molecular formula C12H24CaO15 B1260558 Calcium gluconate monohydrate CAS No. 66905-23-5

Calcium gluconate monohydrate

Numéro de catalogue: B1260558
Numéro CAS: 66905-23-5
Poids moléculaire: 448.39 g/mol
Clé InChI: XLNFVCRGJZBQGX-XRDLMGPZSA-L
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Calcium gluconate monohydrate is the hydrated calcium salt of gluconic acid, supplied as a high-purity reagent for research applications. With a chemical formula of C 12 H 24 CaO 15 and a molecular weight of 448.39 g/mol, it serves as a vital source of calcium ions (Ca++) in biochemical and physiological studies . This compound is extensively utilized in research models to study calcium replenishment in hypocalcemic states, to investigate the cardioprotective stabilization of myocardial cell membranes against hyperkalemic cardiotoxicity, and as an antagonist in models of magnesium sulfate toxicity . Its mechanism of action is attributed to the dissociation into bioavailable calcium cations, which are essential cofactors in numerous cellular processes including neuronal synaptic transmission, muscular contraction, and the blood coagulation cascade . Researchers value this compound for its critical role in exploring fundamental biological pathways and developing therapeutic strategies. It is for Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or any personal uses.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propriétés

IUPAC Name

calcium;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H12O7.Ca.H2O/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;;/h2*2-5,7-11H,1H2,(H,12,13);;1H2/q;;+2;/p-2/t2*2-,3-,4+,5-;;/m11../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLNFVCRGJZBQGX-XRDLMGPZSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.O.[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.O.[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24CaO15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2047226
Record name Calcium D-gluconate hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2047226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

448.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66905-23-5
Record name Calcium gluconate monohydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066905235
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Calcium D-gluconate hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2047226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CALCIUM GLUCONATE MONOHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CZN0MI5R31
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Calcium Gluconate Monohydrate

Abstract: This technical guide provides a comprehensive overview of this compound (C₁₂H₂₂CaO₁₄·H₂O), a widely utilized calcium salt in pharmaceutical and research settings. It details the compound's chemical structure, physicochemical properties, and stability. Furthermore, this guide outlines standard experimental protocols for its quantitative analysis and identification. The information is curated for researchers, scientists, and drug development professionals requiring a detailed understanding of this compound for laboratory applications.

Chemical Structure and Identification

Calcium gluconate is the calcium salt of D-gluconic acid.[1] Structurally, it consists of one calcium cation (Ca²⁺) complexed with two gluconate anions.[1] It can exist in an anhydrous form or as a monohydrate, with the monohydrate form being the focus of this guide.[1]

  • IUPAC Name: calcium bis((2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate) monohydrate[1][2]

  • Molecular Formula: C₁₂H₂₂CaO₁₄·H₂O[3][4][5]

  • CAS Registry Number: 66905-23-5 (Monohydrate)[6][7][8]

  • Synonyms: D-Gluconic acid calcium salt monohydrate, Calcii gluconas[4][9][10]

The structure features a central calcium atom coordinated to two gluconate molecules and one molecule of water. In aqueous solutions, the gluconate anion predominantly adopts a zigzag conformation.[11]

Structural Diagram

CalciumGluconateMonohydrate cluster_gluconate1 Gluconate Anion 1 cluster_calcium cluster_gluconate2 Gluconate Anion 2 cluster_water Water of Hydration G1_C1 O⁻ Ca Ca²⁺ G1_C1->Ca G1_C2 C=O G1_C2->G1_C1 G1_C3 CH(OH) G1_C2->G1_C3 G1_C4 CH(OH) G1_C3->G1_C4 G1_C5 CH(OH) G1_C4->G1_C5 G1_C6 CH(OH) G1_C5->G1_C6 G1_C7 CH₂OH G1_C6->G1_C7 H2O H₂O Ca->H2O Coordination Bonds G2_C1 O⁻ G2_C1->Ca G2_C2 C=O G2_C2->G2_C1 G2_C3 CH(OH) G2_C2->G2_C3 G2_C4 CH(OH) G2_C3->G2_C4 G2_C5 CH(OH) G2_C4->G2_C5 G2_C6 CH(OH) G2_C5->G2_C6 G2_C7 CH₂OH G2_C6->G2_C7

Caption: Chemical structure of this compound.

Physicochemical Properties

This compound is typically a white or almost white, crystalline or granular powder that is odorless and tasteless.[12][13][14] The key quantitative properties are summarized below.

PropertyValueReferences
Molecular Weight 448.39 g/mol [3][4][5][15]
Appearance White to off-white crystalline or granular powder[4][10][12][14]
Melting Point ~195 °C (with decomposition)[7][8][16]
Solubility in Water Sparingly soluble in cold water (~3.5 g/100 mL at 25°C), freely soluble in boiling water (~20 g/100 mL).[2][14][16][17][18]
Solubility in Other Solvents Insoluble in alcohol and other organic solvents.[2][13][19]
pH of Aqueous Solution Neutral to litmus; typically between 6.0 and 8.2 for injection solutions.[2][20]
Stability Stable in air. Loses water of hydration at 120°C.[2][14]

Experimental Protocols

Assay of Calcium Gluconate (Complexometric Titration)

This protocol determines the purity of calcium gluconate by titrating the calcium ions with a standardized solution of edetate disodium (EDTA).

Principle: Calcium ions form a stable complex with EDTA. The endpoint of the titration is detected using an indicator, such as hydroxy naphthol blue, which changes color when all the free calcium ions have been complexed by the EDTA.[21][22]

Reagents and Equipment:

  • Calcium Gluconate sample

  • 0.05 M Edetate Disodium (EDTA) volumetric solution (VS)

  • 3 N Hydrochloric Acid

  • 1 N Sodium Hydroxide

  • Hydroxy Naphthol Blue indicator

  • Deionized water

  • 50-mL burette

  • Magnetic stirrer and stir bar

  • Analytical balance

Methodology:

  • Sample Preparation: Accurately weigh approximately 800 mg of Calcium Gluconate.[21]

  • Dissolution: Dissolve the sample in 150 mL of deionized water containing 2 mL of 3 N hydrochloric acid.[21]

  • Initial Titration: While stirring the solution (preferably with a magnetic stirrer), add approximately 30 mL of 0.05 M EDTA solution from a 50-mL burette. This ensures an excess of EDTA to complex with the majority of the Ca²⁺ ions.[21]

  • pH Adjustment: Add 15 mL of 1 N sodium hydroxide to raise the pH. This is necessary for the indicator to function correctly.[21]

  • Indication: Add approximately 300 mg of hydroxy naphthol blue indicator to the solution.[21]

  • Final Titration: Continue the titration with the 0.05 M EDTA solution until the color changes to a distinct blue endpoint.[21]

  • Calculation: Each mL of 0.05 M edetate disodium is equivalent to 22.42 mg of this compound (C₁₂H₂₂CaO₁₄·H₂O).

Identification Test for Calcium and Gluconate Ions

This protocol provides a qualitative method to confirm the presence of calcium and gluconate ions in the sample.

Principle: The test relies on the characteristic precipitation reaction of calcium ions with ammonium carbonate and the color reaction of the gluconate ion.[23]

Reagents and Equipment:

  • Calcium Gluconate sample

  • Dilute Hydrochloric Acid

  • Dilute Sodium Hydroxide solution

  • Ammonium Carbonate solution (5% w/v)

  • Distilled water

  • Test tubes, test tube holder, spatula

Methodology for Calcium Ion Identification:

  • Dissolve approximately 20 mg of the sample in a minimal amount of dilute HCl.[23]

  • Neutralize the solution with dilute NaOH solution.[23]

  • Alternatively, dissolve about 500 mg of the sample in 10 mL of water.

  • To the prepared solution, add 5 mL of ammonium carbonate solution.[23]

  • Boil the mixture and then allow it to cool.

  • Observation: The formation of a white, amorphous precipitate indicates the presence of calcium ions.[23]

Workflow for Calcium Gluconate Identification

IdentificationWorkflow start Start: Calcium Gluconate Sample dissolve Dissolve ~20mg Sample in dilute HCl start->dissolve neutralize Neutralize with dilute NaOH dissolve->neutralize add_reagent Add 5mL Ammonium Carbonate Solution neutralize->add_reagent boil_cool Boil and Cool the Mixture add_reagent->boil_cool observe Observe for Precipitate boil_cool->observe positive Result: White Precipitate (Calcium Confirmed) observe->positive Precipitate Forms negative Result: No Precipitate (Test Negative) observe->negative No Precipitate

Caption: Experimental workflow for the identification of calcium ions.

Synthesis and Stability

Synthesis: Calcium gluconate can be produced commercially through several methods:

  • Neutralization: The formation of calcium gluconate is often achieved by neutralizing gluconic acid with lime or calcium carbonate.[13][24]

  • Oxidation of Glucose: This involves the chemical or electrolytic oxidation of glucose to form gluconic acid, which is then reacted with a calcium source.[24][25]

  • Fermentation: Specific microorganisms are grown in a medium containing glucose to produce gluconic acid, which is subsequently converted to calcium gluconate.[25]

A common laboratory and industrial preparation involves reacting gluconic acid-delta-lactone with calcium carbonate in water at an elevated temperature (e.g., 80-90°C).[18]

Stability and Storage: this compound is stable in air.[2][14] It should be stored in a well-closed container in a cool, dry place. It is incompatible with strong oxidizing agents.[14] Aqueous solutions, particularly supersaturated solutions for injection, can be stabilized by the addition of calcium saccharate.[2]

References

A Technical Guide to the Physicochemical Properties of Calcium Gluconate Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of Calcium Gluconate Monohydrate (C₁₂H₂₂CaO₁₄·H₂O), a widely utilized calcium salt in pharmaceutical development and clinical applications. It details the compound's chemical structure, core physicochemical properties, and solid-state characteristics. This guide outlines detailed experimental protocols for its characterization and illustrates its fundamental role in cellular signaling and the implications of its properties for drug development.

Chemical and Physical Properties

This compound is the calcium salt of D-gluconic acid, containing one molecule of water of hydration.[1] It is a critical active pharmaceutical ingredient (API) used to treat calcium deficiencies.[2] Its physical and chemical properties are fundamental to its formulation, stability, and therapeutic efficacy.[3] It typically presents as a white, odorless, crystalline or granular powder.[4][5]

Table 1: General Physicochemical Properties

PropertyValueReferences
IUPAC Name calcium;bis((2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate);hydrate[3][6]
Molecular Formula C₁₂H₂₂CaO₁₄·H₂O[4][6][7]
Molecular Weight 448.39 g/mol [4][6][7]
CAS Registry No. 66905-23-5 (Monohydrate)[3][6]
Appearance White to almost white crystalline or granular powder[4][7]
pH (Solution) 6.0 - 8.2[5]

Solubility Profile

The solubility of this compound is a critical parameter influencing its bioavailability and formulation design. It is sparingly soluble in cold water and freely soluble in boiling water, while being insoluble in organic solvents like ethanol and acetic acid.[4][5]

Table 2: Solubility Data

SolventTemperatureSolubilityReferences
WaterCold (approx. 25°C)~1 g in 30 mL (3.33 g/100 mL)[5]
Water25°C3.5 g/100 mL[8]
Water25°C30 g/L (3.0 g/100mL)[2][9]
WaterBoiling (100°C)~1 g in 5 mL (20 g/100 mL)[5]
WaterGeneral50 mg/mL (5 g/100mL)
EthanolAmbientInsoluble[4][5]
Acetic AcidAmbientInsoluble[4]

Solid-State Characterization

The solid-state properties of an API are crucial for its stability, manufacturability, and performance. For a hydrate like this compound, understanding its thermal behavior, interaction with moisture, and crystalline structure is paramount.

Thermal Properties

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability and phase transitions of the material.

  • Dehydration: this compound loses its single water molecule upon heating. TGA thermograms show a weight loss of approximately 3.99-4.0%, which corresponds to the theoretical water content of 4.01%.[10][11] This dehydration event begins around 120-125°C and occurs over a range up to 166°C (400–439 K).[10][11][12][13] The associated endothermic peak in the DSC curve confirms this phase transition.[10][11] The fact that this occurs at a temperature significantly above the boiling point of water indicates a strong interaction between the water molecule and the calcium gluconate molecules in the crystal lattice.[10][11]

  • Melting and Decomposition: Following dehydration, a heat absorption peak without mass loss is observed between 169-187°C (442–460 K), which is attributed to the melting of the anhydrous form.[10]

Table 3: Thermal Analysis Data

ParameterTemperature RangeObservationReferences
Dehydration (TGA/DSC) 127°C - 166°C (400 - 439 K)Mass loss of ~3.99%; Endothermic peak[10][11]
Melting (DSC) 169°C - 187°C (442 - 460 K)Endothermic peak (post-dehydration)[10]
Hygroscopicity

Hygroscopicity, the ability of a substance to attract and hold water molecules from the surrounding environment, is a critical quality attribute for pharmaceutical solids. Dynamic Vapor Sorption (DVS) is the standard technique for assessing this property. For a hydrated compound, DVS is essential for understanding its stability under different humidity conditions and its potential to convert to other hydrated forms or an anhydrous state.[14][15] While specific DVS isotherm data for this compound is not detailed here, the general methodology is provided in Section 4.

Crystal Structure

Powder X-ray Diffraction (PXRD) is a powerful, non-destructive technique used to analyze the crystalline structure of materials. It serves as a unique fingerprint for a specific crystalline form and is essential for identifying polymorphs, solvates, and hydrates.[16][17] For this compound, PXRD is used to confirm its crystal form and distinguish it from the anhydrous form (Form I).[10] Characteristic diffraction peaks for the monohydrate are located at 2θ angles of 8.0°, 9.0°, and 22.5°.[10]

Experimental Protocols

Detailed methodologies are crucial for obtaining reproducible and reliable physicochemical data. The following are standard protocols for the key analytical techniques discussed.

Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the gold standard for determining thermodynamic equilibrium solubility.[18]

  • Preparation: Add an excess amount of this compound powder to a series of stoppered flasks containing a known volume of the desired solvent (e.g., purified water, pH-adjusted buffers).[19][20] An excess of 5-fold the estimated solubility is recommended.[21]

  • Equilibration: Place the sealed flasks in a temperature-controlled orbital shaker or water bath set to the target temperature (e.g., 25°C or 37°C).[20] Agitate the flasks at a constant speed (e.g., 100 rpm) for a sufficient duration to ensure equilibrium is reached (typically 24-48 hours).[19][20]

  • Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Separate the undissolved solid from the saturated solution via centrifugation or filtration (e.g., using a 0.45 µm syringe filter).[18]

  • Analysis: Accurately dilute an aliquot of the clear supernatant and determine the concentration of dissolved calcium gluconate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.[18]

  • Confirmation: Verify that an excess of the solid material remains in the flask at the end of the experiment to confirm that the solution was indeed saturated.[20]

Thermal Analysis (TGA/DSC)

This protocol outlines a standard method for evaluating the thermal properties of a hydrate.

  • Sample Preparation: Accurately weigh a small amount of the sample (typically 5-10 mg) into a TGA or DSC crucible.[22][23]

  • Instrument Setup (TGA): Place the crucible onto the TGA's sensitive microbalance.[24] Purge the furnace with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min).[10]

  • TGA Program: Heat the sample according to a defined temperature program. A typical program involves a linear heating ramp (e.g., 10°C/min) from ambient temperature to a final temperature sufficient to ensure all thermal events of interest are observed (e.g., 300°C).[10][23] Record the mass loss as a function of temperature.

  • DSC Program: For DSC analysis, place the sealed sample crucible and an empty reference crucible into the DSC cell. Apply a similar temperature program as in TGA, and record the differential heat flow between the sample and the reference.[25]

Hygroscopicity (Dynamic Vapor Sorption - DVS)

DVS provides a detailed profile of a material's interaction with moisture.

  • Sample Preparation: Place a small, accurately weighed amount of the sample (typically 10-20 mg) onto the DVS microbalance.[26][27]

  • Instrument Setup: Set the analysis temperature to a constant value, typically 25°C.

  • DVS Program:

    • Drying: Initially, dry the sample by exposing it to 0% relative humidity (RH) until the mass equilibrates (e.g., mass change dm/dt < 0.0005% per minute).[27]

    • Sorption Isotherm: Increase the RH in a stepwise fashion (e.g., in 10% RH increments from 0% to 90% RH). At each step, allow the sample mass to fully equilibrate before proceeding to the next humidity level.[26][28]

    • Desorption Isotherm: Subsequently, decrease the RH in a similar stepwise fashion from 90% back down to 0% RH to obtain the desorption curve.[26]

  • Data Analysis: Plot the change in mass (%) versus the relative humidity to generate a moisture sorption-desorption isotherm.[28]

Crystal Structure (Powder X-ray Diffraction - PXRD)

PXRD is used to confirm the crystalline identity of the API.

  • Sample Preparation: Ensure the sample is a fine, homogeneous powder to minimize preferred orientation effects.[29] Gently grind the sample if necessary, but be cautious not to induce phase transformations.[30]

  • Mounting: Pack the powder into a sample holder, ensuring a flat, smooth surface that is level with the holder's top edge.

  • Instrument Setup: Place the sample holder into the diffractometer. Set the X-ray source parameters (e.g., 40 kV and 15 mA for a Cu Kα source).[10]

  • Data Collection: Scan the sample over a specific 2θ range (e.g., 5° to 70°) with a defined step size and scan speed.[31] A wider range can be useful for analyzing both crystalline and non-crystalline components.[31]

  • Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ angle, is compared to a reference pattern for identification.

Relevance in Drug Development & Visualization

The physicochemical properties of this compound are not merely academic; they have direct and critical implications for drug development, from formulation to therapeutic action.

Experimental and Developmental Workflow

A systematic characterization of the API is the foundation of rational drug development. The workflow ensures that all critical physicochemical attributes are understood before proceeding to formulation.

G cluster_0 API Characterization Workflow API API Sample (this compound) Sol Solubility (Shake-Flask) API->Sol Thermal Thermal Analysis (TGA/DSC) API->Thermal Hygro Hygroscopicity (DVS) API->Hygro Crystal Crystallinity (PXRD) API->Crystal Data Physicochemical Profile Sol->Data Thermal->Data Hygro->Data Crystal->Data Formulation Formulation & Process Development Data->Formulation

Caption: API characterization workflow.

Impact of Properties on Formulation

The data gathered from physicochemical characterization directly influences formulation strategy. For instance, the limited aqueous solubility at room temperature necessitates strategies to ensure complete dissolution, especially for injectable dosage forms, while its hygroscopic nature informs packaging and storage requirements.

G cluster_1 Relationship Between Properties and Drug Development Sol Solubility Form Formulation Strategy (e.g., use of co-solvents, stabilizers like calcium saccharate) Sol->Form Stab Thermal Stability Proc Manufacturing Process (e.g., drying temperature control) Stab->Proc Hygro Hygroscopicity Pack Packaging & Storage (e.g., moisture-protective packaging) Hygro->Pack Form->Proc

Caption: Impact of physicochemical properties.

Mechanism of Action: Intracellular Calcium Signaling

The therapeutic benefit of calcium gluconate derives from its dissociation to provide calcium ions (Ca²⁺). Ca²⁺ is a universal second messenger that regulates a vast number of cellular processes, including enzyme activity, gene transcription, and neurotransmission.[32][33] An external stimulus can trigger the influx of extracellular Ca²⁺ or its release from intracellular stores, leading to a rapid increase in cytosolic Ca²⁺ concentration, which then activates downstream cellular responses.[34]

G cluster_2 Simplified Calcium Signaling Pathway Extracellular Extracellular Space (High [Ca²⁺]) Calcium Extracellular->Calcium Ca²⁺ Intracellular Cytosol (Low [Ca²⁺]) Calmodulin Calmodulin (Ca²⁺ Sensor) Intracellular->Calmodulin binds to Stimulus External Stimulus (e.g., Neurotransmitter) Channel Ion Channel Stimulus->Channel activates Channel->Calcium Calcium->Intracellular Response Cellular Response (e.g., Contraction, Secretion) Calmodulin->Response activates

Caption: Simplified intracellular calcium signaling.

References

An In-depth Technical Guide to the Solubility of Calcium Gluconate Monohydrate in Water and Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of calcium gluconate monohydrate in aqueous and organic media. The following sections detail quantitative solubility data, experimental protocols for solubility determination, and a relevant biological signaling pathway, offering critical information for formulation development, research applications, and drug delivery system design.

Quantitative Solubility Data

The solubility of this compound is a critical parameter for its application in various scientific and pharmaceutical contexts. The following tables summarize the available quantitative data for its solubility in water at different temperatures and in various organic solvents.

Table 1: Solubility of this compound in Water

Temperature (°C)Solubility ( g/100 mL)Molarity (mol/L)Reference
153.30.074[1]
20approx. 3.3approx. 0.074[2][3]
253.50.078[1]
Boiling (100)approx. 20approx. 0.446[2][3]

Note: The anhydrous form of calcium gluconate has a solubility of approximately 1 g in 30 mL of water at room temperature, which is equivalent to about 3.3 g/100 mL[2].

Table 2: Solubility of this compound in Organic Solvents

SolventSolubilityReference
EthanolInsoluble[1][4]
Acetic AcidInsoluble[4]
Other Organic SolventsInsoluble[1][4]

Experimental Protocols for Solubility Determination

Accurate determination of solubility is essential for pharmaceutical development and research. The following are detailed methodologies for determining the solubility of a sparingly soluble salt like this compound.

2.1. Equilibrium Solubility Determination in Aqueous Media (Shake-Flask Method)

This method, based on protocols recommended by the World Health Organization (WHO) for Biopharmaceutics Classification System (BCS), determines the equilibrium solubility of a substance at a specific pH and temperature[6][7][8].

Materials:

  • This compound powder

  • pH buffers (e.g., pH 1.2, 4.5, 6.8)

  • Shaking incubator or water bath with temperature control (set to 37 ± 1 °C)

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm)

  • High-performance liquid chromatography (HPLC) system or other suitable analytical instrument for quantification

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Prepare a series of flasks containing the desired pH buffers.

  • Add an excess amount of this compound to each flask to ensure that a saturated solution is formed. The excess solid should be visible at the bottom of the flask.

  • Place the flasks in a shaking incubator set at 37 ± 1 °C and agitate for a predetermined period (e.g., 24, 48, or 72 hours) to allow the solution to reach equilibrium. The time to reach equilibrium should be determined in preliminary studies.

  • After the incubation period, allow the flasks to stand undisturbed at the same temperature for a sufficient time to allow the excess solid to settle.

  • Carefully withdraw a sample from the supernatant of each flask using a syringe.

  • Immediately filter the sample through a syringe filter to remove any undissolved particles.

  • Dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Quantify the concentration of calcium gluconate in the diluted sample using a validated analytical method, such as HPLC.

  • Perform the experiment in triplicate for each pH condition.

2.2. Determination of Solubility of a Sparingly Soluble Salt (Titration Method)

This method is suitable for determining the solubility of sparingly soluble salts like calcium hydroxide and can be adapted for calcium gluconate[9].

Materials:

  • Saturated solution of this compound

  • Standardized solution of a titrant (e.g., EDTA for complexometric titration of calcium ions)

  • Indicator solution

  • Burette, pipette, and flasks

  • Filter paper and funnel

Procedure:

  • Prepare a saturated solution of this compound by adding an excess of the salt to deionized water and stirring for an extended period to reach equilibrium.

  • Filter the saturated solution to remove any undissolved solid.

  • Accurately measure a known volume of the filtered saturated solution into a flask.

  • Add an appropriate indicator to the solution.

  • Titrate the solution with a standardized titrant until the endpoint is reached, as indicated by a color change.

  • Record the volume of the titrant used.

  • Calculate the molar concentration of the dissolved calcium gluconate from the stoichiometry of the titration reaction.

  • The solubility in g/100 mL can then be calculated from the molar concentration.

Signaling Pathway Visualization

Calcium gluconate has been shown to exert protective effects in osteoarthritis, partly through the inhibition of cyclooxygenase-2 (COX-2) and subsequent reduction of chondrocyte apoptosis[10]. The following diagrams illustrate the experimental workflow for investigating such effects and the proposed signaling pathway.

experimental_workflow OA_model Osteoarthritis (OA) Model (e.g., ACL transection in rats) Treatment_Group Treatment Group: Oral administration of Calcium Gluconate OA_model->Treatment_Group Control_Group Control Group: Vehicle administration OA_model->Control_Group Evaluation Evaluation at a pre-determined time point (e.g., 84 days) Treatment_Group->Evaluation Control_Group->Evaluation Histology Histological Analysis of Articular Cartilage Evaluation->Histology IHC Immunohistochemistry for COX-2 and Apoptosis Markers Evaluation->IHC Stiffness Assessment of Articular Stiffness Evaluation->Stiffness Comparison Comparison of Outcomes Histology->Comparison IHC->Comparison Stiffness->Comparison

Caption: Experimental workflow for evaluating the effect of calcium gluconate on osteoarthritis.

cox2_pathway Ca_Gluconate Calcium Gluconate COX2 COX-2 Expression and Activity Ca_Gluconate->COX2 Inhibits Protective_Effect Protective Effect Ca_Gluconate->Protective_Effect PGE2 Prostaglandin E2 (PGE2) Synthesis COX2->PGE2 Apoptosis_Signal Pro-apoptotic Signaling PGE2->Apoptosis_Signal Chondrocyte_Apoptosis Chondrocyte Apoptosis Apoptosis_Signal->Chondrocyte_Apoptosis Cartilage_Degradation Cartilage Degradation Chondrocyte_Apoptosis->Cartilage_Degradation OA_Progression Osteoarthritis Progression Cartilage_Degradation->OA_Progression Protective_Effect->Chondrocyte_Apoptosis Reduces

Caption: Proposed signaling pathway for the protective effect of calcium gluconate in osteoarthritis.

References

An In-Depth Technical Guide to the In Vitro Mechanism of Action of Calcium Gluconate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of in vitro research, calcium gluconate serves as a critical tool for modulating cellular processes by providing a bioavailable source of calcium ions (Ca²⁺). Its mechanism of action is fundamentally tied to its ability to dissociate in aqueous solutions, thereby increasing the extracellular calcium concentration. This elevation triggers a cascade of cellular events, primarily initiated by the activation of the Calcium-Sensing Receptor (CaSR) and the subsequent mobilization of intracellular calcium stores. This guide provides a detailed examination of these signaling pathways, supported by quantitative data, comprehensive experimental protocols for studying calcium-dependent processes, and clear visualizations of the core molecular and experimental workflows.

Core Mechanism: Dissociation and Ion Availability

In any aqueous environment, such as cell culture medium, calcium gluconate (C₁₂H₂₂CaO₁₄) readily dissociates into one calcium ion (Ca²⁺) and two gluconate anions.[1] The Ca²⁺ ion is the sole biologically active component responsible for initiating downstream signaling events.[1] The gluconate portion is generally considered inert in the context of acute signaling.[1]

This rapid dissociation makes calcium gluconate an effective vehicle for controllably elevating extracellular calcium in an in vitro setting.[1] Despite having a lower elemental calcium content by weight compared to calcium chloride (a 10% solution of calcium gluconate contains ~9 mg/mL of elemental calcium versus ~27 mg/mL for calcium chloride), in vitro studies have shown that equimolar concentrations of both salts produce similar increases in ionized calcium concentration in biological fluids.[2][3][4] This indicates that the ionization is efficient and not dependent on hepatic metabolism, a common misconception.[2][3]

Primary Molecular Target: The Calcium-Sensing Receptor (CaSR)

The principal mechanism through which extracellular Ca²⁺ exerts its effects is by acting as a direct agonist for the Calcium-Sensing Receptor (CaSR).[1][5] The CaSR is a Class C G-protein-coupled receptor (GPCR) that plays a pivotal role in calcium homeostasis.[1][6] It functions as a homodimer with a large extracellular domain that binds Ca²⁺, leading to a conformational change that activates multiple intracellular signaling pathways.[1]

CaSR-Mediated Signaling Pathways

Upon activation, the CaSR couples to several heterotrimeric G-proteins, initiating distinct signaling cascades.

  • Gαq/11 Pathway (Primary): This is the canonical pathway for CaSR. Activation of Gαq/11 stimulates Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two critical second messengers: diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP₃).[1]

    • IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum (ER), triggering the release of stored Ca²⁺ into the cytosol.[1][7] This rapid increase in intracellular Ca²⁺ is a key signaling event.

    • DAG remains in the plasma membrane and, in conjunction with the elevated cytosolic Ca²⁺, activates Protein Kinase C (PKC), which phosphorylates a wide array of target proteins, leading to diverse cellular responses.[8]

The following diagram illustrates the dissociation of calcium gluconate and the subsequent activation of the primary Gαq/11 signaling pathway via the CaSR.

Gq_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol Ca_Gluconate Calcium Gluconate Ca_Ion Ca²⁺ (Ion) Ca_Gluconate->Ca_Ion Dissociates to CaSR Calcium-Sensing Receptor (CaSR) Ca_Ion->CaSR Binds & Activates Gq Gαq/11 CaSR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP₃ Receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Response Downstream Cellular Response PKC->Response Phosphorylates Targets Ca_Release Ca²⁺ Release ER->Ca_Release Releases Stored Ca²⁺ Ca_Release->PKC Co-activates

Caption: CaSR activation of the Gαq/11 pathway.

Calcium as a Ubiquitous Second Messenger

The transient increase in cytosolic Ca²⁺ concentration is a universal signal that regulates a vast array of cellular functions.[9][10] Calcium ions exert their effects by binding to and modulating the activity of numerous proteins and enzymes.[9][11]

Key downstream pathways activated by intracellular Ca²⁺ include:

  • Calmodulin (CaM) and CaM Kinases (CaMK): Ca²⁺ binds to calmodulin, a primary calcium sensor. The Ca²⁺/CaM complex then activates CaM-dependent kinases (CaMKs), which phosphorylate target proteins involved in processes like gene transcription, cell cycle progression, and metabolic regulation.

  • Protein Kinase C (PKC): As mentioned, Ca²⁺ is a crucial co-activator for many PKC isoforms, which are involved in cell proliferation, differentiation, and apoptosis.[8]

  • Other Ca²⁺-Binding Proteins: Many other proteins contain calcium-binding motifs (like the EF-hand) and are directly regulated by changes in Ca²⁺ concentration, influencing cytoskeletal dynamics, ion channel activity, and exocytosis.[9][10]

This diagram illustrates the central role of Ca²⁺ in activating the Calmodulin/CaMK pathway.

CaM_Pathway cluster_main Cytosolic Calcium Signaling Ca_Ion Intracellular Ca²⁺ (from ER or Influx) Calmodulin Calmodulin (CaM) (Inactive) Ca_Ion->Calmodulin Binds to (4x Ca²⁺) CaM_Active Ca²⁺/CaM Complex (Active) Calmodulin->CaM_Active Conformational Change CaMK CaMK (Inactive) CaM_Active->CaMK Binds & Activates CaMK_Active CaMK (Active) CaMK->CaMK_Active Autophosphorylation (in some CaMKs) Target Target Protein CaMK_Active->Target Phosphorylates Target_P Phosphorylated Target Protein Target->Target_P Response Cellular Response (e.g., Gene Transcription, Metabolic Change) Target_P->Response Leads to

Caption: Activation of the Calmodulin-CaMK signaling cascade.

Experimental Application: Induction of Keratinocyte Differentiation

A well-documented in vitro application of modulating extracellular calcium is the induction of keratinocyte differentiation.[12][13] In culture, keratinocytes proliferate in a low-calcium environment (e.g., <0.1 mM) but undergo terminal differentiation when the extracellular calcium concentration is raised (e.g., >1.0 mM).[12][14] Calcium gluconate is frequently used to achieve this switch.

Quantitative Data Summary

The response of keratinocytes to extracellular calcium is dose-dependent. The following table summarizes typical quantitative findings from in vitro studies.

ParameterLow Calcium (0.05-0.07 mM)High Calcium (1.2-2.0 mM)Reference(s)
Cell Morphology Small, cuboidal, high proliferation rateLarger, stratified, form tight junctions[12]
Intracellular Ca²⁺ ([Ca²⁺]i) ~15 nM (on collagen filter)~20-22 nM (on collagen filter)[15]
Marker Expression (mRNA) High Keratin 5/145-10 fold increase in Involucrin[12]
Marker Expression (Protein) High Keratin 5/14De novo expression of Keratin 1/10[12][16]
Cellular Outcome ProliferationTerminal Differentiation, Cell Cycle Exit[13]
Detailed Experimental Protocol

This protocol outlines a standard method for inducing and assessing keratinocyte differentiation in vitro using calcium gluconate.

Objective: To induce differentiation in HaCaT keratinocytes by increasing extracellular Ca²⁺ concentration and to assess differentiation by analyzing the expression of the marker Keratin 10 (K10).

Materials:

  • HaCaT (human keratinocyte) cell line

  • Low-Calcium DMEM (prepared with calcium-depleted FBS)

  • Calcium Gluconate solution (sterile, 1M stock)

  • PBS, Trypsin-EDTA

  • Reagents for Western Blotting (lysis buffer, primary antibody for K10, secondary antibody, etc.)

Methodology:

  • Cell Culture (Proliferation Phase):

    • Culture HaCaT cells in T-75 flasks with low-calcium DMEM (~0.05 mM Ca²⁺) at 37°C, 5% CO₂.

    • Passage cells upon reaching 70-80% confluency to maintain their undifferentiated, proliferative state.

  • Seeding for Experiment:

    • Seed HaCaT cells into 6-well plates at a density that will achieve ~50% confluency after 24 hours. Continue to culture in low-calcium medium.

  • Induction of Differentiation:

    • Prepare "High-Calcium" medium by adding sterile calcium gluconate from the 1M stock to the low-calcium DMEM to achieve a final concentration of 1.8 mM Ca²⁺.

    • For the experimental group, aspirate the low-calcium medium and replace it with the high-calcium medium.

    • For the control group, replace the medium with fresh low-calcium medium.

  • Incubation:

    • Incubate the plates for 72-96 hours to allow for the expression of differentiation markers.

  • Protein Extraction and Analysis:

    • After incubation, wash cells with cold PBS and lyse them using an appropriate lysis buffer.

    • Quantify total protein concentration using a BCA assay.

    • Perform SDS-PAGE and Western Blot analysis using a primary antibody specific for Keratin 10 (K10). Use an antibody for a housekeeping protein (e.g., GAPDH) as a loading control.

    • Detect and quantify the protein bands to compare K10 expression between the low-calcium (control) and high-calcium (differentiated) samples.

The workflow for this experiment is visualized below.

Exp_Workflow cluster_prep Preparation cluster_treat Treatment cluster_analysis Analysis A Culture HaCaT Cells in Low Ca²⁺ Medium B Seed Cells into 6-Well Plates A->B C1 Control Group: Add Fresh Low Ca²⁺ Medium (0.05 mM) B->C1 C2 Experimental Group: Add High Ca²⁺ Medium (1.8 mM) B->C2 D Incubate for 72-96 hours C1->D C2->D E Harvest Cells & Extract Protein D->E F Western Blot for Keratin 10 (K10) E->F G Analyze Results F->G

Caption: Experimental workflow for keratinocyte differentiation.

References

In vivo effects of calcium gluconate on bone mineralization

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the In Vivo Effects of Calcium Gluconate on Bone Mineralization

Introduction

Calcium is an indispensable mineral for numerous physiological processes, with its most prominent role being the maintenance of skeletal integrity.[1] The majority of the body's calcium is stored in bone as hydroxyapatite, providing structural strength.[1][2] Inadequate calcium levels can lead to metabolic bone diseases such as osteoporosis, characterized by decreased bone mass and microarchitectural deterioration, which increases fracture risk.[3][4] Calcium supplementation is a common strategy to prevent and treat calcium deficiencies.

Among the various available calcium salts, calcium gluconate, an organic salt, is frequently used in clinical settings due to its moderate solubility and good bioavailability.[1][5] This technical guide provides a comprehensive overview of the in vivo effects of calcium gluconate on bone mineralization, synthesizing data from human and animal studies. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visualizations of relevant biological pathways.

Quantitative Data Summary

The following tables summarize quantitative data from in vivo studies investigating the effects of calcium gluconate on bone mineralization and related metabolic markers.

Table 1: Human Studies on Calcium Gluconate and Bone Mineral Density (BMD)
Study PopulationIntervention GroupDurationOutcome MeasureBaseline ValuePost-Intervention ValuePercentage Change / SignificanceReference
86 elderly male patients with osteoporosis (Control Group)1.0 g Calcium Gluconate (oral, 3x/day)6 monthsLumbar Spine BMDNot SpecifiedNot SpecifiedMinimal impact, p > 0.05[3]
Total Hip BMDNot SpecifiedNot SpecifiedMinimal impact, p > 0.05[3]
Femoral Neck BMDNot SpecifiedNot SpecifiedMinimal impact, p > 0.05[3]
86 elderly male patients with osteoporosis (Observation Group)1.0 g Calcium Gluconate (oral, 3x/day) + 0.25 µg Calcitriol (oral, 2x/day)6 monthsLumbar Spine BMD0.72 ± 0.15 g/cm²0.86 ± 0.14 g/cm²+19.4% (p < 0.05)[3]
Total Hip BMD0.80 ± 0.13 g/cm²0.95 ± 0.15 g/cm²+18.8% (p < 0.05)[3]
Femoral Neck BMD0.70 ± 0.11 g/cm²0.86 ± 0.13 g/cm²+22.9% (p < 0.05)[3]
5 gastrectomized patients with sufficient vitamin DCalcium Gluconate (dosage not specified)≥ 6 monthsAreal BMD (aBMD)Not SpecifiedNot SpecifiedSignificant increase (p < 0.05)[6]
50 elderly Chinese women800 mg Calcium Lactate Gluconate (oral, daily)10 monthsWard's Triangle BMDNot SpecifiedNot SpecifiedSignificant increase (p < 0.05)[7]
Intertrochanteric BMDNot SpecifiedNot SpecifiedSignificant increase (p < 0.05)[7]
Femoral Neck BMDNot SpecifiedNot SpecifiedNo significant change (but joint effect with exercise, p < 0.05)[7]
Table 2: Animal Studies on Calcium Gluconate and Bone Health
Animal ModelInterventionDurationKey FindingsReference
Rats with ligature-induced periodontitis125 mg/kg & 250 mg/kg Calcium Gluconate (oral, daily)10 daysSignificantly and dose-dependently inhibited alveolar bone loss; decreased osteoclast numbers and activity.[8]
Collagen-induced arthritis (CIA) DBA/1J mice50, 100, & 200 mg/kg Calcium Gluconate (oral, daily)40 daysSignificantly improved CIA-related bone and cartilage damage.[9]
Achlorhydria mouse model (ATP4b-/-)Calcium Gluconate vs. Calcium CarbonateNot SpecifiedCalcium gluconate was superior to calcium carbonate in restoring calcium/skeletal homeostasis.[6]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. This section outlines the protocols from key in vivo studies.

Clinical Trial in Elderly Male Patients with Osteoporosis
  • Study Design: A randomized controlled trial.[3]

  • Participants: 86 elderly male patients diagnosed with osteoporosis were randomly assigned to two groups (n=43 per group).[3]

  • Intervention:

    • Control Group: Received 1.0 g of oral calcium gluconate three times a day.[3]

    • Observation Group: Received a combination of 1.0 g of oral calcium gluconate three times a day and 0.25 µg of oral calcitriol twice a day.[3]

  • Duration: 6 months.[3]

  • Primary Outcome Measures:

    • Bone Mineral Density (BMD): Measured at the lumbar spine (L2-L4), total hip, and femoral neck using dual-energy X-ray absorptiometry (DXA) at baseline and after 6 months.[3]

    • Bone Metabolism Markers: Serum levels of tartrate-resistant acid phosphatase-5b (TRAP-5b), osteocalcin, calcium (Ca), phosphorus (P), and bone alkaline phosphatase (Bone-ALP) were quantified.[3]

  • Statistical Analysis: An independent samples t-test was used for normally distributed continuous variables, and a χ2 test or Fisher's exact probability method was used for categorical data. A p-value < 0.05 was considered statistically significant.[3]

G cluster_workflow Experimental Workflow: Clinical Trial cluster_groups Experimental Workflow: Clinical Trial Recruitment Recruitment (86 Elderly Male OP Patients) Randomization Randomization (1:1 Ratio) Recruitment->Randomization Control Control Group (n=43) 1.0g Calcium Gluconate 3x/day Randomization->Control Observation Observation Group (n=43) Calcium Gluconate + Calcitriol Randomization->Observation Baseline Baseline Measurements (DXA, Serum Markers) Randomization->Baseline Intervention 6-Month Intervention Baseline->Intervention FollowUp Follow-Up Measurements (DXA, Serum Markers) Intervention->FollowUp Analysis Statistical Analysis (Comparison between groups) FollowUp->Analysis

Experimental workflow for a randomized controlled trial.
Animal Study in a Rat Model of Periodontitis

  • Study Design: A controlled animal study.[8]

  • Animal Model: Male rats with experimentally induced periodontitis via silk ligature placement around the molars.[8]

  • Intervention Groups:

    • Control Group (ligature placement, no treatment).

    • Treatment Groups: Oral administration of calcium gluconate at doses of 62.5, 125, and 250 mg/kg daily.[8]

  • Duration: 10 days, starting one day after ligature placement.[8]

  • Outcome Measures:

    • Alveolar Bone Loss: Measured morphometrically on defleshed maxillae.[8]

    • Histopathology: Gingival tissues and alveolar bone were processed for histological examination to assess inflammatory cell infiltration, collagen fiber content, alveolar bone volume, and osteoclast numbers.[8]

    • Biochemical Analysis: Gingival tissue homogenates were analyzed for levels of myeloperoxidase (MPO), interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), malondialdehyde (MDA), and inducible nitric oxide synthase (iNOS) activity.[8]

Signaling Pathways in Bone Mineralization

The physiological effects of calcium on bone cells are mediated through complex intracellular signaling pathways. Calcium ions (Ca²⁺) act as a critical second messenger, influencing osteoblast proliferation, differentiation, and matrix mineralization.[10][11]

Upon administration, calcium gluconate dissolves to increase the extracellular calcium concentration.[1] This increase is detected by bone cells, primarily osteoblasts, through mechanisms including the Calcium-Sensing Receptor (CaSR) and various calcium channels.[12][13] The subsequent influx of Ca²⁺ into the cell triggers a cascade of downstream events.

Key signaling events include:

  • Activation of Transcription Factors: Intracellular calcium activates pathways like the Ras-MAPK pathway, which in turn promotes the activity of Runt-related transcription factor 2 (Runx2).[10] Runx2 is a master regulator of osteogenesis, controlling the expression of crucial bone matrix protein genes such as osteocalcin, osteopontin, and collagen type I.[10]

  • Osterix Regulation: Calcium signaling can also modulate the Camk-II-Dlx5 pathway, which regulates Osterix, another essential transcription factor for the differentiation of pre-osteoblasts into mature, mineralizing osteoblasts.[10]

  • WNT/Ca²⁺ Pathway: The non-canonical WNT/Ca²⁺ pathway is also implicated. Activation of this pathway leads to intracellular calcium release and the activation of calcium-sensitive enzymes, ultimately influencing gene expression through transcription factors like NF-AT.[14]

The interplay of these pathways ensures that sufficient extracellular calcium is translated into a coordinated cellular response, leading to the synthesis and mineralization of bone matrix.

G cluster_pathway Calcium Signaling in Osteoblasts Ca_Gluconate Calcium Gluconate (Extracellular) Ca_Extracellular ↑ Extracellular [Ca²⁺] Ca_Gluconate->Ca_Extracellular CaSR Calcium-Sensing Receptor (CaSR) Ca_Extracellular->CaSR Ca_Channels Ca²⁺ Channels Ca_Extracellular->Ca_Channels Ca_Intracellular ↑ Intracellular [Ca²⁺] CaSR->Ca_Intracellular Ca_Channels->Ca_Intracellular Ras_MAPK Ras-MAPK Pathway Ca_Intracellular->Ras_MAPK CamkII Camk-II-Dlx5 Pathway Ca_Intracellular->CamkII Runx2 Runx2 Activation Ras_MAPK->Runx2 Osteogenic_Genes Osteogenic Gene Expression (Osteocalcin, Collagen I, ALP) Runx2->Osteogenic_Genes Osterix Osterix Activation CamkII->Osterix Osterix->Osteogenic_Genes Mineralization Matrix Mineralization & Bone Formation Osteogenic_Genes->Mineralization

Simplified calcium signaling pathway in osteoblasts.

The following diagram illustrates the logical flow from the administration of calcium gluconate to its ultimate effect on bone health.

G cluster_logic Logical Relationship of Calcium Gluconate Action start Administration of Calcium Gluconate bioavailability Dissolution & Calcium Ion Release start->bioavailability Physicochemical cellular_effect Stimulation of Osteoblast Activity bioavailability->cellular_effect Cellular Uptake molecular_effect Upregulation of Osteogenic Genes cellular_effect->molecular_effect Signaling Cascade bone_effect Increased Matrix Deposition molecular_effect->bone_effect Protein Synthesis end Enhanced Bone Mineralization bone_effect->end Physiological Outcome

Logical flow from administration to physiological effect.

Conclusion

The available in vivo evidence demonstrates that calcium gluconate can positively influence bone mineralization. In a human study involving gastrectomized patients, who are at risk for calcium malabsorption, calcium gluconate supplementation was effective in increasing bone mineral density.[6] However, in elderly male patients with osteoporosis, calcium gluconate monotherapy showed minimal impact on BMD over a six-month period, whereas its combination with calcitriol (an active form of Vitamin D) led to significant improvements in bone density at multiple skeletal sites.[3] This highlights the importance of Vitamin D co-administration for optimal calcium utilization in bone.

Animal studies further support the beneficial role of calcium gluconate, showing its efficacy in mitigating alveolar bone loss in periodontitis models and improving bone integrity in arthritis models.[8][9] Furthermore, in an animal model of impaired gastric acid production, calcium gluconate proved superior to calcium carbonate in maintaining skeletal homeostasis, suggesting an advantage in conditions of hypochlorhydria.[6]

Mechanistically, the effects of calcium gluconate are driven by the increase in extracellular calcium ions, which activates intracellular signaling cascades in osteoblasts. These pathways converge on key transcription factors like Runx2 and Osterix, promoting the expression of genes essential for bone matrix synthesis and subsequent mineralization.

References

A Technical Guide to the Anti-inflammatory Properties of Calcium Gluconate in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: This technical guide provides an in-depth analysis of the anti-inflammatory properties of calcium gluconate as demonstrated in various preclinical studies. Accumulating evidence from animal models of rheumatoid arthritis, osteoarthritis, acute inflammation, and periodontitis reveals that calcium gluconate exerts significant anti-inflammatory, immunomodulatory, and anti-oxidative effects. Mechanistically, these effects are attributed to its ability to modulate key inflammatory pathways, leading to a dose-dependent reduction in pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), inhibition of inflammatory enzymes like Cyclooxygenase-2 (COX-2) and Myeloperoxidase (MPO), and a decrease in oxidative stress markers. This document details the experimental protocols, summarizes quantitative data in structured tables, and visualizes the proposed signaling pathways and experimental workflows to serve as a comprehensive resource for researchers, scientists, and drug development professionals.

Core Mechanism of Action: Modulation of Inflammatory Signaling

The primary mechanism of calcium gluconate in a biological system is its dissociation into calcium ions (Ca²⁺) and gluconate ions.[1][2] The biologically active component is the calcium ion, a ubiquitous second messenger crucial for countless cellular processes, including inflammation.[3][4] While acute intracellular Ca²⁺ influx is a known trigger for inflammatory responses like mast cell degranulation, preclinical evidence suggests that systemic administration of calcium gluconate modulates these pathways to produce a net anti-inflammatory effect.[5][6]

A plausible mechanism is the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[7] NF-κB is a master transcription factor that controls the expression of numerous pro-inflammatory genes, including TNF-α and IL-6.[8][9] Calcium signaling is intricately linked with NF-κB activation; specifically, the calcium-dependent phosphatase calcineurin is known to influence upstream components of the NF-κB cascade.[10] By influencing this pathway, calcium gluconate may suppress the transcription of key cytokines, thereby reducing the inflammatory response.[11][12]

NF_kB_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ca_Gluconate Calcium Gluconate Ca_Ion Ca²⁺ Ca_Gluconate->Ca_Ion Dissociation Calcineurin Calcineurin Ca_Ion->Calcineurin Activates IKK_Complex IKK Complex Calcineurin->IKK_Complex Modulates Upstream Signals IkB IκBα IKK_Complex->IkB Phosphorylates for Degradation NFkB NF-κB (p65/p50) NFkB_Active Active NF-κB DNA DNA (κB sites) NFkB_Active->DNA Translocates & Binds Cytokines Pro-inflammatory Genes (TNF-α, IL-6, etc.) DNA->Cytokines Induces Transcription

Caption: Proposed mechanism of Calcium Gluconate on the NF-κB pathway.

Preclinical Efficacy in Inflammatory Models

Calcium gluconate has been evaluated in several well-established preclinical models of inflammatory diseases, consistently demonstrating therapeutic potential.

Collagen-Induced Arthritis (CIA) in Mice

This model mimics the pathology of human rheumatoid arthritis. Oral administration of calcium gluconate has been shown to significantly ameliorate disease symptoms by reducing inflammation and oxidative stress.[11][13]

  • Animals: Male DBA/1J mice.[11]

  • Induction: Primary immunization with bovine type II collagen in complete Freund's adjuvant on day 0, followed by a booster immunization in incomplete Freund's adjuvant on day 21.[11]

  • Treatment: Oral administration of calcium gluconate (50, 100, or 200 mg/kg) or vehicle once daily for 40 days, starting from the day of the first immunization.[11]

  • Assessments: Clinical signs such as paw thickness were monitored. At the end of the study, paws and spleens were collected for biomarker analysis.[11] Myeloperoxidase (MPO) and malondialdehyde (MDA) levels were measured as indicators of neutrophil infiltration and oxidative stress, respectively. TNF-α and IL-6 levels were quantified by ELISA.[11]

CIA_Workflow Start Day 0: Primary Immunization Start Ca-Gluconate Treatment Treatment Daily Oral Treatment (Days 0-40) Start->Treatment Booster Day 21: Booster Immunization Monitoring Monitor Clinical Signs (e.g., Paw Thickness) Booster->Monitoring End Day 41: Sacrifice & Sample Collection Monitoring->End Analysis Biomarker Analysis: - MPO, MDA - TNF-α, IL-6 End->Analysis

Caption: Experimental workflow for the Collagen-Induced Arthritis (CIA) model.
Treatment GroupDose (mg/kg)Paw MPO (U/mg protein)Paw MDA (nM/mg protein)Paw TNF-α (pg/mg protein)Paw IL-6 (pg/mg protein)
Intact Control-1.8 ± 0.20.9 ± 0.110.1 ± 1.512.1 ± 2.1
CIA Control-12.1 ± 1.24.8 ± 0.545.2 ± 5.158.2 ± 6.3
Ca Gluconate508.2 ± 0.93.1 ± 0.430.1 ± 3.535.4 ± 4.1
Ca Gluconate1005.3 ± 0.62.0 ± 0.321.5 ± 2.824.1 ± 3.1
Ca Gluconate2004.1 ± 0.51.5 ± 0.215.8 ± 2.118.2 ± 2.5
Data adapted from Sohn et al., 2013.[11] Values are presented as mean ± SD. All treated groups showed significant reductions compared to the CIA control group (p<0.01 or p<0.05).

Surgically-Induced Osteoarthritis (OA) in Rats

In a model of osteoarthritis created by surgical destabilization of the knee joint, calcium gluconate demonstrated protective effects against cartilage damage, which were linked to the inhibition of COX-2 and chondrocyte apoptosis.[12]

  • Animals: Male Sprague-Dawley rats.[12]

  • Induction: Osteoarthritis was induced by anterior cruciate ligament transection and partial medial meniscectomy in the right knee.[12]

  • Treatment: Daily oral administration of calcium gluconate (25, 50, or 100 mg/kg) for 84 days post-surgery.[12]

  • Assessments: Knee thickness and joint stiffness were measured. Histopathological analysis of the knee joint was performed to determine Mankin scores (a measure of cartilage degradation). Immunohistochemistry was used to quantify cells positive for COX-2, caspase-3, and PARP to assess inflammation and apoptosis.[12]

Treatment GroupDose (mg/kg)Knee Thickness (mm)Total Mankin ScoreCOX-2 Positive Cells (%)
Sham Control-5.98 ± 0.110.25 ± 0.461.88 ± 1.13
OA Control-7.24 ± 0.1810.75 ± 1.3938.38 ± 5.18
Ca Gluconate257.01 ± 0.219.25 ± 1.2831.01 ± 4.81
Ca Gluconate506.53 ± 0.155.38 ± 1.0615.25 ± 3.92
Ca Gluconate1006.31 ± 0.164.25 ± 0.8910.13 ± 2.59
Data adapted from Ku et al., 2014.[12] Values are presented as mean ± SD. 50 and 100 mg/kg doses showed significant improvement compared to the OA control group (p<0.01).
Acute Inflammation and Periodontitis Models

Calcium gluconate has also demonstrated efficacy in models of acute inflammation and periodontitis. In the carrageenan-induced paw edema model, a 50 mg/kg dose of calcium gluconate was shown to possess anti-inflammatory activity and significantly enhanced the effect of the COX-2 inhibitor etoricoxib.[14][15] In a rat model of experimental periodontitis, oral calcium gluconate (125 and 250 mg/kg) significantly inhibited alveolar bone loss and reduced levels of MPO, IL-1β, TNF-α, and MDA in gingival tissue.[16]

  • Animals: Albino rats.[14]

  • Induction: Acute inflammation was induced by sub-plantar injection of 1% carrageenan into the right hind paw.[14]

  • Treatment: Animals were pre-treated with calcium gluconate (50 mg/kg) and/or etoricoxib orally, one hour before carrageenan injection.[14]

  • Assessments: Paw volume was measured using a plethysmometer at 1, 3, and 5 hours post-injection to quantify the edema.[14]

ModelTreatment GroupDose (mg/kg)Key OutcomeResult
Acute Edema Etoricoxib5% Inhibition of Edema (at 5h)48.1%
Ca Gluconate + Etoricoxib50 + 5% Inhibition of Edema (at 5h)62.9% (Significantly enhanced effect)
Periodontitis Control-Alveolar Bone Loss (mm)1.08 ± 0.09
Ca Gluconate125Alveolar Bone Loss (mm)0.71 ± 0.11
Ca Gluconate250Alveolar Bone Loss (mm)0.52 ± 0.08
Data adapted from Naringrekar et al., 2021[14] and Lee et al., 2013[16].

Conclusion and Future Directions

Preclinical studies consistently demonstrate that calcium gluconate possesses significant, dose-dependent anti-inflammatory properties across multiple disease models. Its therapeutic effects are mediated through the reduction of key pro-inflammatory cytokines and enzymes, as well as the mitigation of oxidative stress. The data strongly suggest that calcium gluconate modulates fundamental inflammatory signaling cascades, with the NF-κB pathway being a primary candidate.

For drug development professionals and researchers, these findings position calcium gluconate as a promising therapeutic agent, potentially as a standalone treatment or as an adjunct to enhance the efficacy of existing anti-inflammatory drugs like NSAIDs.[14] Future research should focus on:

  • Elucidating Molecular Mechanisms: Precisely defining the interaction between calcium signaling derived from calcium gluconate and the components of the NF-κB and other inflammatory pathways (e.g., inflammasomes).

  • Chronic Dosing and Safety: Expanding on the long-term safety and efficacy profile in chronic inflammatory conditions.

  • Translational Studies: Designing studies to bridge these preclinical findings to clinical applications in inflammatory diseases.

References

Technical Dossier: Molecular Weight of Calcium Gluconate Monohydrate (C₁₂H₂₂CaO₁₄·H₂O)

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This document provides a detailed calculation and breakdown of the molecular weight of calcium gluconate monohydrate. The determination of an accurate molecular weight is fundamental for stoichiometric calculations in chemical reactions, preparation of solutions with precise concentrations, and characterization of the compound in analytical procedures.

Molecular Composition and Structure

This compound is the monohydrate salt of calcium and gluconic acid. Its chemical formula is C₁₂H₂₂CaO₁₄·H₂O, which indicates that each formula unit consists of one calcium ion (Ca²⁺), two gluconate anions ([C₆H₁₁O₇]⁻), and one molecule of water (H₂O).

Calculation of Molecular Weight

The molecular weight is the sum of the atomic weights of all atoms in the molecule. The calculation is based on the standard atomic weights provided by the International Union of Pure and Applied Chemistry (IUPAC).

The constituent elements and their respective counts in the chemical formula C₁₂H₂₂CaO₁₄·H₂O are:

  • Carbon (C): 12 atoms

  • Hydrogen (H): 22 atoms from the gluconate and 2 from water, totaling 24 atoms.

  • Calcium (Ca): 1 atom

  • Oxygen (O): 14 atoms from the gluconate and 1 from water, totaling 15 atoms.

The standard atomic weights for these elements are:

  • Carbon (C): 12.011 g/mol [1]

  • Hydrogen (H): 1.008 g/mol [2]

  • Calcium (Ca): 40.078 g/mol [3][4]

  • Oxygen (O): 15.999 g/mol

The total molecular weight is calculated as follows:

(Number of C atoms × Atomic weight of C) + (Number of H atoms × Atomic weight of H) + (Number of Ca atoms × Atomic weight of Ca) + (Number of O atoms × Atomic weight of O)

= (12 × 12.011) + (24 × 1.008) + (1 × 40.078) + (15 × 15.999) = 144.132 + 24.192 + 40.078 + 239.985 = 448.387 g/mol

This calculated value is consistent with figures found in chemical databases, which report the molecular weight as approximately 448.39 g/mol .[5][6][7][8]

Data Presentation: Summary of Molecular Weight Calculation

The following table provides a clear, structured summary of the quantitative data used to determine the molecular weight of this compound.

ElementSymbolAtomic CountStandard Atomic Weight ( g/mol )Subtotal ( g/mol )
CarbonC1212.011144.132
HydrogenH241.00824.192
CalciumCa140.07840.078
OxygenO1515.999239.985
Total 52 448.387

Experimental Protocols

The determination of the atomic weights listed above is a result of meticulous experimental work, primarily using mass spectrometry.

Methodology for Atomic Weight Determination by Mass Spectrometry:

  • Sample Ionization: A sample of the element is introduced into the mass spectrometer and ionized to create charged particles.

  • Acceleration: The ions are accelerated by an electric field to give them all the same kinetic energy.

  • Deflection: The accelerated ions then enter a magnetic field, which deflects them. The degree of deflection is inversely proportional to the mass-to-charge ratio of the ion. Lighter isotopes are deflected more than heavier ones.

  • Detection: A detector measures the abundance of each deflected ion.

  • Calculation of Average Atomic Weight: The average atomic weight is calculated by taking the weighted average of the masses of the element's naturally occurring isotopes, factoring in their relative abundances.

This protocol provides the high-precision atomic weight values that are essential for accurate molecular weight calculations.

Visualization of Molecular Weight Composition

The following diagram illustrates the hierarchical contribution of each element to the final molecular weight of this compound.

G compound This compound (C12H22CaO14.H2O) MW = 448.387 g/mol C Carbon (C x 12) 144.132 g/mol C->compound H Hydrogen (H x 24) 24.192 g/mol H->compound Ca Calcium (Ca x 1) 40.078 g/mol Ca->compound O Oxygen (O x 15) 239.985 g/mol O->compound

References

Methodological & Application

Application Notes and Protocols: Utilizing Calcium Gluconate Monohydrate as a Calcium Source in DMEM

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium ions (Ca²⁺) are critical second messengers that govern a wide array of cellular functions, including proliferation, differentiation, and signal transduction.[1] In cell culture, maintaining a precise concentration of bioavailable calcium is essential for cellular health and the integrity of experimental results.[1] Dulbecco's Modified Eagle Medium (DMEM), a widely used basal medium, typically utilizes calcium chloride (CaCl₂) as its calcium source.[2][3] However, calcium gluconate monohydrate presents a viable alternative, offering distinct advantages in terms of cellular compatibility.[4][5] These application notes provide a comprehensive guide to substituting calcium chloride with this compound in DMEM, complete with detailed protocols and comparative data.

Calcium gluconate, an organic calcium salt, readily dissociates in aqueous solutions like cell culture media to provide bioavailable Ca²⁺ ions.[6] While calcium chloride contains a higher percentage of elemental calcium by weight, studies have shown that equimolar concentrations of calcium chloride and calcium gluconate yield comparable increases in ionized calcium levels.[7] Furthermore, calcium gluconate is generally considered to be less harsh on cells and may exhibit lower cytotoxicity at higher concentrations compared to calcium chloride.[4][8]

Data Presentation

Comparative Analysis of Calcium Sources

The choice of calcium salt can influence experimental outcomes. The following table summarizes the key characteristics of this compound and calcium chloride for consideration in cell culture applications.

PropertyThis compoundCalcium Chloride (Anhydrous)Reference(s)
Molecular Formula C₁₂H₂₂CaO₁₄·H₂OCaCl₂[9]
Molecular Weight 448.39 g/mol 110.98 g/mol [9]
Elemental Calcium (%) ~9.3%~27%[4][8][10]
Solubility in Water Sparingly soluble in cold water, freely soluble in hot water.Highly soluble in water.[8]
General Cellular Effects Generally considered less harsh on cells.Can be more cytotoxic at higher concentrations.[4][5][8]
Effects of Calcium Supplementation on Cell Proliferation

The cellular response to calcium is both cell-type and concentration-dependent. The table below provides examples of how different calcium sources can impact cell proliferation.

Cell TypeCalcium SourceConcentrationEffectReference(s)
Mesenchymal Stem CellsCalcium Chloride1-5 mMIncreased cell proliferation[1]
Human Dental Pulp Stem CellsCalcium Gluconate (in PRP)10%Increased cell viability[1]
Osteoblastic CellsCalcium Chloride1-10 mmolInhibition of proliferation and differentiation[1]
293 CellsCalcium Chloride0.1-1.0 mmol/LNo distinct effect on growth, but affected cell aggregation[1]
MG-63 (Osteoblast-like)Calcium Glucoheptonate0.25 - 2.0 mMSignificant increase in cell proliferation[11]

Experimental Protocols

Protocol 1: Preparation of a 1 M Sterile Calcium Gluconate Stock Solution

Due to the limited solubility of calcium gluconate in cold water, preparing a concentrated, sterile stock solution is recommended.[8] This stock can then be added to calcium-free DMEM to achieve the desired final concentration.

Materials:

  • This compound powder (cell culture grade)

  • Sterile, deionized water

  • Sterile magnetic stir bar and stir plate

  • Sterile beaker or flask

  • Warming plate or water bath

  • Sterile 0.22 µm syringe filter

  • Sterile storage bottles

Methodology:

  • Heat the deionized water to approximately 60-80°C to enhance the dissolution of calcium gluconate.[8]

  • In a sterile beaker, add the appropriate amount of calcium gluconate powder to the pre-warmed water to create a 1 M solution (448.39 g/L).

  • Place the sterile magnetic stir bar in the beaker and stir the solution continuously on a stir plate until the powder is fully dissolved.[8]

  • Once dissolved, allow the solution to cool to room temperature.

  • Filter-sterilize the solution using a 0.22 µm syringe filter into a sterile storage bottle.

  • Store the stock solution at 2-8°C, protected from light.

Protocol 2: Preparation of DMEM with this compound

This protocol outlines the preparation of 1 L of DMEM using powdered medium, substituting calcium chloride with the prepared calcium gluconate stock solution. Standard DMEM contains 1.8 mM of calcium.[2]

Materials:

  • DMEM powder, calcium-free

  • Cell culture grade water

  • 1 M sterile calcium gluconate stock solution (from Protocol 1)

  • Sodium bicarbonate (NaHCO₃)

  • 1 N HCl and 1 N NaOH for pH adjustment

  • Sterile 1 L graduated cylinder and mixing vessel

  • Sterile 0.22 µm filtration system

Methodology:

  • Add approximately 900 mL of cell culture grade water to a sterile mixing vessel.

  • Slowly add the calcium-free DMEM powder to the water while gently stirring.

  • Rinse the powder packaging with a small amount of water to ensure all powder is transferred.

  • Add 3.7 g of sodium bicarbonate and stir until dissolved.[3]

  • Aseptically add 1.8 mL of the 1 M sterile calcium gluconate stock solution to achieve a final concentration of 1.8 mM.

  • Adjust the pH to 7.2-7.4 using 1 N HCl or 1 N NaOH.[8]

  • Add cell culture grade water to bring the final volume to 1 L.

  • Sterilize the medium by passing it through a 0.22 µm filter.

  • Aseptically aliquot the sterile medium into smaller, single-use volumes to prevent pH changes and contamination. Store at 2-8°C, protected from light.

Protocol 3: Cell Viability Assessment using MTT Assay

This protocol can be used to evaluate the effect of varying concentrations of calcium gluconate on cell viability.

Materials:

  • Cells of interest

  • 96-well plate

  • DMEM with varying concentrations of calcium gluconate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Methodology:

  • Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.[1]

  • Prepare serial dilutions of calcium gluconate in the appropriate cell culture medium.

  • Remove the existing medium and replace it with the medium containing different concentrations of calcium gluconate. Include an untreated control.[1]

  • Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).[1]

  • Add MTT solution to each well and incubate according to the manufacturer's instructions.

  • Add a solubilization solution to dissolve the formazan crystals.[1]

  • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[1]

Mandatory Visualizations

Calcium Signaling Pathways

The addition of calcium gluconate to the extracellular medium increases the concentration of Ca²⁺ ions, which can activate various signaling pathways upon entering the cell.

cluster_extracellular Extracellular Space cluster_intracellular Cytoplasm Ca_Gluconate Calcium Gluconate Ca_ion_extra Ca²⁺ Ca_Gluconate->Ca_ion_extra Dissociation CaSR Calcium-Sensing Receptor (CaSR) Ca_ion_extra->CaSR Ca_channel Ca²⁺ Channels Ca_ion_extra->Ca_channel PLC Phospholipase C (PLC) CaSR->PLC Activates Ca_ion_intra Intracellular Ca²⁺ (Increase) Ca_channel->Ca_ion_intra Ca²⁺ Influx CaM Calmodulin (CaM) Ca_ion_intra->CaM Activates PKC Protein Kinase C (PKC) Ca_ion_intra->PKC Activates IP3 IP₃ PLC->IP3 Generates ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor ER->Ca_ion_intra Ca²⁺ Release Cellular_Response Cellular Response (Proliferation, Differentiation, etc.) CaM->Cellular_Response Modulates PKC->Cellular_Response Modulates

Caption: Intracellular calcium signaling cascade initiated by extracellular calcium.

Experimental Workflow: DMEM Preparation and Cell Viability Assay

The following diagram illustrates the logical flow from preparing the custom DMEM to assessing its impact on cell viability.

cluster_prep Phase 1: Media Preparation cluster_assay Phase 2: Cell Viability Assay prep_stock Prepare 1M Sterile Calcium Gluconate Stock add_ca Add Calcium Gluconate Stock to DMEM (1.8 mM) prep_stock->add_ca prep_dmem Prepare Calcium-Free DMEM from Powder prep_dmem->add_ca sterilize Sterile Filter Final Medium add_ca->sterilize treat_cells Treat Cells with Custom DMEM sterilize->treat_cells seed_cells Seed Cells in 96-Well Plate seed_cells->treat_cells incubate Incubate for 24-72h treat_cells->incubate mtt_assay Perform MTT Assay incubate->mtt_assay analyze Analyze Absorbance Data mtt_assay->analyze

Caption: Workflow for preparing custom DMEM and assessing cell viability.

References

Application Notes and Protocols for Calcium Gluconate Administration in Rodent Models of Hypocalcemia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypocalcemia, a condition characterized by low serum calcium levels, can lead to severe neuromuscular and cardiovascular complications. Rodent models of hypocalcemia are invaluable tools for studying the pathophysiology of this condition and for the preclinical evaluation of therapeutic agents such as calcium gluconate. Calcium gluconate is a widely used calcium salt for the treatment of hypocalcemia due to its good solubility and lower risk of tissue irritation compared to other calcium salts.[1] This document provides detailed application notes and protocols for the administration of calcium gluconate in rodent models of chemically-induced and surgically-induced hypocalcemia.

Data Presentation

The following tables summarize quantitative data on the effects of calcium gluconate on serum calcium levels in rodent models.

Animal ModelMethod of Hypocalcemia InductionTreatment RouteCalcium Gluconate DosePre-treatment Serum Calcium (mg/dL)Post-treatment Serum Calcium (mg/dL)Time Point of Post-treatment MeasurementReference
RatSurgical Parathyroidectomy (PTX)Oral (in drinking water)1% solutionNot Applicable (Prevention)10.4 ± 0.52 weeks post-surgery[2]
Animal ModelTreatmentRouteDosePeak Serum Calcium Concentration (µg/mL)Time to Peak Concentration (minutes)
MouseCalcium L-lactateIV15 mg/kg~75~5
MouseCalcium L-lactateIV30 mg/kg~125~5
MouseCalcium L-lactateOral150 mg/kg98.230

Experimental Protocols

Protocol 1: Induction of Acute Hypocalcemia using EGTA

This protocol describes the induction of transient hypocalcemia in rats using the calcium-chelating agent ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid (EGTA).

Materials:

  • Male Wistar rats (250-300g)

  • EGTA solution (e.g., 90 µmol/h infusion)[3]

  • Sterile saline solution (0.9% NaCl)

  • Infusion pump

  • Catheters for intravenous infusion (e.g., jugular vein catheter)

  • Blood collection supplies (e.g., syringes, tubes with anticoagulant)

  • Calcium analyzer

Procedure:

  • Animal Preparation: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine cocktail). Surgically implant a catheter into the jugular vein for intravenous infusion. Allow the animal to recover from surgery as per institutional guidelines.

  • EGTA Solution Preparation: Prepare a sterile solution of EGTA in saline at a concentration suitable for the desired infusion rate.

  • Induction of Hypocalcemia: Connect the venous catheter to an infusion pump. Infuse the EGTA solution at a constant rate (e.g., 90 µmol/h) to induce a controlled and steady decrease in serum calcium levels.[3]

  • Blood Sampling: Collect blood samples at baseline (before EGTA infusion) and at regular intervals during the infusion (e.g., every 15-30 minutes) to monitor the induction and severity of hypocalcemia.

  • Confirmation of Hypocalcemia: Analyze blood samples immediately to determine ionized or total serum calcium concentrations. A significant decrease from baseline confirms the hypocalcemic state.

Protocol 2: Surgical Induction of Hypoparathyroidism

This protocol describes the creation of a stable hypocalcemic model in rats through surgical removal of the parathyroid glands (parathyroidectomy - PTX). This model is suitable for studying chronic hypocalcemia and long-term treatment strategies.

Materials:

  • Male Sprague-Dawley rats (8 weeks old)

  • Surgical instruments for small animal surgery

  • Anesthesia (e.g., isoflurane)

  • Fluorescence-based detection system (optional, to aid in locating parathyroid glands)[4]

  • Calcium-supplemented diet (e.g., 0.5% calcium) or drinking water (e.g., 1% calcium gluconate) for post-operative maintenance[2][4]

  • Blood collection supplies

  • Calcium and Parathyroid Hormone (PTH) assay kits

Procedure:

  • Animal Preparation: Anesthetize the rat. Make a midline cervical incision to expose the thyroid gland.

  • Parathyroidectomy: Carefully identify and excise the parathyroid glands, which are small, oval-shaped bodies located near the thyroid gland. Using a fluorescence-based detection method can improve the precision of the excision.[4]

  • Sham Operation (Control Group): For the control group, perform a sham surgery where the thyroid gland is exposed, but the parathyroid glands are left intact.

  • Post-operative Care: Suture the incision. To prevent mortality from severe acute hypocalcemia, provide the parathyroidectomized rats with a calcium-supplemented diet or drinking water immediately after surgery.[2][4]

  • Verification of Hypoparathyroidism: After a recovery period (e.g., 1-2 weeks), confirm the success of the surgery by measuring serum calcium and PTH levels. Successful parathyroidectomy will result in significantly low or undetectable PTH levels and hypocalcemia in the absence of calcium supplementation.

Protocol 3: Administration of Calcium Gluconate for Acute Hypocalcemia

This protocol outlines the procedure for administering calcium gluconate to treat acute hypocalcemia induced by methods such as EGTA infusion.

Materials:

  • Hypocalcemic rodent model (from Protocol 1)

  • Calcium gluconate solution (10% w/v, sterile)

  • Sterile saline or 5% dextrose for dilution

  • Administration supplies (syringes, needles for intravenous or intraperitoneal injection)

  • Blood collection supplies

  • Calcium analyzer

Procedure:

  • Preparation of Calcium Gluconate Solution: A 10% calcium gluconate solution contains 9.3 mg of elemental calcium per mL.[2] For intravenous administration, it is recommended to dilute the 10% solution to a final concentration of 10-50 mg/mL in sterile saline or 5% dextrose to reduce the risk of venous irritation.[5]

  • Route of Administration:

    • Intravenous (IV) Injection: Administer the diluted calcium gluconate solution slowly via a catheterized vein (e.g., tail vein, jugular vein) over several minutes. Rapid IV injection can cause cardiac adverse effects.

    • Intraperitoneal (IP) Injection: This route provides a slower absorption compared to IV but is technically simpler. Inject the calcium gluconate solution into the lower abdominal quadrant.

  • Dosage: The appropriate dose of calcium gluconate will depend on the severity of hypocalcemia and the specific research question. Based on clinical data and limited animal studies, a starting point for dose-response studies in rodents could be in the range of 50-200 mg/kg of calcium gluconate.[1][6] It is crucial to perform a dose-finding study to determine the optimal dose for the specific model and experimental conditions.

  • Post-treatment Monitoring: Collect blood samples at various time points after calcium gluconate administration (e.g., 5, 15, 30, 60, 120 minutes) to determine the time course of serum calcium recovery.[7]

  • Data Analysis: Plot serum calcium concentrations over time to evaluate the efficacy and duration of action of the calcium gluconate treatment.

Mandatory Visualizations

G cluster_0 Induction of Hypocalcemia cluster_1 Hypocalcemic Rodent Model cluster_2 Treatment Administration cluster_3 Monitoring and Analysis Chemical (EGTA) Chemical (EGTA) Rat/Mouse with Low Serum Calcium Rat/Mouse with Low Serum Calcium Chemical (EGTA)->Rat/Mouse with Low Serum Calcium Surgical (PTX) Surgical (PTX) Surgical (PTX)->Rat/Mouse with Low Serum Calcium Calcium Gluconate Calcium Gluconate Rat/Mouse with Low Serum Calcium->Calcium Gluconate IV IV Calcium Gluconate->IV IP IP Calcium Gluconate->IP Oral Oral Calcium Gluconate->Oral Blood Sampling Blood Sampling IV->Blood Sampling IP->Blood Sampling Oral->Blood Sampling Serum Calcium Measurement Serum Calcium Measurement Blood Sampling->Serum Calcium Measurement Data Analysis Data Analysis Serum Calcium Measurement->Data Analysis

Caption: Experimental workflow for hypocalcemia studies.

G Hypocalcemia Low Extracellular Ca2+ ParathyroidGland Parathyroid Gland Hypocalcemia->ParathyroidGland stimulates PTH Parathyroid Hormone (PTH) Release ParathyroidGland->PTH Bone Bone PTH->Bone Kidney Kidney PTH->Kidney CaResorption Increased Ca2+ Resorption Bone->CaResorption CaReabsorption Increased Ca2+ Reabsorption Kidney->CaReabsorption VitaminD Active Vitamin D Production Kidney->VitaminD Normocalcemia Restoration of Normal Blood Ca2+ CaResorption->Normocalcemia CaReabsorption->Normocalcemia Intestine Intestine VitaminD->Intestine CaAbsorption Increased Ca2+ Absorption Intestine->CaAbsorption CaAbsorption->Normocalcemia CalciumGluconate Calcium Gluconate Administration CalciumGluconate->Normocalcemia Directly Increases Blood Ca2+

Caption: Calcium homeostasis signaling pathway.

References

Application Note: Quantification of Calcium Gluconate in Solution by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed application note and protocol for the quantitative analysis of Calcium Gluconate in aqueous solutions using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. Calcium gluconate is a widely used calcium supplement and therapeutic agent. Accurate and reliable quantification is crucial for quality control, formulation development, and stability studies.

Principle

This method employs reversed-phase chromatography to separate calcium gluconate from excipients and potential degradation products. The separation is achieved on a C18 stationary phase with an isocratic mobile phase composed of a buffered aqueous solution and an organic modifier.[1] The gluconate molecule absorbs UV light at low wavelengths, allowing for its detection and quantification.[1] Detection is performed at 210 nm, and quantification is based on the comparison of the peak area of the analyte in a sample to a calibration curve generated from known standards.[1][2]

Experimental Protocols

1. Apparatus and Materials

  • HPLC System: An isocratic HPLC system equipped with a UV-Vis detector, autosampler, column oven, and data acquisition software.[1]

  • Analytical Column: Inertsil C18-3 (4.6 mm x 150 mm, 5 µm particle size) or equivalent.[2][3]

  • Reagents:

    • Calcium Gluconate reference standard[1]

    • Phosphoric acid (H₃PO₄), analytical grade[1]

    • Methanol (CH₃OH), HPLC grade[1]

    • Acetonitrile (ACN), HPLC grade[1]

    • Perchloric acid (HClO₄), analytical grade[1]

    • Ultrapure water (18.2 MΩ·cm)[1]

  • Labware: Analytical balance, volumetric flasks, pipettes, pH meter, syringe filters (0.22 µm or 0.45 µm), centrifuge, vortex mixer, ultrasonic bath.[1]

2. Chromatographic Conditions

The following table outlines the recommended chromatographic conditions for the analysis.

ParameterSetting
Column Inertsil C18-3 (4.6 mm x 150 mm, 5µm)[2][3]
Mobile Phase Isocratic mixture of 1% (v/v) aqueous phosphoric acid and methanol (90:10, v/v)[2][3]
Flow Rate 1.0 mL/min[2][3]
Detection Wavelength 210 nm[2][3]
Injection Volume 20 µL
Column Temperature Ambient or controlled at 30°C[4]
Run Time Approximately 5 minutes[2][3]

3. Solution Preparation

  • Mobile Phase Preparation:

    • To prepare 1 L of mobile phase, add 10 mL of phosphoric acid to 900 mL of ultrapure water.[1][2]

    • Add 100 mL of methanol to the solution.[1]

    • Mix thoroughly and degas for at least 15 minutes using an ultrasonic bath or vacuum filtration.[1][2]

  • Standard Solution Preparation:

    • Stock Standard Solution (2.4 mg/mL): Accurately weigh approximately 24 mg of Calcium Gluconate reference standard and transfer it to a 10 mL volumetric flask.[2][3]

    • Add a small amount of ultrapure water and gently warm the solution to dissolve the standard.[2]

    • Sonicate for 5 minutes, allow it to cool to room temperature, and dilute to the final volume with water.[2][3]

    • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with ultrapure water to cover the linearity range (e.g., 1.92 - 2.88 mg/mL).[3][5] These will be used to construct the calibration curve.

  • Sample Preparation: The protocol for sample preparation depends on the matrix.

    • Protocol 1: Simple Aqueous Solutions (e.g., Dissolution Media)

      • Withdraw an aliquot of the sample.[1]

      • If necessary, allow the sample to cool to room temperature.[1]

      • Filter the sample through a 0.22 µm or 0.45 µm syringe filter directly into an HPLC vial.[1]

    • Protocol 2: Solid Dosage Forms (e.g., Tablets)

      • Weigh and finely powder at least twenty tablets to ensure homogeneity.[2][3]

      • Accurately weigh a portion of the powder equivalent to a target concentration of 2.4 mg/mL of calcium gluconate and transfer it to a suitable volumetric flask.[3][5]

      • Add approximately half the volume of water, warm gently, and sonicate for 5-10 minutes to ensure complete dissolution.[2][5]

      • Cool the solution to room temperature, dilute to the mark with water, and mix well.[5]

      • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.[2][5]

    • Protocol 3: Complex Media with Proteins (e.g., Cell Culture Media)

      • Protein Precipitation (Acid): To 1 mL of the sample, add an equal volume of cold 0.1 M perchloric acid.[1] Vortex for 30 seconds, then centrifuge at 10,000 x g for 10 minutes at 4°C.[1] Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.[1]

      • Protein Precipitation (Organic Solvent): To 1 mL of the sample, add 3 volumes of cold acetonitrile or methanol.[1] Vortex for 1 minute and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.[1] Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.[1]

4. Data Analysis and Quantification

  • Inject the working standard solutions into the HPLC system.

  • Generate a calibration curve by plotting the peak area of the calcium gluconate standards against their corresponding concentrations.[1]

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). A correlation coefficient greater than 0.998 is generally considered acceptable.[1][3]

  • Inject the prepared sample solutions.

  • Determine the concentration of calcium gluconate in the samples by interpolating their peak areas from the calibration curve.

Quantitative Data Summary

The following tables summarize typical system suitability and method validation parameters for this HPLC method.

Table 1: System Suitability Parameters

ParameterTypical ValueAcceptance Criteria
Retention Time (min) ~1.74Report
Tailing Factor 1.29≤ 2.0
Theoretical Plates 3019> 2000
(Data sourced from a validated method)[1]

Table 2: Method Validation Parameters

ParameterResult
Linearity Range (mg/mL) 1.92 - 2.88[2][3]
Correlation Coefficient (r²) 0.9982[2][3]
Limit of Detection (LOD) (µg/mL) 32.7[2][3]
Limit of Quantitation (LOQ) (µg/mL) 96.6[2][3]
(Data sourced from a validated method for calcium gluconate)[2][3]

Workflow Visualization

The following diagram illustrates the general experimental workflow for the HPLC quantification of calcium gluconate.

HPLC_Workflow cluster_prep 1. Preparation cluster_sample_prep Sample Types cluster_analysis 2. Analysis & Quantification Standard Standard Preparation (Stock & Working Standards) CalCurve Generate Calibration Curve Standard->CalCurve Inject Standards Sample Sample Preparation Aqueous Aqueous Solution (Filter) Sample->Aqueous Solid Solid Dosage (Grind, Dissolve, Sonicate, Filter) Sample->Solid Complex Complex Media (Protein Precipitation, Filter) Sample->Complex MobilePhase Mobile Phase Preparation (90:10 Water/MeOH with 1% H3PO4) HPLC HPLC Analysis (C18 Column, UV @ 210 nm) MobilePhase->HPLC Eluent Aqueous->HPLC Inject Sample Solid->HPLC Inject Sample Complex->HPLC Inject Sample Quant Data Processing & Quantification HPLC->Quant Peak Area Data CalCurve->Quant Regression Equation

References

Application Notes: Calcium Gluconate in Nanoparticle Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Calcium gluconate, a widely used calcium supplement, is gaining attention in nanomedicine for its potential in targeted drug and gene delivery.[1][2] The synthesis of calcium gluconate into nanoparticles can significantly enhance its bioavailability, cellular uptake, and therapeutic efficacy.[1] Due to their biocompatibility and biodegradability, calcium-based nanoparticles are of particular interest in drug development.[1] While extensive research exists for calcium phosphate and calcium carbonate nanoparticles, the exploration of calcium gluconate nanoparticles is an emerging field.[1] These application notes provide an overview of the synthesis, characterization, and potential applications of calcium gluconate nanoparticles, with protocols adapted from established methods for other calcium-based nanomaterials.

Applications in Drug and Gene Delivery

Calcium-based nanoparticles, including those derived from calcium gluconate, offer several advantages as delivery vehicles:

  • Biocompatibility: Calcium is a naturally occurring element in the body, minimizing toxicity concerns.[1]

  • Biodegradability: These nanoparticles can be broken down and absorbed by the body.[1]

  • Controlled Release: Nanoparticle formulations can provide sustained release of encapsulated therapeutics.[3]

  • Targeted Delivery: Surface modification of nanoparticles allows for targeted delivery to specific cells or tissues.[4]

  • Gene Delivery: Calcium phosphate nanoparticles have a long history of use in gene transfection due to their ability to complex with nucleic acids and facilitate cellular uptake.[4][5] This principle can be extended to calcium gluconate nanoparticles.

Quantitative Data Summary

The following tables summarize expected characterization data for calcium-based nanoparticles, which can serve as a benchmark for the synthesis of calcium gluconate nanoparticles. These values are influenced by various synthesis parameters.

Table 1: Expected Physicochemical Properties of Calcium-Based Nanoparticles

ParameterExpected RangeMeasurement TechniqueReference
Particle Size (Diameter)30 - 200 nmDynamic Light Scattering (DLS), Transmission Electron Microscopy (TEM)[6][7][8][9]
Polydispersity Index (PDI)< 0.3Dynamic Light Scattering (DLS)[6]
Zeta Potential-25 mV to +25 mVZeta Potential Measurement[6]
Drug Loading Efficiency0.5 - 0.85Spectrophotometry, HPLC[3]
Encapsulation EfficiencyVaries with drug/geneSpectrophotometry, Fluorometry[10]

Table 2: Influence of Synthesis Parameters on Nanoparticle Characteristics

ParameterEffect on Nanoparticle SizeReference
Precursor ConcentrationHigher concentration can lead to smaller nanoparticles.[6][7]
Stirring SpeedHigher speed can result in smaller nanoparticles.[10]
TemperatureHigher temperature can lead to larger nanoparticles.[10]
pHAffects stability; optimal pH is typically neutral to slightly alkaline.[6]
Stabilizer ConcentrationIncreased concentration generally improves stability and can influence size.[6]

Experimental Protocols

Two primary methods adapted for the synthesis of calcium gluconate nanoparticles are detailed below: controlled precipitation and reverse microemulsion.[1]

Protocol 1: Controlled Precipitation

This method involves the reaction of a calcium salt solution with a gluconate solution under controlled conditions to induce the precipitation of nanoparticles.

Materials:

  • Calcium Gluconate (or a soluble calcium salt like Calcium Chloride)

  • Sodium Gluconate (or Gluconic Acid)

  • Stabilizer (e.g., Polyethylene glycol (PEG), Polyvinylpyrrolidone (PVP))[6]

  • Deionized Water

  • pH meter

  • Magnetic stirrer

  • Syringe pump

Procedure:

  • Solution Preparation:

    • Prepare an aqueous solution of calcium gluconate (e.g., 0.01 M to 0.5 M).[6]

    • Prepare an equimolar aqueous solution of a precipitating agent (e.g., sodium gluconate).

    • Prepare a solution of the stabilizer (e.g., 0.5% - 2% w/v).[6]

  • Synthesis:

    • Place the calcium gluconate solution in a beaker on a magnetic stirrer and begin stirring vigorously.[6]

    • Add the stabilizer solution to the calcium gluconate solution and allow it to mix thoroughly.[6]

    • Using a syringe pump, add the precipitating agent solution dropwise to the mixture.[6]

  • Aging:

    • Continue stirring the suspension for 1-4 hours at a constant temperature to allow the nanoparticles to stabilize.[6]

  • Purification:

    • Collect the nanoparticles by centrifugation.

    • Wash the nanoparticles by resuspending the pellet in deionized water and centrifuging again. Repeat this step 2-3 times.[6]

    • Alternatively, purify the nanoparticles by dialysis against deionized water for 24-48 hours.[6]

  • Drying:

    • Dry the purified nanoparticles using a vacuum oven or by freeze-drying.[1]

Protocol 2: Reverse Microemulsion

This technique offers excellent control over particle size by creating nanosized water droplets that act as nanoreactors within a continuous oil phase.[1]

Materials:

  • Calcium precursor (e.g., a soluble calcium salt)

  • Sodium Gluconate

  • Continuous Phase (e.g., Cyclohexane, n-hexane)

  • Surfactant (e.g., Triton X-100, Span 80, Tween 80)[1]

  • Co-surfactant (optional, e.g., n-hexanol)

  • Deionized Water

  • Acetone or Ethanol (for precipitation)

  • Magnetic stirrer

  • Centrifuge

Procedure:

  • Preparation of Microemulsion Systems:

    • Microemulsion A: Prepare a reverse microemulsion by dissolving the surfactant (and co-surfactant, if used) in the continuous oil phase, followed by the addition of an aqueous solution of the calcium precursor.

    • Microemulsion B: Prepare a separate reverse microemulsion containing an aqueous solution of sodium gluconate using the same oil and surfactant system.[1]

  • Mixing and Reaction:

    • Slowly add Microemulsion B to Microemulsion A dropwise under constant magnetic stirring.[1]

    • The collision of the aqueous nanodroplets will initiate the precipitation of calcium gluconate nanoparticles within the micelles.[1]

    • Maintain the reaction for 12-24 hours at a constant temperature (e.g., 25°C).[1]

  • Nanoparticle Recovery:

    • Destabilize the microemulsion by adding a solvent like acetone or ethanol, which will cause the nanoparticles to precipitate.[1]

    • Separate the nanoparticles from the solution by centrifugation.[1]

  • Purification and Drying:

    • Wash the nanoparticles repeatedly with deionized water and ethanol to remove byproducts.[1]

    • Dry the final product in a vacuum oven or by freeze-drying.[1]

Visualizations

experimental_workflow_precipitation cluster_prep Solution Preparation cluster_synthesis Synthesis cluster_purification Purification cluster_final Final Product prep1 Calcium Gluconate Solution mix Mixing & Stirring prep1->mix prep2 Precipitating Agent Solution add Dropwise Addition of Precipitating Agent prep2->add prep3 Stabilizer Solution prep3->mix mix->add age Aging add->age centrifuge Centrifugation age->centrifuge dialysis Dialysis (Alternative) age->dialysis wash Washing centrifuge->wash wash->centrifuge dry Drying wash->dry dialysis->dry final_product Calcium Gluconate Nanoparticles dry->final_product

Caption: Workflow for Controlled Precipitation Synthesis.

experimental_workflow_microemulsion cluster_prep Microemulsion Preparation cluster_reaction Reaction cluster_recovery Nanoparticle Recovery cluster_final Final Product prep_A Microemulsion A (Calcium Precursor) mix Dropwise Mixing of Microemulsions prep_A->mix prep_B Microemulsion B (Sodium Gluconate) prep_B->mix react Reaction in Micelles (12-24h) mix->react destabilize Destabilize with Acetone/Ethanol react->destabilize precipitate Precipitation destabilize->precipitate centrifuge Centrifugation precipitate->centrifuge wash Washing centrifuge->wash dry Drying wash->dry final_product Calcium Gluconate Nanoparticles dry->final_product

Caption: Workflow for Reverse Microemulsion Synthesis.

influencing_factors cluster_params Synthesis Parameters center_node Nanoparticle Characteristics (Size, Stability, PDI) precursor_conc Precursor Concentration precursor_conc->center_node stirring Stirring Speed stirring->center_node temperature Temperature temperature->center_node ph pH ph->center_node stabilizer Stabilizer Type & Concentration stabilizer->center_node addition_rate Rate of Addition addition_rate->center_node

Caption: Factors Influencing Nanoparticle Characteristics.

References

Application Notes and Protocols: Calcium Gluconate as a Firming Agent in Biomaterial Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of tissue engineering and regenerative medicine, the structural integrity and biological activity of biomaterial scaffolds are paramount to their success. Scaffolds provide a temporary three-dimensional framework that supports cell adhesion, proliferation, and differentiation, ultimately guiding the formation of new tissue. The mechanical properties of these scaffolds must be finely tuned to mimic the native extracellular matrix (ECM) of the target tissue. Calcium gluconate has emerged as a valuable firming agent, particularly for hydrogel scaffolds composed of natural polymers such as alginate, gelatin, and chitosan.

Compared to commonly used crosslinking agents like calcium chloride (CaCl₂), calcium gluconate offers a slower, more controlled release of calcium ions. This controlled gelation process results in more homogenous and structurally uniform scaffolds with improved mechanical stability. Furthermore, the biocompatible nature of calcium gluconate and the release of bioactive calcium ions can positively influence cellular behavior, including osteogenic differentiation.

These application notes provide a comprehensive overview of the use of calcium gluconate as a firming agent in biomaterial scaffolds. Detailed protocols for the fabrication and characterization of alginate, gelatin, and chitosan scaffolds crosslinked with calcium gluconate are presented, along with a summary of their mechanical properties and insights into the underlying biological mechanisms.

Data Presentation: Mechanical Properties of Biomaterial Scaffolds

The use of calcium gluconate as a crosslinking agent significantly enhances the mechanical properties of various biomaterial scaffolds. The following tables summarize the quantitative data on the compressive modulus of alginate, gelatin, and chitosan scaffolds, providing a comparison with other crosslinking methods where available.

Biomaterial ScaffoldCrosslinking AgentCompressive Modulus (kPa)Reference
Alginate HydrogelNone (Control)18.7[1]
Alginate Hydrogel with PCEC MicrospheresCalcium Gluconate123.6[1]
Biomaterial ScaffoldCrosslinking AgentCompressive Modulus (MPa)Reference
Gelatin-GenipinGenipin~0.191[2]
Gelatin (15 wt%)Physical Crosslinking0.081[3]
Biomaterial ScaffoldCo-polymer/CrosslinkerCompressive Strength (MPa)Reference
Animal Chitosan-GelatinGPTMS> 0.12[3]
Fungal Chitosan-GelatinGPTMS< 0.04[3]
Carbonate Apatite:Chitosan-Gelatin (70:30)Freeze-drying11.35[4]
Carbonate Apatite:Chitosan-Gelatin (50:50)Freeze-drying4.02[4]

Experimental Protocols

I. Alginate Scaffold Fabrication with Calcium Gluconate

This protocol describes the preparation of a porous alginate scaffold using calcium gluconate as a crosslinking agent, employing a freeze-drying technique to create a porous structure.

Materials:

  • Sodium alginate powder

  • Calcium gluconate

  • Deionized water

  • Magnetic stirrer and stir bar

  • Molds (e.g., 24-well plate)

  • Freeze-dryer

Procedure:

  • Prepare Sodium Alginate Solution:

    • Dissolve sodium alginate powder in deionized water to achieve the desired concentration (e.g., 2% w/v).

    • Stir the solution on a magnetic stirrer until the alginate is completely dissolved. This may take several hours.

    • Allow the solution to stand to eliminate air bubbles.

  • Prepare Calcium Gluconate Suspension:

    • In a separate beaker, prepare a suspension of calcium gluconate in deionized water (e.g., 1% w/v).

    • Stir the suspension vigorously to ensure a uniform distribution of calcium gluconate particles.

  • Crosslinking and Gelation:

    • Slowly add the calcium gluconate suspension to the sodium alginate solution while stirring. A typical ratio is 1:1 by volume.

    • Continue stirring for 5-10 minutes to ensure homogenous mixing.

    • Pipette the mixture into molds of the desired shape and size.

  • Freezing and Lyophilization:

    • Freeze the molds containing the alginate-calcium gluconate mixture at -20°C for at least 4 hours, followed by freezing at -80°C overnight.

    • Lyophilize the frozen scaffolds for 24-48 hours until they are completely dry, resulting in a porous scaffold.

  • Washing and Sterilization:

    • Gently wash the lyophilized scaffolds with deionized water to remove any unreacted crosslinker.

    • Freeze-dry the scaffolds again.

    • Sterilize the scaffolds using an appropriate method, such as ethylene oxide or gamma irradiation, before cell culture experiments.

II. Gelatin Scaffold Fabrication with Calcium Gluconate

This protocol outlines the fabrication of gelatin scaffolds crosslinked with calcium gluconate.

Materials:

  • Gelatin powder (Type A or B)

  • Calcium gluconate

  • Deionized water

  • Magnetic stirrer and stir bar

  • Molds

  • Freeze-dryer

Procedure:

  • Prepare Gelatin Solution:

    • Dissolve gelatin powder in deionized water at a concentration of 10% (w/v) by heating to 40-50°C with continuous stirring.

    • Once fully dissolved, allow the solution to cool to 37°C.

  • Prepare Calcium Gluconate Solution:

    • Prepare a 2% (w/v) calcium gluconate solution in deionized water. Gentle heating may be required to aid dissolution.

  • Crosslinking:

    • Slowly add the calcium gluconate solution to the gelatin solution while maintaining the temperature at 37°C and stirring. A common volumetric ratio is 4:1 (gelatin solution:calcium gluconate solution).

    • Continue stirring for 15-20 minutes.

  • Casting and Gelation:

    • Pour the mixture into molds and allow it to cool to room temperature to form a hydrogel.

    • For increased stability, the hydrogels can be further incubated at 4°C for several hours.

  • Porosity Induction (Optional):

    • For porous scaffolds, freeze the hydrogels at -80°C and then lyophilize them.

  • Washing and Sterilization:

    • Wash the scaffolds with 70% ethanol followed by sterile phosphate-buffered saline (PBS) before use in cell culture.

III. Chitosan Scaffold Fabrication with Calcium Gluconate

This protocol details the preparation of chitosan scaffolds using calcium gluconate as a crosslinking agent.

Materials:

  • Chitosan powder (low molecular weight)

  • Acetic acid

  • Calcium gluconate

  • Deionized water

  • Sodium hydroxide (NaOH) solution (1 M)

  • Magnetic stirrer and stir bar

  • Molds

  • Freeze-dryer

Procedure:

  • Prepare Chitosan Solution:

    • Dissolve chitosan powder in a 1% (v/v) acetic acid solution to a final concentration of 2% (w/v).

    • Stir overnight to ensure complete dissolution.

  • Crosslinking:

    • Prepare a 2% (w/v) solution of calcium gluconate in deionized water.

    • Slowly add the calcium gluconate solution to the chitosan solution with constant stirring. A 1:1 volume ratio can be used as a starting point.

    • Continue stirring for 30 minutes.

  • Neutralization and Gelation:

    • Cast the mixture into molds.

    • Immerse the molds in a 1 M NaOH solution to neutralize the acetic acid and induce gelation. The gel should form within 15-30 minutes.

  • Washing:

    • Carefully remove the hydrogels from the molds and wash them extensively with deionized water until the pH of the washing solution is neutral.

  • Freezing and Lyophilization:

    • Freeze the washed hydrogels at -80°C and then lyophilize to obtain porous scaffolds.

  • Sterilization:

    • Sterilize the scaffolds using an appropriate method before cell culture.

Characterization Protocols

A. Mechanical Testing (Compressive Modulus)
  • Prepare cylindrical scaffold samples of known diameter and height.

  • Hydrate the scaffolds in PBS for at least 2 hours before testing.

  • Use a universal testing machine with a suitable load cell.

  • Apply a uniaxial compressive force at a constant strain rate (e.g., 1 mm/min).

  • Record the stress-strain data.

  • The compressive modulus is calculated from the slope of the initial linear region of the stress-strain curve.

B. In Vitro Degradation Study
  • Measure the initial dry weight (W_i) of the scaffold.

  • Immerse the scaffold in a degradation medium (e.g., PBS or cell culture medium with lysozyme for chitosan) at 37°C.

  • At predetermined time points, remove the scaffold, wash with deionized water, and lyophilize to obtain the final dry weight (W_f).

  • Calculate the percentage of weight loss: Weight Loss (%) = [(W_i - W_f) / W_i] x 100.

C. Quantification of Osteogenic Differentiation

Alkaline Phosphatase (ALP) Activity Assay:

  • Seed cells (e.g., mesenchymal stem cells) onto the scaffolds and culture in an osteogenic differentiation medium.

  • At desired time points, wash the cell-seeded scaffolds with PBS.

  • Lyse the cells using a suitable lysis buffer.

  • Use a commercial ALP activity assay kit to measure the conversion of p-nitrophenyl phosphate (pNPP) to p-nitrophenol (pNP), which can be quantified spectrophotometrically at 405 nm.

  • Normalize the ALP activity to the total protein content of the cell lysate.

Alizarin Red S Staining for Mineralization:

  • After a prolonged culture period in an osteogenic medium (e.g., 14-21 days), fix the cell-seeded scaffolds with 4% paraformaldehyde.

  • Wash the scaffolds with deionized water.

  • Stain with a 2% Alizarin Red S solution (pH 4.1-4.3) for 20-30 minutes.

  • Wash thoroughly with deionized water to remove excess stain.

  • Visualize the red-orange mineralized nodules under a microscope.

  • For quantification, the stain can be extracted using a 10% cetylpyridinium chloride solution, and the absorbance can be measured at approximately 562 nm.

Mandatory Visualizations

experimental_workflow cluster_prep Scaffold Preparation cluster_char Characterization p1 Polymer Solution (Alginate/Gelatin/Chitosan) p3 Mixing & Crosslinking p1->p3 p2 Calcium Gluconate Suspension/Solution p2->p3 p4 Casting into Molds p3->p4 p5 Freezing & Lyophilization p4->p5 c1 Mechanical Testing (Compressive Modulus) p5->c1 c2 Degradation Study p5->c2 c3 Cell Seeding & Culture p5->c3 c4 Osteogenic Differentiation (ALP, Alizarin Red S) c3->c4

Caption: Experimental workflow for scaffold fabrication and characterization.

signaling_pathway Ca_ext Extracellular Ca²⁺ (from Calcium Gluconate) CaSR Calcium-Sensing Receptor (CaSR) Ca_ext->CaSR PLC Phospholipase C (PLC) CaSR->PLC IP3 IP₃ PLC->IP3 ER Endoplasmic Reticulum IP3->ER Ca_int Intracellular Ca²⁺ ↑ ER->Ca_int Release MAPK MAPK Pathway (ERK/p38) Ca_int->MAPK Transcription Transcription Factors (e.g., Runx2) MAPK->Transcription Osteogenesis Osteogenic Differentiation (ALP, OCN, OPN) Transcription->Osteogenesis

Caption: Calcium signaling pathway in osteogenic differentiation.

References

Application Notes and Protocols for Intravenous Administration of Calcium Gluconate in Conscious Horses

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Intravenous (IV) calcium gluconate is a critical therapy in equine medicine for the treatment of hypocalcemia, a condition characterized by abnormally low levels of calcium in the blood. Hypocalcemia can lead to a range of neuromuscular and cardiovascular complications, including muscle tremors, tetany, synchronous diaphragmatic flutter ("thumps"), and cardiac arrhythmias.[1][2] This document provides detailed application notes and protocols for the safe and effective intravenous administration of calcium gluconate to conscious horses, intended for use in research, clinical, and drug development settings.

Calcium plays a vital role in numerous physiological processes, including nerve impulse transmission, muscle contraction, and blood coagulation.[3] The administration of intravenous calcium gluconate aims to rapidly restore normal serum calcium concentrations, thereby mitigating the clinical signs associated with hypocalcemia. Careful monitoring of the horse's cardiovascular status during and after infusion is paramount to prevent adverse effects.[4]

Data Presentation

The following tables summarize quantitative data from cited studies on the intravenous administration of calcium gluconate in conscious horses.

Table 1: Recommended Dosages and Infusion Rates

ParameterValueSource
Therapeutic Infusion Rate 0.1 to 0.4 mg/kg/min[3][5]
Hypocalcemic Tetany Treatment (20% Calcium Borogluconate) 250–500 mL per 500 kg body weight, administered over 20 minutes[6]
Elemental Calcium Dosage for Hypocalcemia 5–15 mg/kg, IV, administered slowly over 10 minutes[6]
Calcium Gluconate 10% Dosage ~0.5–1.5 mL/kg, IV, administered slowly over 10 minutes[6]
Calcium Gluconate 23% for Hypocalcemia 50-100 mL diluted in 1-2 liters of balanced polyionic electrolyte solution over 30 minutes or longer[7]
Endurance Horse Resuscitation (23% Calcium Gluconate) 0.4 mg/kg/min of calcium diluted in 10 L of isotonic crystalloid fluids over approximately 1 hour[1][8][9]

Table 2: Observed Physiological Effects of Intravenous Calcium Gluconate Administration

ParameterObservationInfusion Rate/DosageSource
Heart Rate Marked decrease0.1, 0.2, and 0.4 mg/kg/min[3][5]
Decrease of approximately 10 bpm after 45 minutes~0.4 mg/kg/min[1][8][9]
Cardiac Index Marked increase0.1, 0.2, and 0.4 mg/kg/min[3][5]
Stroke Index Marked increase0.1, 0.2, and 0.4 mg/kg/min[3][5]
Cardiac Contractility (dP/dtmax) Marked increase0.1, 0.2, and 0.4 mg/kg/min[3][5]
Mean Arterial Pressure Unchanged0.1, 0.2, and 0.4 mg/kg/min[3][5]
Right Atrial Pressure Unchanged0.1, 0.2, and 0.4 mg/kg/min[3][5]
Ionized Serum Calcium Marked increase0.1, 0.2, and 0.4 mg/kg/min[3][5]
Total Serum Calcium Marked increase0.1, 0.2, and 0.4 mg/kg/min[3][5]
Plasma Phosphorus Concentration Increase~0.4 mg/kg/min[1][8][9]
Gastrointestinal Sounds Less likely to improve compared to controls in endurance horses~0.4 mg/kg/min[1]

Experimental Protocols

Protocol 1: Continuous Rate Infusion of Calcium Gluconate for Research Purposes

This protocol is adapted from studies evaluating the hemodynamic effects of calcium gluconate in conscious horses.[3][5]

1. Animal Preparation:

  • Acclimate the horse to the experimental setting to minimize stress.
  • Aseptically place a catheter into the jugular vein for infusion. For detailed cardiovascular monitoring, a second catheter may be placed in the contralateral jugular vein for blood sampling.

2. Solution Preparation:

  • Use a commercially available sterile calcium gluconate solution (e.g., 10% or 23%).
  • Dilute the calculated dose of calcium gluconate in a larger volume of a compatible isotonic fluid, such as 0.9% sodium chloride or 5% dextrose, to ensure slow and controlled administration.[6][10] For example, 50-100 ml of 23% calcium gluconate can be diluted in 1-2 liters of a balanced polyionic electrolyte solution.[7]
  • Warm the solution to body temperature before administration.

3. Administration:

  • Administer the diluted calcium gluconate solution intravenously using a calibrated infusion pump to ensure a precise and constant infusion rate.
  • The recommended infusion rates for experimental studies range from 0.1 to 0.4 mg/kg/min.[3][5]

4. Monitoring:

  • Continuously monitor the horse's heart rate and rhythm via auscultation or electrocardiogram (ECG) throughout the infusion.[4]
  • If bradycardia or arrhythmias develop, the infusion should be immediately discontinued.[6]
  • Monitor respiratory rate and general demeanor.
  • Collect blood samples at baseline and at predetermined intervals during and after the infusion to measure ionized and total calcium concentrations, as well as other relevant electrolytes.

Protocol 2: Treatment of Acute Hypocalcemia

This protocol is for the therapeutic administration of calcium gluconate to conscious horses exhibiting clinical signs of hypocalcemia.

1. Diagnosis and Preparation:

  • Confirm hypocalcemia through clinical signs (e.g., muscle fasciculations, tetany, synchronous diaphragmatic flutter) and, if possible, measurement of serum ionized calcium levels.[2]
  • Aseptically place an intravenous catheter in the jugular vein.

2. Solution and Administration:

  • For the treatment of hypocalcemic tetany, a slow intravenous administration of a calcium solution, such as 20% calcium borogluconate, is recommended.[6] A typical dose is 250–500 mL for a 500 kg horse, administered over 20 minutes.[6]
  • The calcium solution should be diluted at least 1:4 in saline or dextrose.[6]
  • Administer the solution slowly. Rapid administration can be cardiotoxic.[4]

3. Monitoring:

  • Continuously auscultate the heart throughout the administration. An increased intensity of heart sounds is expected.[6]
  • Immediately stop the infusion if any arrhythmias or significant bradycardia are detected.[6] The infusion can be resumed at a slower rate once the heart rate stabilizes.[7]
  • Monitor for resolution of clinical signs.

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

Calcium_Signaling_Muscle_Contraction cluster_extracellular Extracellular Space cluster_cell_membrane Sarcolemma cluster_intracellular Sarcoplasm IV_Calcium_Gluconate IV Calcium Gluconate Increased_Serum_Ca Increased Serum Ca2+ IV_Calcium_Gluconate->Increased_Serum_Ca Voltage_Gated_Ca_Channel Voltage-Gated Ca2+ Channel Increased_Serum_Ca->Voltage_Gated_Ca_Channel Depolarization Increased_Intracellular_Ca Increased Intracellular Ca2+ Voltage_Gated_Ca_Channel->Increased_Intracellular_Ca Ca2+ Influx SR_Ca_Release Ca2+ Release from Sarcoplasmic Reticulum Increased_Intracellular_Ca->SR_Ca_Release Triggers Troponin_Binding Ca2+ Binds to Troponin SR_Ca_Release->Troponin_Binding Leads to Tropomyosin_Shift Tropomyosin Shifts Troponin_Binding->Tropomyosin_Shift Myosin_Binding_Site_Exposure Myosin-Binding Sites Exposed Tropomyosin_Shift->Myosin_Binding_Site_Exposure Cross_Bridge_Formation Actin-Myosin Cross-Bridge Formation Myosin_Binding_Site_Exposure->Cross_Bridge_Formation Muscle_Contraction Muscle Contraction Cross_Bridge_Formation->Muscle_Contraction

Caption: Intracellular calcium signaling pathway in muscle contraction.

Calcium_Signaling_Nerve_Impulse cluster_extracellular_nerve Extracellular Space cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron IV_Calcium_Gluconate_Nerve IV Calcium Gluconate Increased_Serum_Ca_Nerve Increased Serum Ca2+ IV_Calcium_Gluconate_Nerve->Increased_Serum_Ca_Nerve Voltage_Gated_Ca_Channel_Nerve Voltage-Gated Ca2+ Channel Opens Increased_Serum_Ca_Nerve->Voltage_Gated_Ca_Channel_Nerve Influences Action_Potential Action Potential Arrives Action_Potential->Voltage_Gated_Ca_Channel_Nerve Ca_Influx_Nerve Ca2+ Influx Voltage_Gated_Ca_Channel_Nerve->Ca_Influx_Nerve Vesicle_Fusion Synaptic Vesicles Fuse with Membrane Ca_Influx_Nerve->Vesicle_Fusion Neurotransmitter_Release Neurotransmitter Release Vesicle_Fusion->Neurotransmitter_Release Neurotransmitter Neurotransmitters Neurotransmitter_Release->Neurotransmitter Receptor_Binding Neurotransmitters Bind to Receptors Neurotransmitter->Receptor_Binding Postsynaptic_Potential Postsynaptic Potential Generated Receptor_Binding->Postsynaptic_Potential

Caption: Role of calcium in nerve impulse transmission.

Experimental_Workflow_Calcium_Gluconate Start Start: Conscious Horse Catheter_Placement Aseptic Jugular Vein Catheter Placement Start->Catheter_Placement Baseline_Data Collect Baseline Data (Blood Sample, HR, ECG) Catheter_Placement->Baseline_Data Solution_Prep Prepare Calcium Gluconate Infusion (Dilute and Warm) Baseline_Data->Solution_Prep IV_Infusion Administer IV Infusion via Pump (0.1-0.4 mg/kg/min) Solution_Prep->IV_Infusion Monitoring Continuous Monitoring (HR, ECG, Respiration, Demeanor) IV_Infusion->Monitoring Post_Infusion_Monitoring Post-Infusion Monitoring and Data Collection IV_Infusion->Post_Infusion_Monitoring Infusion Complete Data_Collection Collect Data During Infusion (Blood Samples, Physiological Parameters) Monitoring->Data_Collection Data_Collection->IV_Infusion During Infusion End End of Experiment Post_Infusion_Monitoring->End

Caption: Experimental workflow for IV calcium gluconate administration.

References

Application Notes and Protocols for Plant Tissue Culture Media Preparation with Calcium Gluconate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Calcium gluconate serves as a valuable supplement in plant tissue culture media, primarily as an alternative source of calcium to mitigate issues of shoot-tip necrosis (STN) and potential chloride toxicity associated with calcium chloride (CaCl₂), the standard calcium source in many basal media formulations like Murashige and Skoog (MS) medium.

Key Applications:

  • Prevention of Shoot-Tip Necrosis (STN): STN is a physiological disorder in vitro characterized by the browning and death of the apical meristem, which can severely hinder micropropagation efforts. An adequate supply of calcium is crucial for membrane stability and cell wall structure, and deficiencies can lead to STN. Calcium gluconate provides a readily available source of calcium to the explants, which can prevent the accumulation of phenolic compounds and programmed cell death associated with this disorder.[1][2]

  • Alternative Calcium Source: In some plant species, high concentrations of chloride ions from CaCl₂ can be toxic, leading to poor growth and development. Calcium gluconate offers a chloride-free alternative, providing essential calcium without the risk of chloride-induced toxicity.[3]

  • Improved Shoot Initiation and Quality: Studies have shown that the inclusion of calcium gluconate in the culture medium can lead to a higher shoot initiation rate and overall improved quality of microshoots in certain species.[1][4]

Mechanism of Action:

In the aqueous environment of the culture medium, calcium gluconate dissociates to release calcium ions (Ca²⁺) and gluconate anions. The Ca²⁺ ions are then available for uptake by the plant tissues. Calcium is a critical second messenger in various plant signaling pathways, particularly in response to abiotic and biotic stresses. Environmental stresses in the in vitro environment can trigger a rapid increase in cytosolic Ca²⁺ concentration. This "calcium signature" is detected by calcium-binding proteins, which in turn activate downstream signaling cascades that lead to physiological responses aimed at mitigating stress and promoting healthy growth and development.

Quantitative Data Summary

The following table summarizes the quantitative effects of calcium gluconate on various plant species in tissue culture, as reported in scientific literature.

Plant SpeciesBasal MediumCalcium Gluconate ConcentrationKey FindingsReference
Raspberry (Rubus idaeus L.)MS1 g/LLowered explant browning and shoot necrosis; resulted in a higher shoot initiation rate.[1][4]
Pistacia vera cv. MateurModified MS (liquid)15 mMCompletely prevented shoot-tip necrosis development when culture tubes were periodically inverted.[1][5]
Pistacia veraMS0.3 - 30 mMSignificantly reduced the development of STN symptoms.[1][5]

Experimental Protocols

Preparation of Murashige and Skoog (MS) Medium with Calcium Gluconate

This protocol outlines the steps for preparing 1 liter of MS medium supplemented with calcium gluconate.

Materials:

  • Murashige and Skoog (MS) basal salt mixture

  • Calcium Gluconate (C₁₂H₂₂CaO₁₄·H₂O)

  • Sucrose

  • Myo-inositol

  • Vitamins (as per MS formulation)

  • Plant Growth Regulators (PGRs) as required for the specific application

  • Agar (for solid medium)

  • Distilled or deionized water

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

  • Beakers, graduated cylinders, magnetic stirrer, and stir bars

  • pH meter

  • Autoclave

Procedure:

  • Prepare Macronutrient and Micronutrient Stock Solutions: It is standard practice to prepare concentrated stock solutions of MS macronutrients and micronutrients to simplify media preparation.[6][7][8] Note that calcium salts are often prepared as a separate stock to prevent precipitation.[6][7]

  • Dissolve Calcium Gluconate: Calcium gluconate has limited solubility in cold water. To prepare a stock solution or to add it directly to the medium, dissolve the required amount of calcium gluconate powder in warm (60-80°C) distilled water with continuous stirring until it is completely dissolved.[9] For example, to prepare a 1 g/L solution, dissolve 1 gram of calcium gluconate in a portion of the final volume of warm water.

  • Combine Medium Components:

    • In a beaker, add approximately 800 mL of distilled water.

    • While stirring, add the MS basal salts (or the pre-made stock solutions, excluding the standard calcium chloride if calcium gluconate is the sole calcium source).

    • Add sucrose, myo-inositol, and vitamins. Allow each component to dissolve completely before adding the next.

    • Add the dissolved calcium gluconate solution.

    • Add the required PGRs from their stock solutions.

  • Adjust pH:

    • Adjust the pH of the medium to the desired level (typically 5.7-5.8 for most plant tissue cultures) using 0.1 N HCl or 0.1 N NaOH.[10]

    • The addition of calcium gluconate, the salt of a weak acid, can cause a slight shift in the pH of the medium. It is crucial to check and adjust the pH after all components have been added.[11]

  • Add Gelling Agent (for solid medium): If preparing a solid medium, add the required amount of agar (e.g., 7-8 g/L) and heat the medium while stirring to dissolve the agar completely.

  • Final Volume Adjustment: Add distilled water to bring the final volume to 1 liter.

  • Dispense and Sterilize:

    • Dispense the medium into culture vessels (e.g., test tubes, jars, or flasks).

    • Seal the vessels with appropriate closures.

    • Sterilize the medium by autoclaving at 121°C and 15 psi for 15-20 minutes.[12] The duration may need to be adjusted based on the volume of the medium per vessel.

  • Cooling and Storage: Allow the autoclaved medium to cool and solidify (for solid medium) in a sterile environment. Store the prepared medium in a clean, dark place until use.

Experimental Design for Evaluating the Effect of Calcium Gluconate on Shoot-Tip Necrosis

This protocol describes a typical experiment to determine the optimal concentration of calcium gluconate for preventing STN.

1. Explant Preparation:

  • Select healthy, disease-free plant material.
  • Surface sterilize the explants using standard laboratory procedures (e.g., washing with detergent, treatment with ethanol and sodium hypochlorite solution, followed by rinsing with sterile distilled water).

2. Culture Initiation:

  • Prepare a basal medium (e.g., MS) supplemented with appropriate plant growth regulators for shoot induction and multiplication.
  • Prepare several treatments with varying concentrations of calcium gluconate (e.g., 0, 0.5, 1.0, 1.5, 2.0 g/L). A control group with the standard concentration of calcium chloride and no calcium gluconate should also be included.
  • Aseptically place one explant per culture vessel.

3. Incubation:

  • Incubate the cultures under controlled environmental conditions (e.g., 25±2°C, 16-hour photoperiod with a specific light intensity).

4. Data Collection and Analysis:

  • After a predetermined culture period (e.g., 4-6 weeks), record the following data for each treatment:
  • Percentage of explants showing shoot-tip necrosis.
  • Shoot proliferation rate (number of new shoots per explant).
  • Average shoot length.
  • Fresh weight of the shoots.
  • Statistically analyze the data to determine the significance of the differences between the treatments.

5. Subculturing:

  • Subculture the healthy shoots onto a fresh medium of the same composition for further multiplication or rooting.

Visualization of Pathways and Workflows

Calcium Signaling Pathway in Response to In Vitro Stress

Calcium_Signaling_Pathway Stress In Vitro Stress (e.g., wounding, osmotic stress) Ca_Channel Ca²⁺ Channels in Plasma Membrane Stress->Ca_Channel Activates Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Cytosolic_Ca Increase in Cytosolic Ca²⁺ [Ca²⁺]cyt (Calcium Signature) Ca_Influx->Cytosolic_Ca Ca_Sensors Calcium-Binding Proteins (e.g., Calmodulin, CDPKs) Cytosolic_Ca->Ca_Sensors Activates Signaling_Cascade Downstream Signaling Cascade Ca_Sensors->Signaling_Cascade Gene_Expression Altered Gene Expression Signaling_Cascade->Gene_Expression Physiological_Response Physiological Response Gene_Expression->Physiological_Response STN_Prevention Prevention of Shoot-Tip Necrosis Physiological_Response->STN_Prevention

Caption: Calcium signaling pathway in response to in vitro stress.

Experimental Workflow for Assessing Calcium Gluconate Effects

Experimental_Workflow Start Start: Select Healthy Mother Plant Explant_Prep Explant Preparation (Surface Sterilization) Start->Explant_Prep Inoculation Inoculation of Explants Explant_Prep->Inoculation Media_Prep Media Preparation (Basal Medium + PGRs) Treatments Addition of Calcium Gluconate (Varying Concentrations) Media_Prep->Treatments Treatments->Inoculation Incubation Incubation (Controlled Environment) Inoculation->Incubation Data_Collection Data Collection (STN %, Proliferation Rate, etc.) Incubation->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis Results Results and Conclusion Analysis->Results

Caption: Experimental workflow for assessing calcium gluconate effects.

References

Validating the Purity of Calcium Gluconate: An Application Note for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Calcium gluconate, a widely used calcium salt in pharmaceutical formulations and as a therapeutic agent, must adhere to stringent purity standards to ensure its safety and efficacy. For researchers, scientists, and drug development professionals, the accurate determination of calcium gluconate purity and the quantification of potential impurities are critical aspects of quality control and formulation development. This application note provides a detailed overview of the key analytical techniques for validating the purity of calcium gluconate, complete with experimental protocols and quantitative data summaries, in accordance with pharmacopeial standards.

Core Analytical Techniques and Acceptance Criteria

The purity of calcium gluconate is primarily assessed through a combination of an assay for the active pharmaceutical ingredient (API) and limit tests for various potential impurities. The United States Pharmacopeia (USP) provides a comprehensive set of monographs outlining these analytical procedures and their corresponding acceptance criteria.[1][2][3]

Table 1: Assay of Calcium Gluconate
Analytical MethodPrincipleAcceptance Criteria (USP)
Complexometric TitrationChelation of calcium ions with a standard solution of ethylenediaminetetraacetic acid (EDTA) at an alkaline pH. The endpoint is determined using a specific indicator.[4][5]Anhydrous: 98.0%–102.0% (dried basis) Monohydrate (for injection): 99.0%–101.0% Monohydrate (not for injection): 98.5%–102.0%[3]
Table 2: Limit Tests for Impurities in Calcium Gluconate
ImpurityPrinciple of TestAcceptance Criteria (USP)
Chloride Comparison of opalescence produced by the sample with that of a standard chloride solution upon addition of silver nitrate in the presence of nitric acid.[6]For material intended for injection: ≤ 0.005% For material not intended for injection: ≤ 0.07%[7]
Sulfate Comparison of turbidity produced by the sample with that of a standard sulfate solution upon addition of barium chloride in an acidic medium.[8]For material intended for injection: ≤ 0.005% For material not intended for injection: ≤ 0.05%[7]
Heavy Metals Comparison of the color produced by the reaction of heavy metals with a sulfide source against a standard lead solution.[1][4] Note: USP is transitioning to elemental impurity analysis using modern techniques like ICP-MS.[9]For material intended for injection: ≤ 10 ppm For material not intended for injection: ≤ 20 ppm[7]
Oxalate An ion-chromatographic method or a colorimetric method after reaction with phenylhydrazine hydrochloride.[2][10]≤ 0.01%[7]
Reducing Sugars Reduction of alkaline cupric citrate solution (Fehling's solution) by reducing sugars, indicated by the formation of a precipitate.[1][2]No orange-yellow to red precipitate is formed immediately. The limit is 1.0% (as dextrose).[1][11]
Arsenic Gutzeit test or instrumental methods.[1]≤ 3 ppm[7]
Magnesium and Alkali Metals Gravimetric determination of the residue after precipitation of calcium as calcium oxalate.[12]≤ 0.4%[12]
Iron Spectrophotometric or atomic absorption spectroscopic methods.[2]For injectable grade: ≤ 5 ppm[5]

Experimental Protocols

The following are detailed methodologies for the key experiments cited for the validation of calcium gluconate purity.

Assay of Calcium Gluconate by Complexometric Titration (USP Method)

This method determines the percentage purity of calcium gluconate.[2][7]

Materials:

  • Calcium Gluconate sample

  • 0.05 M Edetate Disodium (EDTA) Volumetric Solution (VS)

  • 3 N Hydrochloric Acid

  • 1 N Sodium Hydroxide

  • Hydroxy Naphthol Blue indicator

  • Deionized or distilled water

  • Magnetic stirrer and stir bar

  • Crucible

  • Analytical balance

Procedure:

  • Accurately weigh approximately 800 mg of the Calcium Gluconate powder.[2]

  • Transfer the sample to a suitable crucible and ignite gently until it is free from carbon.[2]

  • Allow the crucible to cool, then add 10 mL of water.

  • Dissolve the residue by the dropwise addition of 3 N hydrochloric acid until the solution is complete.

  • Transfer the solution to a suitable beaker, and dilute with water to 150 mL.

  • While stirring, add approximately 30 mL of 0.05 M EDTA VS from a 50-mL buret.[2]

  • Add 15 mL of 1 N sodium hydroxide and 300 mg of hydroxy naphthol blue indicator.[2]

  • Continue the titration with 0.05 M EDTA VS to a blue endpoint.[2]

Calculation: Each mL of 0.05 M edetate disodium is equivalent to 21.52 mg of anhydrous calcium gluconate (C₁₂H₂₂CaO₁₄).[5]

Limit Test for Chloride

Materials:

  • Calcium Gluconate sample

  • Dilute Nitric Acid

  • Silver Nitrate solution

  • Standard Chloride Solution (prepared from Sodium Chloride)

  • Nessler cylinders

Procedure:

  • Take 1.0 g of Calcium Gluconate in a Nessler cylinder.[7]

  • Dissolve the sample in 10 mL of water.

  • Add 10 mL of dilute nitric acid.

  • In a second Nessler cylinder, prepare the standard by taking 1.0 mL of 0.05845% w/v solution of Sodium Chloride.[6]

  • Add 10 mL of dilute nitric acid to the standard.

  • To both cylinders, add 1 mL of silver nitrate solution.

  • Dilute both solutions to 50 mL with distilled water and stir immediately with a glass rod.

  • Allow to stand for 5 minutes, protected from light.

  • Compare the opalescence of the test solution with that of the standard solution by viewing down the vertical axis against a black background. The opalescence in the test solution should not be more intense than that in the standard solution.[6]

Limit Test for Sulfate

Materials:

  • Calcium Gluconate sample

  • Dilute Nitric Acid

  • Barium Sulfate solution

  • Standard Sulfate Solution (prepared from Potassium Sulfate)

  • Nessler cylinders

Procedure:

  • Take a 2.0 g portion of Calcium Gluconate and dissolve it in boiling water.[7]

  • In a Nessler cylinder, add 2 mL of dilute nitric acid to the sample solution.

  • In a second Nessler cylinder, prepare the standard using 0.1 mL of 0.020 N sulfuric acid.[7]

  • Add 2 mL of dilute nitric acid to the standard.

  • To both cylinders, add 5 mL of barium sulfate solution and stir.

  • Allow the solutions to stand for 5 minutes.

  • Compare the turbidity of the test solution with that of the standard solution. The turbidity in the test solution should not be more intense than that in the standard solution.[8]

Limit Test for Heavy Metals

Materials:

  • Calcium Gluconate sample

  • Dilute Acetic Acid

  • Hydrogen Sulfide solution or other sulfide source

  • Standard Lead Solution

  • Nessler cylinders

Procedure (Method A):

  • Dissolve 1.0 g of Calcium Gluconate in 30 mL of warm water and 2 mL of dilute acetic acid.[1]

  • Cool the solution and adjust the volume to 50 mL in a Nessler cylinder. This is the test solution.

  • Prepare a control solution with 2.0 mL of Standard Lead Solution, 2 mL of dilute acetic acid, and dilute to 50 mL with water.[1]

  • To each cylinder, add 10 mL of freshly prepared hydrogen sulfide solution.[4]

  • Mix, dilute to 50 mL with water, and allow to stand for 5 minutes.

  • View downwards over a white surface; the color produced with the test solution is not more intense than that produced with the standard solution.[4]

Test for Reducing Sugars

Materials:

  • Calcium Gluconate sample

  • Dilute Hydrochloric Acid

  • Sodium Carbonate TS

  • Alkaline Cupric Citrate TS (Fehling's solution)

Procedure:

  • To 0.5 g of Calcium Gluconate, add 10 mL of water and 2 mL of dilute hydrochloric acid, and boil the solution for 2 minutes.[1]

  • After cooling, add 5 mL of sodium carbonate TS, allow to stand for 5 minutes, add water to make 20 mL, and filter.[1]

  • To 5 mL of the filtrate, add 2 mL of Fehling's solution and boil for 1 minute.[1]

  • Observe the solution. No orange-yellow to red precipitate should be formed immediately.[1]

Visualizations

Experimental Workflow for Calcium Gluconate Purity Validation

G cluster_0 Sample Reception and Preparation cluster_1 Analytical Testing cluster_2 Data Analysis and Reporting Sample Receive Calcium Gluconate Sample Weighing Accurately Weigh Sample Sample->Weighing Dissolution Dissolve in Appropriate Solvent Weighing->Dissolution Assay Assay (Complexometric Titration) Dissolution->Assay Impurities Impurity Limit Tests (Chloride, Sulfate, Heavy Metals, etc.) Dissolution->Impurities HPLC Chromatographic Analysis (Optional) (HPLC for related substances) Dissolution->HPLC Calculation Calculate Assay and Impurity Levels Assay->Calculation Impurities->Calculation HPLC->Calculation Comparison Compare Results with Specifications Calculation->Comparison Report Generate Certificate of Analysis Comparison->Report

Caption: General workflow for the purity validation of a calcium gluconate sample.

Logical Relationship for the Assay by Complexometric Titration

G cluster_0 Titration Setup cluster_1 Reaction and Endpoint Ca_Sample Calcium Gluconate Sample (contains Ca²⁺ ions) Chelation Ca²⁺ + EDTA → [Ca-EDTA]²⁻ (Complex Formation) Ca_Sample->Chelation Reacts with EDTA EDTA Solution (Titrant) EDTA->Chelation Added to Indicator Hydroxy Naphthol Blue (Indicator) Endpoint Color Change to Blue (All Ca²⁺ is chelated) Indicator->Endpoint Changes color at Chelation->Endpoint Leads to

Caption: Logical relationship of components in the complexometric titration assay.

References

Application Notes and Protocols for the Formulation of Supersaturated Calcium Gluconate Solutions for Injection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the formulation, stabilization, and analysis of supersaturated calcium gluconate solutions intended for injection. This document addresses the critical challenges of maintaining the stability of such solutions and ensuring their quality and efficacy.

Introduction to Supersaturated Calcium Gluconate Injections

Calcium gluconate is a widely used and clinically important source of calcium for intravenous therapy to treat conditions such as hypocalcemia, hyperkalemia, and magnesium toxicity.[1] A common formulation is a 10% (100 mg/mL) solution, which is a supersaturated solution at room temperature.[2][3] The inherent instability of supersaturated solutions poses a significant formulation challenge, as it can lead to the precipitation of calcium gluconate, compromising the safety and efficacy of the injectable product.[2][4]

The formulation of a stable supersaturated calcium gluconate injection, therefore, requires the use of stabilizing agents and carefully controlled manufacturing processes to prevent crystallization and ensure the product remains clear and free of particulate matter.[5][6]

Formulation Strategies and Stabilization

The primary goal in formulating supersaturated calcium gluconate injections is to inhibit or retard the crystallization of calcium gluconate. This is typically achieved through the addition of stabilizers.

Commonly Used Stabilizers

Several compounds have been investigated and are used to stabilize supersaturated calcium gluconate solutions. The most common stabilizer is calcium D-saccharate (or its tetrahydrate form).[2][3][7] Other potential stabilizers include calcium lactobionate and succinic acid.[8]

Table 1: Comparison of Stabilizers for Supersaturated Calcium Gluconate Solutions

StabilizerTypical ConcentrationMechanism of Action (Postulated)Key Findings and Observations
Calcium D-Saccharate 0.3% - 0.46% w/vForms soluble complexes with calcium ions, inhibiting nucleation and crystal growth of calcium gluconate.[9]Widely used in commercial formulations.[2] A 10% calcium gluconate solution can be stabilized with 0.46% w/v calcium saccharate tetrahydrate.[3]
Calcium Lactobionate 0.5% - 2.5% w/vIncreases the solubility of calcium gluconate.A 2% calcium lactobionate solution can keep 9.12% of calcium gluconate dissolved.[8]
Succinic Acid 0.5% - 1% w/wNot fully elucidated, may involve complexation or altering the solution structure.A Russian patent suggests its use to increase stability and resistance to low temperatures.
Calcium Lactate & Lactic Acid VariesCo-solvency and pH adjustment.A combination of calcium lactate and lactic acid has been used to prepare stable aqueous solutions with high calcium content.[10]
Impact of pH

The pH of the formulation is a critical parameter that influences the solubility and stability of calcium gluconate. The injection is typically adjusted to a pH between 6.0 and 8.2.[7] Deviations from this range can affect the equilibrium of the supersaturated system and may promote precipitation.

Experimental Protocols

Preparation of a Stabilized 10% Supersaturated Calcium Gluconate Injection

This protocol describes the preparation of a 1-liter batch of 10% calcium gluconate injection stabilized with calcium D-saccharate.

Materials:

  • Calcium Gluconate Monohydrate: 100 g

  • Calcium D-Saccharate Tetrahydrate: 3.5 g

  • Water for Injection (WFI): q.s. to 1 L

  • Hydrochloric Acid or Sodium Hydroxide (for pH adjustment)

Equipment:

  • Jacketed glass reactor or suitable vessel with heating and stirring capabilities

  • Calibrated balance

  • pH meter

  • Sterile filtration apparatus (0.22 µm filter)

  • Ampoules or vials for filling

  • Autoclave

Procedure:

  • Heat approximately 800 mL of WFI to 60-80°C in the reaction vessel with continuous stirring.

  • Slowly add the weighed this compound to the hot WFI and stir until completely dissolved.

  • Add the calcium D-saccharate tetrahydrate and continue stirring until it is also fully dissolved.[5]

  • Allow the solution to cool to room temperature.

  • Check the pH of the solution and adjust to between 6.0 and 8.2 using hydrochloric acid or sodium hydroxide solution as needed.

  • Add WFI to bring the final volume to 1 L and mix thoroughly.

  • Filter the solution through a 0.22 µm sterilizing filter into a sterile container.

  • Aseptically fill the filtered solution into pre-sterilized ampoules or vials.

  • Terminally sterilize the filled containers by autoclaving at 121°C for 15 minutes.[5]

  • Visually inspect each container for particulate matter before labeling and packaging.

Workflow for Preparation of Supersaturated Calcium Gluconate Injection

G cluster_prep Solution Preparation cluster_finish Finishing A Heat WFI (80% of final volume) to 60-80°C B Dissolve Calcium Gluconate A->B C Dissolve Calcium D-Saccharate B->C D Cool to Room Temperature C->D E pH Adjustment (6.0-8.2) D->E F Add WFI to Final Volume E->F G Sterile Filtration (0.22 µm) F->G H Aseptic Filling G->H I Terminal Sterilization (Autoclave) H->I J Visual Inspection I->J

Caption: Workflow for the preparation of a stabilized supersaturated calcium gluconate injection.

Quality Control and Analytical Procedures

Accurate and reliable analytical methods are essential for ensuring the quality, safety, and efficacy of the final product.

This method determines the total calcium content in the injection.

Principle: Calcium ions are titrated with a standard solution of ethylenediaminetetraacetic acid (EDTA), a chelating agent, at an alkaline pH. A metallochromic indicator is used to detect the endpoint. A replacement titration is often employed where magnesium sulfate is added, and the magnesium ions are displaced by calcium from the indicator complex, leading to a sharper endpoint.[11][12]

Reagents:

  • 0.05 M Disodium Edetate (EDTA)

  • Ammonia-Ammonium Chloride Buffer (pH 10)

  • Mordant Black II indicator

  • 0.05 M Magnesium Sulfate

Procedure:

  • Accurately pipette a volume of the calcium gluconate injection equivalent to about 500 mg of calcium gluconate into a conical flask.

  • Add 50 mL of purified water.

  • Add 5 mL of 0.05 M magnesium sulfate and 10 mL of ammonia-ammonium chloride buffer.

  • Add a few crystals of Mordant Black II indicator. The solution will turn wine-red.

  • Titrate with 0.05 M disodium edetate solution until the color changes to a clear blue.

  • Perform a blank titration.

  • Calculate the percentage of calcium gluconate in the sample.

Complexometric Titration Principle

G Ca_Gluconate Ca²⁺ (from Calcium Gluconate) Ca_EDTA Ca-EDTA Complex (Stable) Ca_Gluconate->Ca_EDTA + EDTA EDTA EDTA Mg_In Mg-Indicator Complex (Wine-Red) Indicator Indicator (Blue) Mg_In->Indicator + EDTA (at endpoint) Indicator->Mg_In + Mg²⁺ Mg Mg²⁺

Caption: Principle of replacement complexometric titration for calcium gluconate assay.

This method is used to identify and quantify impurities and degradation products.

Table 2: HPLC Method Parameters for Related Substances in Calcium Gluconate Injection

ParameterMethod 1: General Related SubstancesMethod 2: Specific Impurities
Chromatographic Column Xbridge C8 (250 mm x 4.6 mm, 5 µm)[13]Rezex ROA-Organic Acid H+ (8%)[14]
Mobile Phase 0.1 M dipotassium phosphate and 1 mM tetrabutylammonium hydroxide (pH 5.5)[13]0.5% Formic Acid solution[14]
Flow Rate 1.0 mL/min0.3 mL/min[14]
Column Temperature Ambient30 °C[14]
Detection UV at 210 nm[13]Differential Refractive Index (DRI) Detector[14]
Injection Volume 10 µL50 µL[14]

Sample Preparation:

  • Test Solution: Accurately dilute the calcium gluconate injection with purified water to a suitable concentration (e.g., 5 mg/mL).[14]

  • Reference Solution: Prepare solutions of known impurities (e.g., 5-hydroxymethylfurfural, glucuronic acid) in purified water at known concentrations.

Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the blank (water), reference solutions, and the test solution.

  • Record the chromatograms and identify the peaks corresponding to the related substances by comparing their retention times with those of the reference standards.

  • Calculate the concentration of each impurity using the peak areas.

Stability Considerations and Handling

  • Storage: Supersaturated calcium gluconate injections should be stored at a controlled room temperature and protected from freezing.[6]

  • Precipitation: If a precipitate is observed, the vial may be warmed to 60-80°C with occasional agitation to redissolve the crystals. The solution must be completely clear before use.[6]

  • Incompatibilities: Calcium gluconate is incompatible with solutions containing phosphates, carbonates, sulfates, and bicarbonates, as these can form insoluble precipitates.[15] It is also incompatible with ceftriaxone.[15]

Conclusion

The formulation of supersaturated calcium gluconate for injection is a complex process that requires a thorough understanding of its physicochemical properties and stability challenges. The use of appropriate stabilizers, such as calcium D-saccharate, and strict control over the manufacturing process are paramount to producing a safe and effective product. The detailed protocols and analytical methods provided in these application notes serve as a valuable resource for researchers and professionals in the field of pharmaceutical development.

References

Application Notes and Protocols: Investigating Osteoblast Differentiation Induced by Calcium Gluconate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osteoblast differentiation is a critical process in bone formation and regeneration. Extracellular calcium ions (Ca²⁺) are known to be a significant factor in promoting this process.[1][2] Calcium gluconate, a readily available and biocompatible calcium salt, presents a promising agent for studying and potentially promoting osteogenesis.[3][4] These application notes provide a comprehensive experimental framework for investigating the effects of calcium gluconate on osteoblast differentiation, encompassing detailed protocols for key assays, elucidation of underlying signaling pathways, and clear guidelines for data presentation.

Experimental Design

This study is designed to assess the dose-dependent effects of calcium gluconate on the osteogenic differentiation of pre-osteoblastic cells (e.g., MC3T3-E1 or primary mesenchymal stem cells). The experimental workflow will involve cell culture, induction of differentiation with varying concentrations of calcium gluconate, and subsequent analysis of key osteogenic markers at different time points.

Experimental Workflow Diagram

G cluster_0 Phase 1: Cell Culture & Seeding cluster_1 Phase 2: Differentiation Induction cluster_2 Phase 3: Analysis of Osteogenic Markers cluster_3 Phase 4: Data Analysis & Interpretation A Osteoblast Precursor Cell Culture (e.g., MC3T3-E1) B Cell Seeding into Multi-well Plates A->B C Addition of Osteogenic Medium with varying concentrations of Calcium Gluconate (0 mM, 1 mM, 2.5 mM, 5 mM) B->C D Incubation for 7, 14, and 21 days (Medium change every 2-3 days) C->D E Alkaline Phosphatase (ALP) Activity Assay (Day 7) D->E F Quantitative Real-Time PCR (qRT-PCR) (Day 7 & 14) D->F G Alizarin Red S Staining for Mineralization (Day 14 & 21) D->G H Quantification and Statistical Analysis E->H F->H G->H I Interpretation of Results H->I

Caption: Experimental workflow for studying calcium gluconate-induced osteoblast differentiation.

Key Signaling Pathways

Extracellular calcium influences osteoblast differentiation through a complex network of signaling pathways. The influx of Ca²⁺ through L-type voltage-gated calcium channels and activation of the calcium-sensing receptor (CaSR) are critical initiating events. These triggers activate downstream cascades, including the MAPK/ERK and BMP/SMAD pathways, which ultimately converge on the nucleus to regulate the expression of key osteogenic transcription factors like RUNX2.[1][4][5]

Calcium Gluconate-Induced Osteogenic Signaling Diagram

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling Cascades cluster_3 Nuclear Events & Cellular Response Ca_Glu Calcium Gluconate Ca_ion Ca²⁺ Ions Ca_Glu->Ca_ion Dissociation VGCC L-type Voltage-Gated Calcium Channel Ca_ion->VGCC CaSR Calcium-Sensing Receptor (CaSR) Ca_ion->CaSR BMP_SMAD BMP/SMAD Pathway Ca_ion->BMP_SMAD MAPK_ERK MAPK/ERK Pathway VGCC->MAPK_ERK CaM_NFAT CaM/NFAT Pathway VGCC->CaM_NFAT PLC PLC CaSR->PLC PLC->MAPK_ERK RUNX2 RUNX2 Activation MAPK_ERK->RUNX2 BMP_SMAD->RUNX2 CaM_NFAT->RUNX2 Gene_Exp Osteogenic Gene Expression (ALP, COL1A1, OCN) RUNX2->Gene_Exp Differentiation Osteoblast Differentiation & Mineralization Gene_Exp->Differentiation

Caption: Signaling pathways in calcium gluconate-induced osteoblast differentiation.

Experimental Protocols

Cell Culture and Differentiation Induction
  • Cell Seeding : Seed pre-osteoblastic cells (e.g., MC3T3-E1) into multi-well plates at a density of 2 x 10⁴ cells/cm². Culture in α-MEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

  • Osteogenic Induction : Once cells reach 80-90% confluency, replace the growth medium with osteogenic differentiation medium (α-MEM, 10% FBS, 50 µg/mL ascorbic acid, and 10 mM β-glycerophosphate).

  • Treatment Groups : Supplement the osteogenic medium with varying final concentrations of sterile-filtered calcium gluconate (e.g., 0 mM as control, 1 mM, 2.5 mM, and 5 mM).[3][6]

  • Culture Maintenance : Culture the cells for up to 21 days, changing the respective media every 2-3 days.

Alkaline Phosphatase (ALP) Activity Assay (Day 7)

Alkaline phosphatase is an early marker of osteoblast differentiation.[7][8]

  • Cell Lysis : Wash the cells twice with PBS. Add 1% Triton X-100 in PBS to each well and incubate for 10 minutes to lyse the cells.

  • Assay Procedure : Transfer the cell lysate to a 96-well plate. Add p-nitrophenyl phosphate (pNPP) substrate solution.

  • Measurement : Incubate at 37°C and measure the absorbance at 405 nm at regular intervals.

  • Normalization : Normalize the ALP activity to the total protein content of the cell lysate, determined by a BCA or Bradford protein assay.

Alizarin Red S Staining for Mineralization (Day 14 and 21)

Alizarin Red S staining is used to visualize calcium deposits, a hallmark of late-stage osteoblast differentiation and matrix mineralization.[7][8]

  • Fixation : Wash the cells with PBS and fix with 4% paraformaldehyde for 15-30 minutes at room temperature.[4]

  • Staining : Wash the fixed cells with deionized water. Add 2% Alizarin Red S solution (pH 4.1-4.3) and incubate for 20-30 minutes at room temperature.[3]

  • Washing : Gently wash the cells with deionized water to remove excess stain.

  • Visualization : Visualize the red-orange mineralized nodules under a microscope.

  • Quantification (Optional) : To quantify mineralization, destain the cells with 10% cetylpyridinium chloride and measure the absorbance of the extracted stain at 562 nm.[4]

Quantitative Real-Time PCR (qRT-PCR) for Osteogenic Gene Expression (Day 7 and 14)

qRT-PCR is used to quantify the expression of key osteogenic marker genes.

  • RNA Extraction : Extract total RNA from the cells using a suitable kit (e.g., TRIzol reagent or column-based kits).

  • cDNA Synthesis : Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qRT-PCR : Perform qRT-PCR using SYBR Green or TaqMan probes for the following target genes:

    • Runt-related transcription factor 2 (RUNX2) : A master regulator of osteoblast differentiation.[9]

    • Alkaline phosphatase (ALP) : An early osteogenic marker.[10]

    • Collagen type I alpha 1 (COL1A1) : A major component of the bone matrix.[9]

    • Osteocalcin (OCN) : A late marker of osteoblast differentiation.[10]

  • Normalization : Normalize the expression of the target genes to a stable housekeeping gene (e.g., GAPDH or ACTB).[11] The 2-ΔΔCt method is commonly used for relative quantification.[12]

Data Presentation

Summarize all quantitative data in clearly structured tables for easy comparison.

Table 1: Alkaline Phosphatase (ALP) Activity
Treatment Group (Calcium Gluconate)ALP Activity (U/mg protein) at Day 7Fold Change vs. Controlp-value
0 mM (Control)Mean ± SD1.0-
1 mMMean ± SDValueValue
2.5 mMMean ± SDValueValue
5 mMMean ± SDValueValue
Table 2: Alizarin Red S Staining Quantification
Treatment Group (Calcium Gluconate)Absorbance (562 nm) at Day 14Fold Change vs. Controlp-value
0 mM (Control)Mean ± SD1.0-
1 mMMean ± SDValueValue
2.5 mMMean ± SDValueValue
5 mMMean ± SDValueValue
Table 3: Relative Gene Expression (Fold Change vs. Control)
GeneDay1 mM Calcium Gluconate2.5 mM Calcium Gluconate5 mM Calcium Gluconate
RUNX2 7Mean ± SDMean ± SDMean ± SD
14Mean ± SDMean ± SDMean ± SD
ALP 7Mean ± SDMean ± SDMean ± SD
14Mean ± SDMean ± SDMean ± SD
COL1A1 7Mean ± SDMean ± SDMean ± SD
14Mean ± SDMean ± SDMean ± SD
OCN 7Mean ± SDMean ± SDMean ± SD
14Mean ± SDMean ± SDMean ± SD

Conclusion

This document provides a detailed framework for investigating the role of calcium gluconate in osteoblast differentiation. By following these protocols, researchers can obtain robust and reproducible data to elucidate the mechanisms by which calcium gluconate promotes osteogenesis. The provided diagrams and tables offer a clear structure for visualizing the experimental design, understanding the underlying signaling pathways, and presenting the quantitative results. This comprehensive approach will be valuable for scientists in basic research and those involved in the development of novel therapeutics for bone regeneration.

References

Troubleshooting & Optimization

Technical Support Center: Preventing Calcium Gluconate Precipitation in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing and resolving calcium gluconate precipitation in cell culture media. The following information is structured to address specific issues through troubleshooting guides and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What causes the white precipitate observed in my cell culture medium after adding calcium gluconate?

A1: The white precipitate is most commonly calcium phosphate, formed from the reaction between calcium ions (from calcium gluconate) and phosphate ions present in the cell culture medium.[1] Several factors can contribute to this precipitation:

  • High pH: Increased pH reduces the solubility of calcium phosphate.[1][2]

  • High Concentrations: Exceeding the solubility limit of calcium and phosphate ions will lead to precipitation.[1]

  • Temperature Fluctuations: Repeated freeze-thaw cycles of the medium can cause salts to precipitate.[1][3][4]

  • Order of Addition: The sequence of adding components during media preparation is crucial.[1][3][4]

  • Evaporation: Water loss from the culture medium increases the concentration of salts, promoting precipitation.[2][3][5]

Q2: Is calcium gluconate the only source of calcium that can cause this issue?

A2: No, any calcium salt, such as calcium chloride, can also lead to precipitation.[3][4][5] The key issue is the interaction between calcium ions and other components in the media, primarily phosphate.[1][2]

Q3: Can the precipitate harm my cells?

A3: Yes, precipitates can be detrimental to cell health. They can alter the composition of the medium by depleting essential nutrients and may have direct toxic effects on the cells.

Q4: How can I differentiate between microbial contamination and chemical precipitation?

A4: Microbial contamination (bacteria, yeast, or fungi) will often be accompanied by a rapid drop in pH (medium turning yellow) and the presence of motile or budding particles under a microscope. Chemical precipitates typically appear as non-motile crystalline or amorphous particles and may not cause a significant pH change.

Troubleshooting Guide

This guide provides systematic steps to identify and resolve issues related to calcium gluconate precipitation.

Problem Potential Cause Recommended Solution
Precipitate forms immediately upon adding calcium gluconate solution. High local concentration: The concentration at the point of addition exceeds the solubility limit.1. Prepare a separate, concentrated stock solution of calcium gluconate. 2. Warm the cell culture medium to 37°C before adding the calcium gluconate stock solution. 3. Add the stock solution dropwise while gently swirling the medium to ensure rapid and even dispersion.[1]
Medium becomes cloudy over time in the incubator. pH shift: The pH of the medium has increased, reducing calcium phosphate solubility. Evaporation: Increased salt concentration due to water loss.1. Ensure the incubator's CO2 level is correctly calibrated to maintain the target pH of the medium. 2. Use properly sealed culture flasks or plates to minimize evaporation.[3] 3. Monitor and maintain the humidity level in the incubator.[3]
Precipitate is observed after thawing frozen media. Temperature fluctuations: Freeze-thaw cycles can cause salts to come out of solution.1. Aliquot media into single-use volumes before freezing to avoid repeated thawing and freezing.[1][3] 2. If a precipitate is present after thawing, warm the medium to 37°C and swirl gently to try and redissolve the precipitate. If it persists, it is best to discard the medium.
Precipitation occurs during the preparation of custom media. Incorrect order of addition: Adding calcium and phosphate-containing solutions in close succession can lead to immediate precipitation.1. Dissolve calcium salts separately in deionized water and add them to the final volume of the medium as the last step, or with significant dilution in between the addition of phosphate.[3][5] 2. Add buffering agents to help maintain a stable pH during preparation.[3]

Data Presentation

Table 1: Solubility of Calcium Gluconate in Water at Different Temperatures

This table summarizes the solubility of calcium gluconate in water, demonstrating the significant impact of temperature.

Temperature (°C)Solubility ( g/100 mL)
153.3[6]
253.5[6]
100 (Boiling)~20 (freely soluble)[1][3]

Table 2: pH-Dependent Solubility of Calcium Phosphate in Cell Culture Media

This table illustrates how the solubility of calcium phosphate decreases as the pH of the cell culture medium increases, making precipitation more likely at physiological or higher pH values.

pHLowest Calcium Concentration Resulting in Precipitation (mM)
6.8~18
7.0~14
7.2~10
7.4~7
7.6~5
7.8~4

Data adapted from a study on DMEM/F12 medium at 37°C.[2]

Experimental Protocols

Protocol 1: Preparation of a Precipitate-Free Calcium Gluconate-Supplemented Medium

This protocol provides a step-by-step method for preparing cell culture medium supplemented with calcium gluconate while minimizing the risk of precipitation.

Materials:

  • Calcium Gluconate powder

  • Sterile, deionized water

  • Base cell culture medium (e.g., DMEM)

  • Sterile magnetic stirrer and stir bar

  • Sterile 0.22 µm filter

  • Sterile storage bottles

Procedure:

  • Prepare a Concentrated Calcium Gluconate Stock Solution: a. In a sterile beaker, warm a specific volume of deionized water to 60-80°C. b. Slowly dissolve the desired amount of calcium gluconate powder in the warm water with continuous stirring to create a concentrated stock solution (e.g., 1 M). c. Once fully dissolved, allow the solution to cool to room temperature. d. Filter-sterilize the stock solution using a 0.22 µm filter into a sterile storage bottle.

  • Supplementing the Cell Culture Medium: a. Warm the base cell culture medium to 37°C. b. While gently swirling the medium, add the required volume of the calcium gluconate stock solution dropwise to achieve the desired final concentration. c. Continue to gently mix the medium for a few minutes to ensure homogeneity. d. The supplemented medium is now ready for use.

Protocol 2: Determining the Maximum Soluble Concentration of Calcium Gluconate in a Specific Medium

This experiment helps determine the practical solubility limit of calcium gluconate in your specific cell culture medium under your experimental conditions.

Materials:

  • Concentrated, sterile stock solution of calcium gluconate (from Protocol 1)

  • Your specific cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Sterile microcentrifuge tubes or a multi-well plate

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Prepare Serial Dilutions: a. Pre-warm your complete cell culture medium to 37°C. b. In a series of sterile tubes or wells, prepare a range of calcium gluconate concentrations by serially diluting the stock solution into the pre-warmed medium. It is recommended to test a range that brackets your intended final concentration.

  • Incubation and Observation: a. Incubate the tubes/plate under standard cell culture conditions (37°C, 5% CO₂) for a duration relevant to your experiments (e.g., 24, 48, or 72 hours). b. Visually inspect for any signs of precipitation or turbidity immediately after preparation and at regular intervals during incubation.

  • Determination: a. The highest concentration that remains clear and free of precipitate after the incubation period is the maximum soluble concentration for calcium gluconate under those specific conditions.

Mandatory Visualizations

Troubleshooting_Workflow start Precipitate Observed in Cell Culture Medium check_contamination Microscopic Examination: - Motile particles? - pH drop (yellow medium)? start->check_contamination contamination Likely Microbial Contamination check_contamination->contamination Yes chemical_precipitate Likely Chemical Precipitate check_contamination->chemical_precipitate No discard_culture Discard Culture and Decontaminate Equipment contamination->discard_culture troubleshoot_chemical Troubleshoot Chemical Precipitation (See Guide) chemical_precipitate->troubleshoot_chemical review_prep Review Media Preparation Protocol: - Order of addition? - Stock solution concentration? troubleshoot_chemical->review_prep review_handling Review Media Handling: - Freeze-thaw cycles? - Evaporation? troubleshoot_chemical->review_handling optimize_prep Optimize Preparation: - Prepare separate stocks - Add calcium last review_prep->optimize_prep optimize_handling Optimize Handling: - Aliquot media - Ensure proper sealing review_handling->optimize_handling resolve Issue Resolved optimize_prep->resolve optimize_handling->resolve

Caption: A logical workflow for troubleshooting precipitation in cell culture media.

Calcium_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_pm Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Ca_ext Ca²⁺ Ca_channel Ca²⁺ Channel Ca_ext->Ca_channel Influx GPCR GPCR PLC PLC GPCR->PLC Activates IP3 IP₃ PLC->IP3 Generates Ca_cyt [Ca²⁺]ᵢ Ca_channel->Ca_cyt IP3R IP₃ Receptor IP3->IP3R Binds Calmodulin Calmodulin Ca_cyt->Calmodulin Activates PKC PKC Ca_cyt->PKC Activates Cellular_response Cellular Response Calmodulin->Cellular_response PKC->Cellular_response Gene_expression Gene Expression Cellular_response->Gene_expression IP3R->Ca_cyt Ca²⁺ Release Ca_er Ca²⁺ Store Ca_er->IP3R

References

Troubleshooting inconsistent results in calcium gluconate experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges and inconsistencies encountered during experiments involving calcium gluconate.

Frequently Asked Questions (FAQs)

Q1: Why is my calcium gluconate powder not dissolving properly?

A1: Calcium gluconate has limited solubility in water at room temperature. Several factors can affect its dissolution:

  • Temperature: The solubility of calcium gluconate significantly increases in hot water. Heating the solvent (e.g., deionized water) to 60-80°C before adding the powder can greatly aid dissolution.

  • pH: The solubility of calcium gluconate is higher in acidic conditions.

  • Particle Size: Finer powders dissolve more readily than larger granules.

  • Agitation: Continuous stirring is crucial for efficient dissolution.

Q2: I'm observing a white precipitate in my cell culture medium after adding calcium gluconate. What is it and how can I prevent it?

A2: The precipitate is most likely calcium phosphate, formed by the reaction of calcium ions with phosphate and bicarbonate ions in the culture medium. This is a common issue that can be prevented by:

  • Controlling pH: Maintain the medium at the correct physiological pH (typically 7.2-7.4) and avoid prolonged exposure to air, which can cause a loss of CO2 and an increase in pH.

  • Preparing Concentrated Stock Solutions: Prepare a concentrated stock solution of calcium gluconate (e.g., 1M) and add it to the final volume of the medium slowly while stirring. This prevents localized high concentrations that favor precipitation.

  • Order of Addition: When preparing media from scratch, dissolve calcium salts separately from other components, particularly phosphates.

  • Avoiding Freeze-Thaw Cycles: Aliquot media into single-use volumes to prevent precipitation caused by repeated freezing and thawing.

Q3: How can I ensure the stability of my prepared calcium gluconate solutions?

A3: Calcium gluconate solutions, especially at high concentrations, are often supersaturated and prone to precipitation over time.[1] To enhance stability:

  • Storage: Store solutions at a controlled room temperature. Avoid refrigeration, which can promote crystallization.

  • Stabilizers: For long-term storage of concentrated solutions, the addition of a stabilizer like calcium saccharate can be considered.[1][2]

  • Fresh Preparation: For critical experiments, it is best to prepare solutions fresh. If a precipitate has formed in a stored solution, it can often be redissolved by warming.

Q4: We are observing inconsistent biological effects with different batches of calcium gluconate. What could be the cause?

A4: Batch-to-batch variability is a significant concern in research. Minor differences in purity, impurity profiles, water content, and crystal structure between batches can lead to inconsistent results.[3] To mitigate this:

  • Source from Reputable Suppliers: Purchase from manufacturers who provide a detailed Certificate of Analysis (CofA) for each batch.[3]

  • Review the CofA: Carefully compare key parameters such as assay (purity), loss on drying, and levels of impurities like chloride and sulfate.[3]

  • In-House Validation: Perform in-house quality control on new batches. This could include analytical methods like titration or HPLC, and a small-scale pilot experiment to compare its performance against a previous, validated batch.[3]

  • Maintain Records: Keep detailed logs of the batch numbers used in each experiment for traceability.[3]

Troubleshooting Guides

Issue 1: Precipitation in Solution
Potential Cause Recommended Solution
Supersaturated solution has cooled Gently warm the solution in a water bath (e.g., 60°C) to redissolve the precipitate. Ensure the solution is clear before use.[4]
Incompatibility with other reagents Avoid mixing calcium gluconate solutions with those containing phosphates, carbonates, sulfates, or tartrates, as these can form insoluble calcium salts.[4]
Suboptimal pH Check and adjust the pH of the solution. The optimal pH for a 5% w/v solution is typically between 6.0 and 8.2.[3]
High concentrations of calcium and phosphate in media Prepare concentrated stock solutions of calcium and phosphate separately and add them to the final volume of the medium slowly and with constant stirring.
Issue 2: Inconsistent Experimental Results
Potential Cause Recommended Solution
Batch-to-batch variability Always record the lot number of the calcium gluconate used. When a new batch is received, perform a side-by-side comparison with the old batch in a small-scale experiment. Review the Certificate of Analysis for any significant differences in purity or impurity profiles.[3]
Degradation of the compound Store calcium gluconate powder in a cool, dry place, tightly sealed. Prepare solutions fresh whenever possible.
Inaccurate solution concentration Inconsistent dissolution can lead to variations in the final concentration. Ensure the powder is fully dissolved before use. For critical applications, consider verifying the concentration of your stock solution using a method like complexometric titration.
Variations in elemental calcium Be aware that different calcium salts contain different amounts of elemental calcium. Ensure calculations are based on the elemental calcium content if comparing results with experiments using other calcium salts.

Data Presentation

Table 1: Elemental Calcium Content of Common Calcium Salts

Calcium SaltElemental Calcium Content (%)
Calcium Carbonate40%[2][5][6][7]
Calcium Citrate21%[2][5][6][7]
Calcium Lactate13%[5][7]
Calcium Gluconate 9% [5][7]

Table 2: Solubility of Calcium Gluconate in Water

TemperatureSolubility ( g/100 mL)
15°C~3.3[8]
25°C~3.5[9]
Boiling (100°C)~20[8]

Experimental Protocols

Protocol 1: Preparation of a 1M Sterile Calcium Gluconate Stock Solution

Materials:

  • Calcium gluconate monohydrate (Molar Mass: 448.4 g/mol )

  • Deionized water, sterile

  • Sterile beaker or flask

  • Sterile magnetic stir bar and stir plate

  • Heating plate

  • Sterile 0.22 µm syringe filter

  • Sterile storage bottle

Procedure:

  • Heat the deionized water to approximately 60-80°C to aid dissolution.

  • In the sterile beaker, add 44.84 g of calcium gluconate powder to 80 mL of the pre-warmed water.

  • Add the sterile magnetic stir bar and place the beaker on the stir plate with heating.

  • Stir the solution continuously until the calcium gluconate is completely dissolved. The solution should be clear.

  • Remove the beaker from the heat and allow the solution to cool to room temperature.

  • Adjust the final volume to 100 mL with sterile deionized water.

  • Using a sterile syringe, draw up the solution and pass it through a 0.22 µm filter into a sterile storage bottle.

  • Label the bottle with the name of the solution, concentration, and date of preparation. Store at room temperature.

Protocol 2: In Vitro Calcium Flux Assay using Fura-2 AM

This protocol provides a general guideline for measuring intracellular calcium changes in response to calcium gluconate treatment in adherent cells.

Materials:

  • Adherent cells cultured on glass coverslips or in a black-walled, clear-bottom 96-well plate

  • Fura-2 AM (acetoxymethyl ester)

  • Anhydrous DMSO

  • Pluronic® F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

  • Calcium gluconate stock solution

  • Ionomycin (positive control)

  • EGTA (negative control)

  • Fluorescence microscope or plate reader capable of ratiometric measurements (excitation at 340 nm and 380 nm, emission at ~510 nm)

Procedure:

  • Cell Preparation: Seed cells onto coverslips or microplates and grow to the desired confluency (typically 70-90%).

  • Fura-2 AM Loading Solution Preparation:

    • Prepare a 1 mM Fura-2 AM stock solution in anhydrous DMSO.

    • For the loading buffer, dilute the Fura-2 AM stock solution in HBSS to a final concentration of 1-5 µM.

    • To aid in dye solubilization, Pluronic® F-127 can be added to the loading buffer at a final concentration of 0.01-0.02%.

  • Cell Loading:

    • Wash the cells once with HBSS.

    • Add the Fura-2 AM loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.[4][10]

  • Washing:

    • Gently wash the cells twice with HBSS to remove extracellular dye.

    • Incubate the cells in fresh HBSS for an additional 30 minutes to allow for complete de-esterification of the Fura-2 AM by intracellular esterases.[4]

  • Calcium Imaging:

    • Mount the coverslip onto the microscope stage or place the microplate in the plate reader.

    • Acquire a baseline fluorescence ratio (F340/F380) for a few minutes.

    • Add the desired concentration of calcium gluconate and continue to record the fluorescence ratio to measure the change in intracellular calcium.

    • At the end of the experiment, add ionomycin to obtain a maximum calcium signal (Rmax), followed by EGTA to chelate calcium and obtain a minimum signal (Rmin) for calibration purposes.

  • Data Analysis:

    • The ratio of the fluorescence intensities at the two excitation wavelengths (340 nm and 380 nm) is calculated.

    • This ratio is proportional to the intracellular calcium concentration. The Grynkiewicz equation can be used to convert the fluorescence ratio to absolute calcium concentrations.

Protocol 3: Quality Control - Complexometric Titration of Calcium Gluconate with EDTA

This protocol is used to determine the purity of a calcium gluconate sample.

Materials:

  • Calcium gluconate sample

  • 0.05 M Disodium Edetate (EDTA) solution, standardized

  • 0.05 M Magnesium sulfate solution

  • Strong ammonia solution (buffer)

  • Mordant Black II (Eriochrome Black T) indicator mixture

  • Distilled water

  • Conical flask, burette, and other standard laboratory glassware

Procedure:

  • Sample Preparation: Accurately weigh approximately 0.5 g of the calcium gluconate sample.[1]

  • Dissolve the sample in 50 mL of warm distilled water in a conical flask.[1]

  • Cool the solution to room temperature.

  • Addition of Reagents:

    • Add 5.0 mL of 0.05 M magnesium sulfate solution.[1]

    • Add 10 mL of strong ammonia solution.[1]

    • Add a small amount (approximately 30-50 mg) of Mordant Black II indicator mixture. The solution should turn a wine-red color.[11]

  • Titration: Titrate the solution with the standardized 0.05 M disodium edetate solution from a burette until the color changes from wine-red to a clear blue, which indicates the endpoint.[11]

  • Blank Titration: Perform a blank titration using 50 mL of distilled water and the same quantities of magnesium sulfate, ammonia solution, and indicator.

  • Calculation: Calculate the percentage purity of calcium gluconate based on the volume of EDTA solution consumed in the titration, corrected for the blank.

Mandatory Visualizations

CalciumSignalingPathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_membrane Plasma Membrane cluster_er Endoplasmic Reticulum (ER) cluster_cytosol Cytosol Ca_ext Ca²⁺ (e.g., from Calcium Gluconate) Ca_channel Ca²⁺ Channel Ca_ext->Ca_channel Influx GPCR GPCR PLC PLC GPCR->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG IP3R IP₃ Receptor IP3->IP3R Binds Ca_cyt ↑ [Ca²⁺]i Ca_channel->Ca_cyt Influx Ca_er Ca²⁺ Store IP3R->Ca_er Opens Ca_er->Ca_cyt Release Calmodulin Calmodulin Ca_cyt->Calmodulin Binds CaMK CaM Kinases Calmodulin->CaMK Activates Cell_response Cellular Responses (e.g., Gene Expression, Muscle Contraction) CaMK->Cell_response Phosphorylates TroubleshootingWorkflow start Inconsistent Experimental Results Observed check_solution Check Calcium Gluconate Solution Is it clear? Any precipitate? start->check_solution precipitate_yes Precipitate Found check_solution->precipitate_yes Yes precipitate_no Solution is Clear check_solution->precipitate_no No check_protocol Review Experimental Protocol Any recent changes? protocol_changed Protocol Changed check_protocol->protocol_changed Yes protocol_ok Protocol Unchanged check_protocol->protocol_ok No check_reagents Verify Other Reagents (e.g., cell culture media, buffers) reagents_issue Issue with Other Reagents check_reagents->reagents_issue Yes reagents_ok Other Reagents OK check_reagents->reagents_ok No check_batch Check Calcium Gluconate Batch Number new_batch New Batch Used check_batch->new_batch Yes same_batch Same Batch Used check_batch->same_batch No action_warm Action: Warm solution to redissolve. Prepare fresh if necessary. precipitate_yes->action_warm precipitate_no->check_protocol action_revert Action: Revert to validated protocol or validate new protocol. protocol_changed->action_revert protocol_ok->check_reagents action_replace_reagents Action: Prepare fresh reagents and re-run experiment. reagents_issue->action_replace_reagents reagents_ok->check_batch action_validate_batch Action: Validate new batch. (e.g., titration, pilot study) new_batch->action_validate_batch action_investigate_further Investigate other factors (e.g., cell health, instrument calibration) same_batch->action_investigate_further ExperimentalWorkflow prep_solution 1. Prepare Calcium Gluconate Stock Solution qc_solution 2. (Optional) Quality Control of Stock Solution (e.g., Titration) prep_solution->qc_solution prep_cells 3. Prepare Cells (e.g., Seeding, Culture) prep_solution->prep_cells If QC is skipped qc_solution->prep_cells dye_loading 4. Load Cells with Calcium Indicator (e.g., Fura-2 AM) prep_cells->dye_loading baseline 5. Measure Baseline Signal dye_loading->baseline treatment 6. Add Calcium Gluconate (Treatment) baseline->treatment measurement 7. Measure Post-Treatment Signal treatment->measurement data_analysis 8. Data Analysis (e.g., ΔF/F₀, EC₅₀) measurement->data_analysis

References

Technical Support Center: Calcium Gluconate Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals encountering cloudiness or precipitation in calcium gluconate solutions.

Frequently Asked Questions (FAQs)

Q1: Why did my calcium gluconate solution turn cloudy or form a precipitate?

A cloudy appearance or the formation of a precipitate in a calcium gluconate solution is typically due to one or more of the following factors: chemical incompatibility, physical instability related to temperature and pH, or the inherent properties of calcium gluconate as a supersaturated solution.[1][2] The most common issue is the reaction of calcium ions (Ca²⁺) with other ions in your medium or buffer to form insoluble salts.[3][4]

Q2: What is the common white precipitate I see after mixing calcium gluconate with my buffer or media?

The most frequent cause of a white precipitate is the formation of insoluble calcium phosphate.[3][4] This occurs when calcium gluconate is added to solutions containing phosphate ions, such as Phosphate-Buffered Saline (PBS) or many cell culture media.[3][4] Similarly, mixing with solutions containing carbonate, bicarbonate, or sulfate ions can lead to the precipitation of calcium carbonate or calcium sulfate.[1][4]

Q3: How does the pH of the solution affect the clarity of my calcium gluconate preparation?

The pH of the solution is a critical factor. The solubility of calcium phosphate is highly pH-dependent; a higher pH (more alkaline) reduces its solubility, promoting precipitation.[3][4] Conversely, a lower pH (more acidic) can increase the solubility of calcium phosphate, helping to keep the solution clear.[4] Calcium gluconate itself has its highest solubility in neutral to weakly alkaline environments (pH 6.5–8.5).[5]

Q4: Can temperature changes cause my clear calcium gluconate solution to become cloudy?

Yes, temperature plays a significant role. Calcium gluconate is often prepared as a supersaturated solution, meaning it holds more solute than it normally could at room temperature.[1][6][7] If the solution cools or is subjected to freeze-thaw cycles, the calcium gluconate can precipitate out of the solution.[1][3] Conversely, if a precipitate has already formed due to cooling, gently warming the solution to 60-80°C can often redissolve the crystals.[6][7]

Q5: My solution was clear when I prepared it, but it turned cloudy after storing it. What happened?

This is a classic sign of precipitation from a supersaturated solution.[1][2] Calcium gluconate solutions are prone to crystallization over time, especially if stored at cooler temperatures.[1] Even at a stable room temperature, micro-precipitates can form and grow, leading to visible cloudiness. For this reason, it is often recommended to use freshly prepared solutions or to inspect stored solutions carefully before use.[1][6]

Q6: What common laboratory reagents are known to be incompatible with calcium gluconate?

You should avoid mixing calcium gluconate directly with solutions containing:

  • Phosphates (e.g., PBS)[3][4][8]

  • Carbonates or Bicarbonates [1][4]

  • Sulfates [1][4]

  • Tartrates [1]

  • Ceftriaxone (an antibiotic), as it can form life-threatening precipitates.[9]

Troubleshooting Guide: Cloudy Calcium Gluconate Solutions

If your calcium gluconate solution has turned cloudy, follow these steps to identify the cause and find a solution.

  • Initial Assessment:

    • When did the cloudiness appear?

      • Immediately upon mixing: This strongly suggests a chemical incompatibility with another reagent, most commonly phosphate or carbonate.[3][4]

      • After cooling or storage: This points towards precipitation from a supersaturated solution due to temperature change or instability over time.[1][7]

      • After filtration: This may indicate that the filter itself is shedding particles or that the filtration process induced precipitation.[10]

  • Review Formulation and Protocol:

    • Check all reagents: Identify any solutions containing phosphate, carbonate, sulfate, or tartrate ions.[1][4]

    • Review the order of addition: Adding a concentrated calcium solution directly to a concentrated phosphate solution can cause rapid, localized precipitation.[3] The calcium source should typically be added last, slowly, and with continuous stirring.[3]

  • Analyze Physical Parameters:

    • Measure the pH: If your solution contains phosphates, a pH above 7.4 significantly increases the likelihood of calcium phosphate precipitation.[3][4]

    • Check the temperature: If the solution has been stored in a refrigerator or has cooled down from a higher preparation temperature, precipitation is likely.[1][3]

  • Corrective and Preventive Actions:

    • For Supersaturation Precipitates: Gently warm the vial or bottle in a 60-80°C water bath with occasional agitation. Do not use the solution unless the precipitate fully dissolves and the solution is clear upon cooling to room temperature.[6][7]

    • For Incompatibility Precipitates: It is generally best to discard the solution, as the concentration of essential ions has been altered.[3] For future preparations, follow the experimental protocol below.

Data Presentation: Factors Causing Cloudiness in Calcium Gluconate Solutions

FactorEffect on Solution ClarityMechanism
Incompatible Ions Causes precipitation (cloudiness).Calcium ions (Ca²⁺) react with phosphates, carbonates, sulfates, or tartrates to form insoluble salts that precipitate out of the solution.[1][4]
High pH (>7.4) Promotes precipitation, especially in the presence of phosphates.An increase in pH shifts the equilibrium of phosphate ions from the more soluble monobasic form (H₂PO₄⁻) to the dibasic form (HPO₄²⁻), which readily forms an insoluble precipitate with calcium.[3][4]
Low Temperature / Freeze-Thaw Causes precipitation.Calcium gluconate has limited solubility at cooler temperatures. As a supersaturated solution, a drop in temperature or freeze-thaw cycles will cause the dissolved salt to crystallize and precipitate.[1][3][7]
High Concentration Increases the likelihood of precipitation.When the concentrations of calcium and an incompatible ion (like phosphate) exceed their solubility product, precipitation is chemically favored.[3][8]

Experimental Protocols

Protocol: Preparation of a Stable Solution Containing Calcium Gluconate and Phosphate

This protocol is designed to minimize the risk of calcium phosphate precipitation when preparing solutions like cell culture media.

1. Materials:

  • Calcium Gluconate powder

  • Deionized water or water for injection

  • Phosphate-containing buffer or media components

  • Sterile containers and filtration units (e.g., 0.22 µm filter)

  • Stir plate and magnetic stir bar

  • Calibrated pH meter

2. Methodology:

  • Prepare Separate Stock Solutions: Do not add calcium gluconate powder directly to a phosphate-containing solution. Instead, prepare separate, concentrated stock solutions.[3]

    • Calcium Stock: Dissolve calcium gluconate in warm (60-80°C) deionized water to ensure complete dissolution.[3] Allow it to cool to room temperature before use. For a 10% solution, this is a supersaturated solution and must be handled carefully.[7]

    • Phosphate Stock: Prepare your phosphate buffer or media concentrate as usual.

  • pH Adjustment (if applicable): If possible for your experiment, adjust the pH of the main phosphate-containing solution to a slightly lower value (e.g., 7.0-7.2) before adding calcium.[4]

  • Dilution and Mixing:

    • Begin with approximately 80-90% of your final volume of deionized water or base medium.

    • While stirring vigorously, add the phosphate stock solution and other components.

    • Crucially, add the calcium gluconate stock solution last. [3] Add it very slowly, preferably drop-wise, to the vortex of the stirring solution. This prevents localized high concentrations that can trigger precipitation.[4]

  • Final Volume and pH Check:

    • Bring the solution to its final volume with deionized water.

    • Check the final pH and adjust only if necessary. Be aware that increasing the pH at this stage can still cause precipitation.

  • Sterilization:

    • Filter-sterilize the final solution using a 0.22 µm filter. Do not autoclave solutions containing both calcium and phosphate, as the high temperature will promote precipitation.[4]

  • Storage and Handling:

    • Store at the recommended temperature, avoiding freezing.[1][3]

    • Always visually inspect the solution for any signs of cloudiness or precipitate before use.[1][6]

Mandatory Visualization

G Troubleshooting Workflow: Cloudy Calcium Gluconate Solution start Problem: Calcium Gluconate Solution is Cloudy q_when When did cloudiness appear? start->q_when cause_incompatibility Probable Cause: Chemical Incompatibility q_when->cause_incompatibility  Immediately  upon mixing cause_supersaturation Probable Cause: Supersaturation / Crystallization q_when->cause_supersaturation  After storage  or cooling check_reagents Action: Check for incompatible ions (Phosphate, Carbonate, Sulfate) cause_incompatibility->check_reagents check_protocol Action: Review order of mixing and concentrations cause_incompatibility->check_protocol check_temp Action: Check storage temperature and for freeze-thaw cycles cause_supersaturation->check_temp check_time Action: Note storage duration cause_supersaturation->check_time solution_discard Solution: Discard and reprepare using correct protocol check_reagents->solution_discard check_protocol->solution_discard solution_warm Solution: Gently warm solution (60-80°C) to redissolve check_temp->solution_warm check_time->solution_warm

Caption: Troubleshooting flowchart for identifying causes of cloudy calcium gluconate solutions.

References

Effect of pH on calcium gluconate solubility and stability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Calcium Gluconate. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the solubility and stability of calcium gluconate, with a specific focus on the effects of pH.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during experiments involving calcium gluconate.

Q1: Why is my calcium gluconate not dissolving properly in water or my experimental buffer?

A1: Calcium gluconate has limited solubility in cold water (approximately 3.3 g/100 mL at 25°C) but is freely soluble in boiling water.[1][2] Several factors influence its dissolution:

  • Temperature: Solubility significantly increases with temperature. Heating the solvent is a common strategy to facilitate dissolution.[1]

  • pH: The pH of the solution is a critical factor. Solubility is highest in neutral to weakly alkaline conditions and also increases significantly in strongly acidic environments.[3][4]

  • Particle Size: Finer powders dissolve more readily than larger granules due to a larger surface area.[1]

  • Agitation: Continuous stirring or mixing is necessary to speed up the dissolution process.[1]

Troubleshooting Steps:

  • Warm the sterile, deionized water or buffer to 60-80°C before adding the calcium gluconate powder.[1]

  • Ensure continuous and vigorous stirring until the powder is fully dissolved.[1]

  • Consider preparing a more concentrated stock solution in hot water, which can be cooled and then added to your final medium or buffer.[1]

Q2: I observed a white precipitate after adding calcium gluconate to my cell culture medium. What is it and how can I prevent it?

A2: The precipitate is most likely insoluble calcium phosphate.[1] This is a common issue when a calcium source is added to media containing phosphate and bicarbonate ions.[1]

Common Causes of Precipitation:

  • High pH: An increase in the medium's pH reduces the solubility of calcium phosphate, leading to precipitation. This can happen if the medium is exposed to air for long periods, causing CO₂ to escape.[1]

  • High Concentrations: If the concentrations of calcium and phosphate ions exceed their solubility product, they will precipitate.[1]

  • Incompatible Buffers: Using a phosphate-based buffer system with calcium gluconate is likely to cause precipitation.[5]

  • Order of Addition: The sequence of adding components when preparing media from scratch can influence the formation of insoluble salts.[1]

Prevention and Troubleshooting:

  • Control pH: Maintain the medium at the correct physiological pH, typically between 7.2 and 7.4.[1]

  • Use Non-Phosphate Buffers: Switch to a buffer system that does not interact with calcium ions, such as HEPES, MES, or Tris.[5]

  • Prepare Stock Solutions Separately: Prepare a concentrated stock solution of calcium gluconate and a separate one for phosphate. Add them to the final volume of the medium slowly and with constant stirring.[1]

  • Avoid Freeze-Thaw Cycles: Aliquot media into single-use volumes to prevent salt precipitation caused by repeated freezing and thawing.[1]

Q3: How does pH affect the stability of calcium gluconate? Does it degrade?

A3: Calcium gluconate's molecular structure is generally stable across a wide pH range, but pH can induce physical instability (precipitation).

  • Acidic Conditions (pH < 2): In strongly acidic environments, calcium gluconate shows enhanced solubility and its molecular structure remains stable. Studies have shown no degradation even after 72 hours in a pH 1 solution.[4]

  • Neutral to Weakly Alkaline Conditions (pH 6.5 - 8.5): This is the optimal range for solubility and stability in solution, where the gluconate and calcium ions exist in their free forms without significant side reactions.[3]

  • Strongly Alkaline Conditions (pH > 10): The gluconate molecule itself does not decompose. However, calcium ions (Ca²⁺) will react with hydroxide ions (OH⁻) to form calcium hydroxide (Ca(OH)₂), a sparingly soluble precipitate.[4] This precipitation becomes significant at pH values above 12.[3]

Q4: My buffer's pH changed after I added calcium gluconate. Why did this happen and how can I fix it?

A4: The gluconate ion (C₆H₁₁O₇⁻) is the conjugate base of a weak acid, gluconic acid (pKa ≈ 3.6-3.86).[5] When added to a buffer, this weak base can react with protons (H⁺), causing a slight shift in the buffer's equilibrium and altering the final pH.[5]

Solutions:

  • Quantify and Adjust: First, prepare your buffer without calcium gluconate. Then, add the required amount of calcium gluconate and re-measure the pH to see the extent of the shift. Make a final pH adjustment using a small amount of strong acid (e.g., HCl) or base (e.g., NaOH) as needed.[5]

  • Increase Buffer Capacity: If the pH shift is substantial, your buffer concentration may be too low. Increasing the concentration of the buffering components will provide greater resistance to pH changes.[5]

Data Presentation: Solubility of Calcium Gluconate at Different pH Values

The solubility of calcium gluconate is highly dependent on the pH of the solution. The data below is compiled for 25°C.

pH RangeConditionSolubility ( g/100 mL)Mechanism
< 2 Strongly AcidicUp to 25 g/100 mL at pH 1[4]H⁺ ions combine with gluconate to form gluconic acid, shifting the dissolution equilibrium forward.[4]
≤ 5 Acidic>90% soluble[6]High solubility is maintained in acidic conditions.
6.5 - 8.5 Neutral to Weakly Alkaline6 - 8 g/100 mL[3]Optimal Range . Gluconate and calcium ions exist in stable, free forms, maximizing solubility.[3]
> 10 Strongly AlkalineDecreasedCa²⁺ ions begin to precipitate as calcium hydroxide (Ca(OH)₂).[4]
> 12 Very Strongly AlkalineSignificantly DecreasedSubstantial precipitation of calcium hydroxide occurs.[3]

Experimental Protocols

Protocol 1: Determination of Calcium Gluconate Concentration by Complexometric Titration

This protocol describes a direct titration method for quantifying calcium gluconate in a prepared solution.

Principle: Calcium ions (Ca²⁺) form a stable 1:1 complex with ethylenediaminetetraacetic acid (EDTA). An indicator is used to signal the point at which all Ca²⁺ ions have been complexed by the EDTA titrant.[7]

Materials:

  • Calcium Gluconate sample

  • Deionized water

  • 3 N Hydrochloric Acid (HCl)

  • 1 N Sodium Hydroxide (NaOH)

  • 0.05 M Edetate Disodium (EDTA) VS (Volumetric Solution)

  • Hydroxy naphthol blue indicator

  • 50-mL burette, magnetic stirrer, and stir bar, analytical balance

Procedure:

  • Sample Preparation: Accurately weigh approximately 800 mg of the calcium gluconate sample.[8]

  • Dissolution: Dissolve the sample in 150 mL of deionized water containing 2 mL of 3 N HCl in a suitable flask.[8]

  • Initial Titration: While stirring the solution, add approximately 30 mL of the 0.05 M EDTA solution from the burette.[8]

  • pH Adjustment & Indicator Addition: Add 15 mL of 1 N NaOH and about 300 mg of hydroxy naphthol blue indicator. The solution should turn a reddish-purple color.[8]

  • Final Titration: Continue titrating with the 0.05 M EDTA solution until the color changes to a clear blue endpoint.[8]

  • Calculation: Record the total volume of EDTA used. Perform a blank titration and calculate the concentration of calcium gluconate. Each mL of 0.05 M edetate disodium is equivalent to 21.52 mg of anhydrous calcium gluconate (C₁₂H₂₂CaO₁₄).[8]

Protocol 2: Preparation of a pH-Stable Buffer Containing Calcium Gluconate

This protocol details the preparation of 1 L of a 50 mM HEPES buffer at pH 7.4 containing 10 mM Calcium Gluconate.

Materials:

  • HEPES (free acid) (FW: 238.3 g/mol )

  • Calcium Gluconate (FW: 430.37 g/mol )

  • 1 M Sodium Hydroxide (NaOH) solution

  • High-purity deionized water

  • Calibrated pH meter, magnetic stirrer, volumetric flasks, beakers

Procedure:

  • Dissolve Buffering Agent: Add approximately 800 mL of high-purity water to a beaker. Add 11.92 g of HEPES (free acid) and stir until fully dissolved.[5]

  • Initial pH Adjustment: While monitoring with the pH meter, slowly add the 1 M NaOH solution to the HEPES solution until the pH is approximately 7.4.[5]

  • Dissolve Calcium Gluconate: In a separate beaker, dissolve 4.30 g of calcium gluconate in a minimal amount of warm (60-80°C) high-purity water. Allow this solution to cool completely to room temperature.[5]

  • Combine Solutions: Slowly, and with constant stirring, add the cooled calcium gluconate solution to the HEPES buffer.[5]

  • Final pH Adjustment: The pH may have shifted slightly after adding the calcium gluconate. Carefully make a final adjustment back to pH 7.4 using small volumes of 1 M NaOH or 1 M HCl.[5]

  • Adjust to Final Volume: Transfer the final solution to a 1 L volumetric flask and add high-purity water to reach the 1 L mark. Mix thoroughly.

Visualizations

G cluster_0 Effect of pH on Calcium Gluconate Solubility pH_Scale Solution pH Strong_Acid Strongly Acidic (pH < 2) Neutral Neutral / Weakly Alkaline (pH 6.5 - 8.5) Strong_Alkali Strongly Alkaline (pH > 10) Result_Acid Solubility Increases (Forms Gluconic Acid) Strong_Acid->Result_Acid Shifts Equilibrium Result_Neutral Optimal Solubility (Stable Ionic Forms) Neutral->Result_Neutral Maintains Equilibrium Result_Alkali Solubility Decreases (Precipitates as Ca(OH)₂) Strong_Alkali->Result_Alkali Removes Ca²⁺

Caption: pH effect on calcium gluconate solubility.

G Start Start: Precipitate observed after adding Calcium Gluconate CheckBuffer Is it a phosphate buffer? Start->CheckBuffer CheckpH Is the medium pH high (e.g., > 7.6)? CheckBuffer->CheckpH No ActionSwitchBuffer Action: Switch to a non-interacting buffer (HEPES, MES, Tris). CheckBuffer->ActionSwitchBuffer Yes CheckPrep Were Ca²⁺ and PO₄³⁻ stocks added separately and slowly? CheckpH->CheckPrep No ActionAdjustpH Action: Adjust pH to 7.2 - 7.4. Avoid prolonged air exposure. CheckpH->ActionAdjustpH Yes ActionRevisePrep Action: Revise preparation protocol. Add dilute stocks separately with vigorous stirring. CheckPrep->ActionRevisePrep No End End: Precipitation resolved. CheckPrep->End Yes, protocol is correct. Consider other factors (temp, concentration). ActionSwitchBuffer->End ActionAdjustpH->End ActionRevisePrep->End

Caption: Troubleshooting workflow for precipitation issues.

G Start 1. Dissolve buffer agent (e.g., HEPES) in ~80% final volume of water. Adjust1 2. Adjust pH to near target value with NaOH / HCl. Start->Adjust1 Combine 5. Slowly add CaG solution to buffer with constant stirring. Adjust1->Combine DissolveCaG 3. In a separate beaker, dissolve Calcium Gluconate in minimal volume of warm water. Cool 4. Cool Calcium Gluconate solution to room temperature. DissolveCaG->Cool Cool->Combine Adjust2 6. Make final pH adjustment to the combined solution. Combine->Adjust2 FinalVolume 7. Transfer to volumetric flask and add water to final volume. Adjust2->FinalVolume

Caption: Workflow for preparing a buffer with calcium gluconate.

References

Technical Support Center: Managing Supersaturation and Precipitation of Calcium Gluconate Injections

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively manage the challenges of supersaturation and precipitation in calcium gluconate injections.

Troubleshooting Guide

This guide addresses specific issues that may arise during the preparation and handling of calcium gluconate injections.

Issue 1: Cloudiness or Precipitation Observed in a New Vial of Calcium Gluconate Injection

  • Question: My freshly opened vial of calcium gluconate injection appears cloudy or contains a precipitate. What is the cause, and is it still usable?

  • Answer: Calcium gluconate injections are often supersaturated solutions, meaning they contain a higher concentration of calcium gluconate than can normally be dissolved at room temperature.[1][2][3] This makes them prone to precipitation, especially if the storage temperature fluctuates.[1][3] The solution is often stabilized with the addition of calcium saccharate.[2][4]

    In many cases, the solution can be salvaged. The precipitate can often be redissolved by warming the vial.[1][2] It is crucial that the solution is clear at the time of use.[1][2]

Issue 2: Precipitation Forms After Dilution or Admixture with Other Solutions

  • Question: I observed a precipitate after diluting the calcium gluconate injection or mixing it with another drug solution. Why did this happen?

  • Answer: Precipitation upon dilution or admixture is often due to incompatibilities. Calcium ions can react with various substances to form insoluble salts. Common incompatibilities include:

    • Phosphates, Carbonates, Sulfates, and Tartrates: Mixing calcium gluconate with solutions containing these ions will likely cause precipitation.[1][5]

    • Certain Drugs: Co-administration with ceftriaxone is a well-documented and dangerous incompatibility that can lead to the formation of fatal precipitates.[1][6] Other reported incompatibilities include some tetracycline antibiotics, amphotericin B, and sodium bicarbonate.[1][7]

    • pH Changes: The solubility of calcium gluconate is pH-dependent.[1] A significant shift in the pH of the final solution upon admixture can lead to precipitation.

Issue 3: Difficulty Dissolving a Precipitate in a Calcium Gluconate Vial

  • Question: I have tried warming the vial as suggested, but the precipitate is not dissolving. What should I do?

  • Answer: If gentle warming in a 60°C water bath for 15-30 minutes with occasional shaking does not redissolve the precipitate, the product should not be used.[1][2] Persistent precipitation may indicate a more complex issue with the formulation or significant crystallization that cannot be easily reversed. Do not use solutions that are not clear.[7][8][9]

Frequently Asked Questions (FAQs)

Formulation and Stability

  • Q1: Why are calcium gluconate injections formulated as supersaturated solutions?

  • A1: To achieve a high concentration of calcium (typically 10%) for therapeutic effectiveness in a small volume.[2][10] Calcium gluconate itself has limited solubility in water.[2]

  • Q2: What is the role of calcium saccharate in the formulation?

  • A2: Calcium saccharate is added as a stabilizer to help maintain the supersaturated state and prevent precipitation.[2][4]

  • Q3: What are the optimal storage conditions to prevent precipitation?

  • A3: Vials should be stored at a controlled room temperature, typically below 30°C (86°F).[1][3][4] It is important to avoid refrigeration or freezing, as temperature fluctuations can induce crystallization.[1][3]

Handling and Preparation

  • Q4: What is the recommended procedure for redissolving a precipitate?

  • A4: If crystallization has occurred, the precipitate can often be redissolved by warming the vial in a 60°C water bath for 15-30 minutes with occasional shaking.[1][2] The solution should be cooled to body temperature before use and must be completely clear.[2]

  • Q5: With which common intravenous fluids is calcium gluconate injection compatible for dilution?

  • A5: Calcium gluconate injection is generally compatible with 0.9% Sodium Chloride and 5% Dextrose solutions.[4][8][11]

  • Q6: What substances are incompatible with calcium gluconate injections?

  • A6: Calcium gluconate is incompatible with solutions containing phosphates, carbonates, sulfates, and tartrates.[1] It should not be co-administered with ceftriaxone.[6]

Data Presentation

Table 1: Factors Affecting Calcium Gluconate Solubility and Stability

FactorEffect on Solubility/StabilityRecommendations & Considerations
Temperature Solubility is temperature-dependent. Cooling can induce precipitation from a supersaturated solution.Store at controlled room temperature (below 30°C). Avoid refrigeration.[1][3][4] Warming can redissolve precipitates.[1][2]
pH The pH of a 5% solution should be between 6.0 and 8.0.[1] Significant deviations can affect solubility.Use buffered solutions if pH stability is a concern. Avoid mixing with highly acidic or alkaline solutions.
Concentration 10% solutions are supersaturated and prone to precipitation.[1][2]Inspect solution for clarity before use.[7][8]
Co-solutes Presence of phosphates, carbonates, sulfates, and tartrates leads to precipitation.[1]Do not mix with solutions containing these ions.
Drug Admixtures Incompatible with ceftriaxone, tetracyclines, amphotericin B, and sodium bicarbonate.[1][6][7]Flush IV lines thoroughly between infusions of incompatible drugs.[7]

Experimental Protocols

Protocol 1: Visual Inspection of Calcium Gluconate Injection

  • Objective: To assess the clarity of the calcium gluconate solution before administration.

  • Methodology:

    • Hold the vial against a light and a dark background.

    • Visually inspect for any signs of cloudiness, haziness, particulate matter, or crystals.[9]

    • If any of these are observed, do not use the solution unless the precipitate can be redissolved according to the specified protocol.

Protocol 2: Redissolving Precipitate in Calcium Gluconate Injection

  • Objective: To safely redissolve calcium gluconate precipitate that may have formed during storage.

  • Methodology:

    • Prepare a water bath and heat it to 60°C.

    • Place the vial in the water bath for 15-30 minutes.[1][2]

    • Agitate the vial occasionally by gentle shaking.[1][2]

    • After the specified time, remove the vial and visually inspect for complete dissolution of the precipitate.

    • Allow the solution to cool to room or body temperature before use.[2]

    • The solution must be completely clear before administration.[2]

Visualizations

Troubleshooting_Precipitation start Start: Observe Cloudiness/ Precipitation in Vial is_new Is the vial freshly opened? start->is_new warm_vial Warm vial in 60°C water bath for 15-30 mins with shaking. is_new->warm_vial Yes is_diluted Was the solution diluted or mixed with other drugs? is_new->is_diluted No is_clear Is the solution clear? warm_vial->is_clear cool_and_use Cool to body temperature and use. is_clear->cool_and_use Yes discard Discard the vial. is_clear->discard No check_incompatibility Check for incompatibilities: - Phosphates, Carbonates, Sulfates - Ceftriaxone - pH shift is_diluted->check_incompatibility Yes check_incompatibility->discard

Caption: Troubleshooting workflow for precipitated calcium gluconate injections.

Calcium_Gluconate_Equilibrium cluster_solution Aqueous Solution CaGluconate_dissolved Ca(C6H11O7)2 (aq) (Dissolved Calcium Gluconate) Ca_ion Ca²⁺ (aq) (Calcium Ion) CaGluconate_dissolved->Ca_ion Gluconate_ion 2 C6H11O7⁻ (aq) (Gluconate Ion) CaGluconate_solid Ca(C6H11O7)2 (s) (Precipitate) Ca_ion->CaGluconate_solid Precipitation CaGluconate_solid->CaGluconate_dissolved Dissolution (Warming) Factors Influencing Factors Temp Low Temperature Incompatibles Incompatible Ions (e.g., PO₄³⁻, SO₄²⁻) pH_change pH Shift Temp->Ca_ion Promotes Precipitation Incompatibles->Ca_ion Promotes Precipitation pH_change->Ca_ion Can Promote Precipitation

Caption: Factors influencing calcium gluconate precipitation equilibrium.

References

Impact of freeze-thaw cycles on calcium gluconate solution integrity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of freeze-thaw cycles on the integrity of calcium gluconate solutions.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern with calcium gluconate solutions?

A1: Calcium gluconate solutions are often supersaturated, making them prone to precipitation of calcium gluconate crystals.[1][2] This is the primary stability concern, as the formation of particulate matter can affect the safety and efficacy of the solution. The stability of these solutions is often enhanced by the addition of stabilizers like calcium saccharate.[1][2]

Q2: Is it acceptable to freeze calcium gluconate solutions for storage?

A2: Generally, freezing of calcium gluconate injection is not recommended.[1] The freezing and subsequent thawing process can disrupt the supersaturated state of the solution, leading to the crystallization and precipitation of calcium gluconate. This can result in a decrease in the effective concentration of the drug and the formation of particulate matter.

Q3: My calcium gluconate solution has formed a precipitate after accidental freezing. Can it still be used?

A3: If a precipitate is observed, the solution should not be used. However, in some cases, the precipitate can be redissolved. Warming the vial to 60°C - 80°C with occasional agitation may dissolve the precipitate.[1] The solution must be completely clear and allowed to cool to room temperature before use. Always visually inspect the solution for any particulate matter before administration.[1][2]

Q4: What are the potential consequences of administering a calcium gluconate solution that has undergone freeze-thaw cycles?

A4: Administering a solution that has been compromised by freeze-thaw cycles can have several negative consequences:

  • Reduced Efficacy: Precipitation can lower the concentration of dissolved calcium gluconate, leading to an under-dosing of the patient.

  • Safety Concerns: The presence of particulate matter can pose a significant safety risk, potentially causing blockages in small blood vessels.

  • Inconsistent Dosing: If the precipitate is not uniformly dispersed, the concentration of the administered solution can vary.

Q5: How can I prevent my calcium gluconate solution from freezing?

A5: Store calcium gluconate solutions at a controlled room temperature, typically between 20°C to 25°C (68°F to 77°F), unless otherwise specified by the manufacturer. Avoid placing solutions near freezing elements or in areas prone to significant temperature fluctuations.

Troubleshooting Guide

This guide addresses specific issues that may arise from the freeze-thaw cycling of calcium gluconate solutions.

Issue 1: Observation of Crystalline Precipitate After Thawing

  • Description: After a calcium gluconate solution has been frozen and thawed, visible crystals or a cloudy appearance is observed.

  • Cause: The freeze-thaw process can disrupt the supersaturated state of the solution, causing the calcium gluconate to crystallize out of the solution.

  • Troubleshooting Steps:

    • Visual Inspection: Carefully inspect the container against a black and white background to confirm the presence of particulate matter.

    • Attempt to Redissolve: As a potential remediation, warm the solution to 60°C - 80°C with gentle, occasional agitation.[1]

    • Final Inspection: If the precipitate dissolves and the solution becomes clear, allow it to cool to room temperature. A final, thorough visual inspection is mandatory before considering its use. If any particles remain, the solution must be discarded.

Issue 2: Suspected Decrease in Concentration Post-Thaw

  • Description: Even if no visible precipitate is present, there is a concern that the concentration of the calcium gluconate solution may have decreased due to micro-precipitation.

  • Cause: Sub-visible particles may have formed and settled, leading to a non-uniform concentration.

  • Troubleshooting Steps:

    • Do Not Use: If there is any doubt about the integrity of the solution, it is safest to discard it.

    • Quantitative Analysis: If the experimental setup allows, an analytical validation of the calcium gluconate concentration can be performed using a validated method such as High-Performance Liquid Chromatography (HPLC) or complexometric titration.

Data Presentation: Illustrative Impact of Freeze-Thaw Cycles

The following tables present hypothetical but plausible data to illustrate the potential effects of freeze-thaw cycles on a 10% calcium gluconate solution. This data is for illustrative purposes only and actual results may vary.

Table 1: Physical Stability Assessment

ParameterBefore Freeze-ThawAfter 1 Freeze-Thaw CycleAfter 3 Freeze-Thaw Cycles
Visual Appearance Clear, colorless solutionFaint cloudiness observedVisible crystalline precipitate
pH 6.56.36.1
Particle Count (≥10 µm) < 10 particles/mL50 - 100 particles/mL> 500 particles/mL
Particle Count (≥25 µm) < 2 particles/mL5 - 10 particles/mL> 50 particles/mL

Table 2: Chemical Stability Assessment

ParameterBefore Freeze-ThawAfter 1 Freeze-Thaw CycleAfter 3 Freeze-Thaw Cycles
Calcium Gluconate Conc. (%) 10.0%9.8%9.5%
Degradation Products Not DetectedNot DetectedNot Detected

Experimental Protocols

1. Protocol for Freeze-Thaw Stability Study

  • Objective: To assess the physical and chemical stability of a calcium gluconate solution after being subjected to a specified number of freeze-thaw cycles.

  • Materials:

    • Calcium gluconate solution in its final container closure system.

    • Temperature-controlled freezer (-20°C ± 5°C).

    • Temperature-controlled refrigerator (5°C ± 3°C) or laboratory bench at room temperature (25°C ± 2°C).

    • Calibrated pH meter.

    • Particle counter.

    • HPLC system with a suitable column and detector for calcium gluconate assay.

  • Methodology:

    • Initial Analysis (Time Zero): Before the first freeze cycle, analyze the control samples for appearance, pH, particle count, and calcium gluconate concentration.

    • Freeze Cycle: Place the test samples in a freezer at -20°C for a minimum of 24 hours.

    • Thaw Cycle: Transfer the frozen samples to a refrigerator at 5°C or to a lab bench at room temperature and allow them to thaw completely.

    • Post-Cycle Analysis: After the first freeze-thaw cycle, visually inspect the samples and perform the full analysis (appearance, pH, particle count, and concentration).

    • Repeat Cycles: Repeat the freeze-thaw cycles for a predetermined number of cycles (e.g., 3 or 5 cycles), with analysis performed after each cycle.

    • Data Analysis: Compare the results from each time point to the initial analysis to evaluate the impact of the freeze-thaw cycles.

2. Protocol for Visual Inspection of Parenteral Solutions

  • Objective: To visually inspect parenteral solutions for the presence of particulate matter, discoloration, or other defects.

  • Materials:

    • Inspection station with a non-glare, white background and a non-glare, black background.

    • Adequate lighting (2000-3750 lux).

  • Methodology:

    • Preparation: Ensure the container is clean on the outside.

    • White Background Inspection: Hold the container by its top and gently swirl or invert it, taking care not to introduce air bubbles. View the container against the white background to detect any dark particles.

    • Black Background Inspection: View the container against the black background to detect any light-colored or reflective particles.

    • Inspection Duration: Each container should be inspected for at least 5 seconds against each background.

    • Acceptance Criteria: The solution should be free from visible particles. Any container with visible particulate matter should be rejected.

3. Protocol for pH Measurement of a Pharmaceutical Solution

  • Objective: To accurately measure the pH of a calcium gluconate solution.

  • Materials:

    • Calibrated pH meter with a suitable electrode.

    • Standard pH buffers (e.g., pH 4.0, 7.0, and 10.0).

    • Beakers and deionized water.

  • Methodology:

    • Calibration: Calibrate the pH meter according to the manufacturer's instructions using at least two standard buffers that bracket the expected pH of the sample.

    • Sample Preparation: Transfer an appropriate amount of the calcium gluconate solution into a clean beaker.

    • Measurement: Immerse the pH electrode into the sample solution and gently stir. Allow the reading to stabilize before recording the pH value.

    • Cleaning: Rinse the electrode with deionized water and blot dry before and after each measurement.

Mandatory Visualizations

G cluster_0 Troubleshooting Workflow Start Suspected Freeze-Thaw Cycle VisualInspection Perform Visual Inspection (Against Black & White Backgrounds) Start->VisualInspection PrecipitateObserved Is Precipitate or Cloudiness Observed? VisualInspection->PrecipitateObserved Redissolve Attempt to Redissolve (Warm to 60-80°C with Agitation) PrecipitateObserved->Redissolve Yes NoPrecipitate No Precipitate Observed PrecipitateObserved->NoPrecipitate No ClearSolution Is the Solution Clear After Cooling? Redissolve->ClearSolution Discard1 Discard Solution ClearSolution->Discard1 No UseWithCaution Use Solution with Caution (Final Visual Inspection Mandatory) ClearSolution->UseWithCaution Yes ConcentrationConcern Is there a concern about sub-visible particles or reduced concentration? NoPrecipitate->ConcentrationConcern Discard2 Discard Solution ConcentrationConcern->Discard2 Yes Proceed Proceed with Use ConcentrationConcern->Proceed No

Caption: Troubleshooting workflow for a suspected freeze-thaw event.

G cluster_1 Degradation Pathway InitialState Calcium Gluconate Solution (Supersaturated State) FreezeThaw Freeze-Thaw Cycle InitialState->FreezeThaw Destabilization Destabilization of Supersaturated State FreezeThaw->Destabilization Nucleation Crystal Nucleation Destabilization->Nucleation ChemicalChange Chemical Degradation (Generally low for Calcium Gluconate under these conditions) Destabilization->ChemicalChange CrystalGrowth Crystal Growth Nucleation->CrystalGrowth Precipitation Visible Precipitation (Particulate Matter) CrystalGrowth->Precipitation PhysicalChange Physical Instability (Cloudiness, Reduced Concentration) Precipitation->PhysicalChange

References

Technical Support Center: Filter Sterilization of Concentrated Calcium Gluconate Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the filter sterilization of concentrated calcium gluconate solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my concentrated calcium gluconate solution difficult to filter sterilize?

A1: Concentrated calcium gluconate solutions present two primary challenges for filter sterilization:

  • High Viscosity: Increased concentrations of calcium gluconate lead to higher solution viscosity. This slows down the filtration rate and requires higher pressure to pass the solution through the filter, which can exceed the operational limits of the filter.[1][2]

  • Tendency for Precipitation: Calcium gluconate solutions are often supersaturated and prone to crystallization or precipitation, especially at higher concentrations and lower temperatures.[3] These precipitates can quickly clog the sterilizing filter.

Q2: What is the optimal pH for dissolving and filtering calcium gluconate solutions?

A2: The solubility of calcium gluconate is pH-dependent. It is most soluble in neutral to weakly alkaline conditions (pH 6.5-8.5).[4] In strongly acidic or alkaline environments, its solubility decreases. Therefore, maintaining the pH within the optimal range during preparation and filtration is crucial to prevent precipitation.

Q3: How does temperature affect the solubility and filtration of calcium gluconate?

A3: The solubility of calcium gluconate significantly increases with temperature.[5][6] Heating the solution can aid in dissolution and reduce viscosity, which in turn can improve filterability.[2] However, it is important to cool the solution to the target temperature before filtration if the final product is intended for use at that temperature, to avoid post-filtration precipitation.

Q4: Which filter membrane material is best for sterilizing concentrated calcium gluconate solutions?

A4: Polyethersulfone (PES) and Polyvinylidene Fluoride (PVDF) are commonly used for sterile filtration in pharmaceutical applications.[7]

  • PES membranes are known for their high flow rates and low protein binding, making them a good choice for viscous solutions where product recovery is important.[1][8][9]

  • PVDF membranes offer excellent chemical and thermal stability.[8][9] The choice between them may depend on the specific formulation and process conditions. A compatibility study is always recommended.

Q5: What is a bubble point test and why is it important?

A5: The bubble point test is a non-destructive method to verify the integrity of a sterilizing-grade filter before and after filtration.[4][5][10] It determines the minimum pressure required to force a gas through the largest pores of a wetted filter.[10] Performing this test ensures that the filter is not damaged and can effectively remove microorganisms.[11]

Troubleshooting Guides

Issue 1: Filter Clogging or Slow Flow Rate

Possible Causes:

  • Precipitation/Crystallization: The concentration of calcium gluconate may be too high for the given temperature and pH, leading to the formation of particles that clog the filter.[3]

  • High Viscosity: The solution may be too viscous, leading to a naturally slow flow rate.[2]

  • Inadequate Prefiltration: Larger particles or aggregates in the solution are blocking the sterilizing filter.[3][12]

  • Incorrect Filter Selection: The filter's pore size may be too small for the viscosity of the solution, or the membrane material may be incompatible.

Solutions:

  • Optimize Formulation:

    • Adjust the pH to the optimal solubility range of 6.5-8.5.[4]

    • Gently warm the solution to decrease viscosity and increase solubility, but be mindful of the solution's thermal stability.[2][5]

  • Implement Prefiltration: Use a prefilter with a larger pore size (e.g., 0.45 µm or larger) to remove larger particles before the final 0.22 µm sterilizing filtration.[3][13] This can significantly extend the life of the sterilizing filter.

  • Increase Filtration Area: Using a larger diameter filter or multiple filters in parallel can increase the surface area and improve the flow rate for viscous solutions.

  • Adjust Filtration Parameters:

    • Increase the applied pressure, but do not exceed the manufacturer's maximum rating for the filter.

    • For highly viscous solutions, consider using a high-pressure sterile filtration (HPSF) system.[1]

Issue 2: Turbidity or Precipitation in the Filtered Solution

Possible Causes:

  • Post-Filtration Precipitation: The solution was filtered at an elevated temperature and then cooled, causing the calcium gluconate to precipitate out of the supersaturated solution.

  • pH Shift: The pH of the solution may have changed after filtration, leading to decreased solubility.

  • Incompatibility with a Co-solvent: If a co-solvent is used to reduce viscosity, it may cause precipitation when the concentration changes during or after filtration.[14]

  • Filter Integrity Failure: The filter may be damaged, allowing particles to pass through.

Solutions:

  • Temperature Control: If the solution is heated for filtration, ensure a controlled cooling process. It may be necessary to filter at the final storage or use temperature.

  • pH Monitoring: Buffer the solution and verify the pH before and after filtration.

  • Filter Integrity Testing: Always perform a bubble point test after filtration to confirm the filter was not compromised.[11]

  • Formulation Review: Ensure all components in the solution are compatible and will remain in solution under the final storage conditions.

Data Presentation

Table 1: Solubility of Calcium Gluconate in Water

Temperature (°C)Solubility ( g/100 mL)
153.3
253.5
Boiling (100)~20

Data compiled from various sources.[10]

Table 2: Influence of pH on Calcium Gluconate Solubility

pH RangeSolubilityRationale
< 6.5DecreasedProtonation of gluconate ions.
6.5 - 8.5OptimalStable ionic forms of gluconate and calcium.[4]
> 8.5DecreasedPotential for calcium hydroxide formation at very high pH.[4]

Table 3: Comparison of Common Sterilizing Filter Membranes

PropertyPolyethersulfone (PES)Polyvinylidene Fluoride (PVDF)
Flow Rate HighModerate to High
Protein Binding LowVery Low (with hydrophilic modification)
Chemical Compatibility GoodExcellent
Thermal Stability GoodExcellent
Mechanical Strength GoodExcellent
Common Use High-throughput sterile filtration, viscous solutions.[1][8][9]Filtration of aggressive chemicals, applications requiring high thermal stability.[8][9]

Experimental Protocols

Protocol 1: Standard Sterile Filtration of a Concentrated Calcium Gluconate Solution

Objective: To sterilize a concentrated calcium gluconate solution using a 0.22 µm filter.

Materials:

  • Concentrated calcium gluconate solution

  • Sterile pre-filter (e.g., 0.45 µm PES)

  • Sterile final filter (e.g., 0.22 µm PES or hydrophilic PVDF)

  • Sterile receiving vessel

  • Peristaltic pump or pressure vessel

  • Sterile tubing

Methodology:

  • Preparation:

    • Prepare the concentrated calcium gluconate solution, adjusting the pH to between 7.0 and 8.0.

    • If necessary, gently warm the solution to aid dissolution and reduce viscosity.

  • Filter Integrity Test (Pre-use):

    • Perform a bubble point test on the 0.22 µm sterilizing filter to ensure it is integral before use.

  • Assembly:

    • Aseptically connect the pre-filter and the final sterilizing filter in series to the outlet of the solution vessel.

    • Connect the outlet of the sterilizing filter to the sterile receiving vessel using sterile tubing.

  • Filtration:

    • Start the pump or apply pressure to the vessel to begin filtration.

    • Monitor the pressure throughout the process, ensuring it does not exceed the filter manufacturer's limits.

    • Collect the sterile filtrate in the receiving vessel.

  • Filter Integrity Test (Post-use):

    • After filtration is complete, perform a bubble point test on the 0.22 µm sterilizing filter to confirm its integrity was maintained throughout the process.[11]

  • Storage:

    • Seal the sterile receiving vessel and store the solution under appropriate conditions to prevent precipitation.

Protocol 2: Bubble Point Test for Filter Integrity

Objective: To verify the integrity of a sterilizing-grade filter.

Materials:

  • Filter to be tested (wetted with an appropriate liquid, e.g., water)

  • Filter housing

  • Pressurized gas source (e.g., nitrogen or filtered air)

  • Pressure gauge

  • Tubing

  • Beaker of water

Methodology:

  • Wetting: Thoroughly wet the filter membrane with sterile water or another suitable solvent.

  • Setup:

    • Place the wetted filter in its housing.

    • Connect the gas source to the upstream side of the filter housing.

    • Submerge the end of the tubing from the downstream side of the filter into a beaker of water.[6]

  • Pressurization:

    • Slowly and gradually increase the gas pressure to the filter.[10]

  • Observation:

    • Observe the submerged end of the tubing for the emergence of bubbles.

    • The pressure at which a steady stream of bubbles first appears is the bubble point pressure.[5][6]

  • Evaluation:

    • Compare the observed bubble point pressure to the manufacturer's specification for that filter. A pressure reading at or above the minimum specified value indicates that the filter is integral.

Visualizations

experimental_workflow cluster_prep Preparation cluster_filtration Filtration cluster_final Final Product prep_solution Prepare Concentrated Calcium Gluconate Solution adjust_ph Adjust pH to 7.0-8.0 prep_solution->adjust_ph warm_solution Warm Solution (if necessary) adjust_ph->warm_solution pre_bpt Pre-use Bubble Point Test (0.22 µm filter) warm_solution->pre_bpt assemble Aseptically Assemble Prefilter and Final Filter pre_bpt->assemble filter_solution Filter Solution assemble->filter_solution post_bpt Post-use Bubble Point Test (0.22 µm filter) filter_solution->post_bpt collect Collect Sterile Filtrate filter_solution->collect store Store Appropriately post_bpt->store collect->store

Caption: Experimental workflow for sterile filtration.

troubleshooting_clogging cluster_causes Potential Causes cluster_solutions Solutions start Issue: Filter Clogging or Slow Flow Rate precipitation Precipitation/ Crystallization start->precipitation viscosity High Viscosity start->viscosity prefiltration Inadequate Prefiltration start->prefiltration optimize Optimize Formulation (pH, Temperature) precipitation->optimize viscosity->optimize increase_area Increase Filter Area viscosity->increase_area adjust_params Adjust Filtration Parameters viscosity->adjust_params prefilter_action Implement Prefiltration prefiltration->prefilter_action

Caption: Troubleshooting logic for filter clogging.

References

Technical Support Center: Optimizing Calcium Gluconate Infusion Rates to Prevent Adverse Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the safe and effective administration of intravenous calcium gluconate in experimental settings. Adherence to optimized infusion protocols is critical to mitigate the risk of adverse effects and ensure the integrity of research data.

Troubleshooting Guides

This section addresses specific issues that may arise during the infusion of calcium gluconate, providing potential causes and actionable solutions.

Issue Potential Causes Recommended Actions
Cardiovascular Instability: - Bradycardia (slow heart rate)- Arrhythmias (irregular heartbeat)- Hypotension (low blood pressure)- Rapid Infusion Rate: The most common cause of cardiovascular adverse effects is the rapid intravenous administration of calcium gluconate.[1][2] - High Concentration: Infusing a highly concentrated solution can lead to a sudden spike in serum calcium levels. - Pre-existing Cardiac Conditions: Underlying cardiovascular disease in the animal model can increase susceptibility to adverse effects.- Immediately decrease the infusion rate or temporarily stop the infusion. - Verify and adjust the infusion rate to recommended levels (see --INVALID-LINK--). - Ensure the solution is appropriately diluted (e.g., in 5% dextrose or normal saline).[1] - Monitor vital signs continuously. For high-risk experiments, consider electrocardiogram (ECG) monitoring.[1] - Consult veterinary staff if cardiovascular instability persists.
Infusion Site Complications: - Swelling or edema- Redness or erythema- Signs of pain in the animal- Extravasation: Leakage of the calcium gluconate solution from the vein into the surrounding tissue.[3][4] Calcium gluconate is a known vesicant and can cause tissue irritation and necrosis.[3][4][5][6] - Phlebitis: Inflammation of the vein, which can be caused by mechanical irritation from the catheter or chemical irritation from the infusate.[7]- Immediately stop the infusion. - Do not flush the line. Gently aspirate any residual solution from the catheter.[3] - Remove the catheter. - Elevate the affected limb to reduce swelling. - Apply a cold, dry compress to the site. - Consult veterinary staff. In some cases, antidotes like hyaluronidase or sodium thiosulfate may be considered to mitigate tissue damage. - Document the event and monitor the site for signs of necrosis.
Hypercalcemia: - Lethargy- Muscle weakness- Polyuria (increased urination) and polydipsia (increased thirst)- Excessive Infusion Rate or Dose: Administering too much calcium too quickly. - Impaired Renal Function: Reduced kidney function can lead to decreased calcium clearance.[1] - Concurrent Administration of Certain Drugs: Thiazide diuretics and vitamin D can increase the risk of hypercalcemia.- Stop the infusion. - Collect a blood sample to measure serum calcium levels. - Administer intravenous fluids (e.g., 0.9% sodium chloride) to promote calcium excretion, as directed by a veterinarian. - Review the experimental protocol to ensure the correct dose and infusion rate were calculated. - Consider renal function of the animal model when designing experiments.
Precipitation in IV Lines: - Visible particulate matter in the tubing - Occlusion of the catheter- Incompatibility with Co-infused Solutions: Calcium gluconate is incompatible with solutions containing phosphate or bicarbonate, which can lead to the formation of insoluble precipitates.- Immediately stop the infusion. - Do not administer the solution. - Replace the entire IV administration set. - Review the compatibility of all co-administered solutions. If co-administration is necessary, use separate IV lines.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of adverse effects during calcium gluconate infusion?

A1: The most significant factor contributing to adverse effects is a rapid infusion rate.[1][2] Rapid administration can lead to sudden increases in serum calcium levels, causing cardiovascular events such as bradycardia, arrhythmias, and hypotension.[1]

Q2: How can I minimize the risk of extravasation?

A2: To minimize the risk of extravasation, ensure the intravenous catheter is securely placed and patent before starting the infusion. Use a catheter of an appropriate size for the vein and secure it well. Regularly monitor the infusion site for any signs of swelling, redness, or leakage.[4] In small animals, using a central venous catheter for continuous infusions is preferable to reduce the risk of peripheral extravasation.

Q3: What are the signs of hypercalcemia in a laboratory animal?

A3: Signs of hypercalcemia can be subtle in animals and may include lethargy, muscle weakness, increased urination (polyuria), and increased water intake (polydipsia). In severe cases, neurological signs may be observed. Regular monitoring of serum calcium levels is the most reliable way to detect hypercalcemia.

Q4: Can I administer calcium gluconate subcutaneously or intramuscularly?

A4: No, subcutaneous or intramuscular administration of calcium gluconate is not recommended as it can cause local tissue necrosis and abscess formation.[2] Intravenous administration is the only recommended parenteral route.

Q5: What should I do if I suspect precipitation in the IV line?

A5: If you observe any cloudiness or particulate matter in the IV tubing, immediately stop the infusion. Do not attempt to flush the line, as this could introduce precipitates into the bloodstream. The entire IV administration set should be replaced. Ensure that calcium gluconate is not mixed with or administered through the same line as incompatible solutions like phosphates or bicarbonates.

Data Presentation

Recommended Maximum Infusion Rates
Species Infusion Rate (mg/kg/min of elemental calcium) Reference
Adult (Human) ≤ 200 mg/minute of calcium gluconate (approximately 18.6 mg/min of elemental calcium)[1]
Pediatric (Human) ≤ 100 mg/minute of calcium gluconate (approximately 9.3 mg/min of elemental calcium)[1]
Horse (Conscious) 0.1 - 0.4 mg/kg/min of calcium gluconate[8]
Dog Doses of 14, 28, and 42 mg/kg of calcium gluconate administered intravenously did not produce significant alterations in cardiac rhythm.[8]

Note: 10% Calcium Gluconate contains 9.3 mg of elemental calcium per mL.[1]

Extravasation Injury in a Rat Model

A study in a rat model classified 8.5% calcium gluconate as a vesicant, causing erythema, induration, and ulceration upon intradermal injection.[5][6]

Experimental Protocols

Continuous Intravenous Infusion in a Conscious Rat Model

This protocol is adapted from established methods for continuous intravenous infusion in rodents.[9][10][11][12]

1. Materials:

  • Calcium gluconate solution (sterile, appropriate concentration)
  • Infusion pump
  • Swivel system for unrestrained movement
  • Catheter (appropriate gauge for the rat's vein, e.g., jugular or femoral)
  • Sterile saline
  • Surgical instruments for catheter implantation
  • Anesthesia

2. Procedure:

  • Catheter Implantation:
  • Anesthetize the rat using an approved protocol.
  • Surgically implant a catheter into the jugular or femoral vein.
  • Exteriorize the catheter at the dorsal scapular region and connect it to a tether and swivel system. This allows the animal to move freely in its cage during the infusion.
  • Allow for a post-operative recovery period as recommended by institutional guidelines.
  • Infusion Setup:
  • Prepare the calcium gluconate solution to the desired concentration in a sterile syringe.
  • Connect the syringe to the infusion pump and the swivel system.
  • Prime the tubing to ensure no air bubbles are present.
  • Infusion:
  • Connect the primed line to the rat's exteriorized catheter.
  • Set the infusion pump to the desired rate based on the experimental design and the animal's body weight.
  • Monitor the animal regularly for any signs of distress, cardiovascular instability, or issues with the infusion site.

3. Monitoring:

  • Observe the animal's general behavior and activity.
  • Monitor for signs of adverse effects as listed in the troubleshooting guide.
  • Periodically check the patency of the catheter and the integrity of the infusion site.
  • Collect blood samples as required by the experimental protocol to measure serum calcium levels.

Mandatory Visualization

Signaling Pathway of Calcium Overload-Induced Cardiomyocyte Apoptosis

Calcium_Overload_Apoptosis cluster_extracellular Extracellular Space cluster_cell Cardiomyocyte cluster_mitochondria Mitochondrion Rapid_Infusion Rapid IV Infusion of Calcium Gluconate High_Extracellular_Ca High Extracellular [Ca2+] Rapid_Infusion->High_Extracellular_Ca Increases Ca_Influx Increased Ca2+ Influx (L-type Ca2+ channels) High_Extracellular_Ca->Ca_Influx Drives Cytosolic_Ca_Overload Cytosolic Ca2+ Overload Ca_Influx->Cytosolic_Ca_Overload Mito_Ca_Uptake Mitochondrial Ca2+ Uptake Cytosolic_Ca_Overload->Mito_Ca_Uptake Leads to Calcineurin_Activation Calcineurin Activation Cytosolic_Ca_Overload->Calcineurin_Activation Activates Mito_Ca_Overload Mitochondrial Ca2+ Overload Mito_Ca_Uptake->Mito_Ca_Overload ROS_Production ↑ ROS Production Mito_Ca_Overload->ROS_Production Induces mPTP_Opening mPTP Opening ROS_Production->mPTP_Opening Promotes Cytochrome_c_Release Cytochrome c Release mPTP_Opening->Cytochrome_c_Release Apoptosome_Formation Apoptosome Formation (Apaf-1, Cytochrome c) Cytochrome_c_Release->Apoptosome_Formation NFAT_Dephosphorylation NFAT Dephosphorylation Calcineurin_Activation->NFAT_Dephosphorylation NFAT_Translocation NFAT Translocation to Nucleus NFAT_Dephosphorylation->NFAT_Translocation Pro_Apoptotic_Genes ↑ Pro-Apoptotic Gene Expression NFAT_Translocation->Pro_Apoptotic_Genes Apoptosis Apoptosis Pro_Apoptotic_Genes->Apoptosis Caspase9_Activation Caspase-9 Activation Apoptosome_Formation->Caspase9_Activation Caspase3_Activation Caspase-3 Activation Caspase9_Activation->Caspase3_Activation Caspase3_Activation->Apoptosis

Caption: Signaling cascade of calcium overload-induced cardiomyocyte apoptosis.

Experimental Workflow for Investigating Infusion Rate-Dependent Adverse Effects

Infusion_Workflow cluster_infusion Infusion Phase Start Start Animal_Model Select Animal Model (e.g., Rat, Mouse) Start->Animal_Model Catheterization Surgical Catheterization (e.g., Jugular Vein) Animal_Model->Catheterization Recovery Post-operative Recovery Catheterization->Recovery Group_Assignment Randomly Assign to Infusion Rate Groups (e.g., Low, Medium, High, Control) Recovery->Group_Assignment Infusion Continuous IV Infusion of Calcium Gluconate Group_Assignment->Infusion Monitoring Continuous Monitoring: - Vital Signs (ECG, BP) - Behavior - Infusion Site Infusion->Monitoring Data_Collection Data and Sample Collection: - Blood Samples (Serum Ca2+) - Tissue Samples (Post-mortem) Infusion->Data_Collection Analysis Data Analysis: - Incidence of Adverse Events - Biochemical Analysis - Histopathology Data_Collection->Analysis Conclusion Determine Optimal Infusion Rate Analysis->Conclusion

Caption: Workflow for studying infusion rate-dependent adverse effects.

Logical Relationship for Troubleshooting Cardiovascular Instability

Cardio_Troubleshooting Observation Observation: Cardiovascular Instability (Bradycardia, Arrhythmia, Hypotension) Immediate_Action Immediate Action: Decrease or Stop Infusion Observation->Immediate_Action Assessment Assess Potential Causes Immediate_Action->Assessment Cause1 Rapid Infusion Rate? Assessment->Cause1 Cause2 High Concentration? Assessment->Cause2 Cause3 Pre-existing Condition? Assessment->Cause3 Solution1 Solution: Verify and Adjust Rate Cause1->Solution1 Yes Solution2 Solution: Ensure Proper Dilution Cause2->Solution2 Yes Solution3 Solution: Consult Vet & Review Model Selection Cause3->Solution3 Yes

Caption: Troubleshooting logic for cardiovascular instability.

References

Technical Support Center: Phase Transformation of Calcium Gluconate Monohydrate in Aqueous Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the phase transformation of calcium gluconate monohydrate in aqueous solutions.

Troubleshooting Guide

Issue 1: Unexpected Precipitation or Cloudiness in Solution

Q: I observed a white precipitate in my calcium gluconate solution. What is causing this and how can I prevent it?

A: Unexpected precipitation is a common issue and can arise from several factors:

  • Phase Transformation: You may be observing the solution-mediated phase transformation (SMPT) of the metastable this compound to the more stable, less soluble anhydrous Form I.[1][2][3] This is particularly likely if the solution temperature is above 292 K (19°C).[1][2]

  • Interaction with Other Ions: If you are working with a complex medium, calcium ions can interact with other components, such as phosphate and bicarbonate ions, to form insoluble salts like calcium phosphate.[4]

  • Temperature Fluctuations: The solubility of calcium gluconate is sensitive to temperature.[4][5] Repeated freeze-thaw cycles or cooling of a saturated solution can cause the solute to precipitate out.[4] Supersaturated solutions are particularly prone to precipitation.[6][7][8]

  • pH Changes: The pH of the solution can affect the solubility of calcium gluconate.[4][5]

Troubleshooting Steps:

  • Control Temperature: Maintain the solution temperature below the phase transition temperature of 292 K (19°C) if you intend to work with the monohydrate form.[1][2] If dissolving at a higher temperature for increased solubility, ensure the solution is not allowed to cool unexpectedly.

  • Monitor pH: Ensure the pH of your medium is controlled and buffered to maintain the desired solubility.[4]

  • Order of Addition: When preparing complex media, add the calcium gluconate solution slowly and with continuous stirring to avoid localized high concentrations that can lead to precipitation.[4]

  • Use Stabilizers: For injection formulations, calcium saccharate is often used to stabilize supersaturated solutions of calcium gluconate.[6][9]

  • Filtration: If you observe turbidity after filtration, it could be due to the presence of micro-colloidal particles. Using a 0.22 µm filter may be necessary.[4][10]

Issue 2: Difficulty Dissolving this compound

Q: My this compound is not dissolving properly in water. What can I do?

A: Calcium gluconate has limited solubility in cold water, but this can be improved through several methods:

  • Heating: The solubility of calcium gluconate significantly increases in hot water.[4][9][11] Heating the water to 60-80°C before adding the calcium gluconate can aid dissolution.[4]

  • Agitation: Continuous stirring or agitation helps to increase the rate of dissolution.[4]

  • Particle Size: Using a fine powder will result in a faster dissolution rate compared to larger granules.[4]

  • pH Adjustment: The solubility of calcium gluconate increases in acidic conditions.[4]

Recommended Dissolution Protocol:

  • Heat sterile, deionized water to 60-80°C.

  • Slowly add the calcium gluconate powder to the heated water while continuously stirring.

  • Continue to stir until the powder is fully dissolved, resulting in a clear solution.

  • If preparing a stock solution, it can be filter-sterilized after cooling to room temperature.[4]

Frequently Asked Questions (FAQs)

Q1: What are the different solid forms of calcium gluconate?

A1: Calcium d-gluconate has one hydrated form (monohydrate) and two anhydrous forms (Form I and Form II).[1] The monohydrate form is often used in production due to its higher solubility and dissolution rate.[1]

Q2: What is the stable form of calcium gluconate in aqueous solution?

A2: The stability of calcium gluconate forms is temperature-dependent. Below 292 K (19°C), the monohydrate form is more stable.[1][2] Above 292 K, the anhydrous Form I is the more thermodynamically stable form.[1][2][3] This is because Form I has a lower solubility above this temperature.[1][2]

Q3: How can I control the phase transformation from monohydrate to Form I?

A3: The solution-mediated phase transformation (SMPT) from the metastable monohydrate to the stable Form I can be delayed by:

  • Decreasing the temperature: Keeping the temperature below 292 K (19°C) favors the monohydrate form.[1][2][3]

  • Reducing the agitation rate: Slower stirring can delay the transformation.[3]

  • Lowering the solid loading: A smaller amount of solid in the slurry can slow down the transformation process.[3]

  • Increasing the particle size of the solid: Larger particles of the monohydrate will transform more slowly.[3]

Q4: What analytical techniques are used to monitor the phase transformation?

A4: Several techniques can be used to characterize and monitor the different forms of calcium gluconate:

  • Powder X-ray Diffraction (PXRD): To identify the crystal structure of the different forms.[1][2]

  • Raman Spectroscopy: For in-situ monitoring of the phase transformation in solution.[1][2]

  • Scanning Electron Microscopy (SEM): To observe the crystal morphology of the different forms.[1][2]

  • Thermal Analysis (DSC and TGA): To study the dehydration and thermal stability of the different forms.[1][2]

  • High-Performance Liquid Chromatography (HPLC): For quantification of calcium gluconate and related organic impurities.[12][13]

  • Complexometric Titration: A classic method to determine the purity and calcium content.[12][14]

Data Presentation

Table 1: Solubility of Calcium Gluconate Forms in Water at Different Temperatures

Temperature (K)This compound Solubility ( g/100g H₂O)Calcium Gluconate Form I Solubility ( g/100g H₂O)
278.15~2.5~3.0
292.00~3.5~3.5
303.15~4.5~4.0
313.15~5.8~4.8
323.15~7.5~5.8
333.15~9.8~7.0
343.15~12.5~8.5
353.15~16.0~10.2

Note: Solubility values are approximated from graphical data presented in the literature. The intersection of the solubility curves indicates the phase transition temperature of 292 K.[1][15]

Table 2: Kinetic Parameters for the Solution-Mediated Phase Transformation of this compound to Form I

Temperature (K)Induction Time (t_ind / h)Rate Constant (K / h⁻³)Avrami Exponent (n)
338.151.920.1281.55
348.15-0.1281.55
353.151.000.2441.61

The transformation kinetics were studied using the Johnson-Mehl-Avrami (JMA) model. A lower induction time and a higher rate constant at higher temperatures indicate a faster transformation.[1]

Experimental Protocols

Protocol 1: Preparation of Anhydrous Calcium Gluconate Form I

This protocol describes the conversion of this compound to the anhydrous Form I.

  • Materials: this compound, deionized water.

  • Procedure: a. Create a suspension of this compound in deionized water. b. Stir the suspension at 600 rpm at a constant temperature of 353.15 K (80°C) for a minimum of 24 hours.[1][2] c. After 24 hours, filter the suspension to collect the solid product. d. Dry the collected solid at 353.15 K (80°C) for 24 hours to obtain pure Form I.[1][2]

Protocol 2: Monitoring Solution-Mediated Phase Transformation (SMPT) using Raman Spectroscopy

This protocol outlines the in-situ monitoring of the transformation from the monohydrate to Form I.

  • Materials: this compound, saturated aqueous solution of calcium gluconate at the experimental temperature.

  • Apparatus: Jacketed glass vessel with mechanical stirring, Raman spectrometer with a probe.

  • Procedure: a. Prepare a saturated aqueous solution of calcium gluconate at the desired experimental temperature (e.g., 348.15 K or 75°C). b. Add a known amount of this compound (e.g., 5.6 g) to a specific volume of the saturated solution (e.g., 100 g).[1][2] c. Agitate the slurry at a constant rate (e.g., 200 rpm).[1][2] d. Insert the Raman probe vertically into the suspension. e. Continuously monitor the solid composition by collecting Raman spectra at regular intervals (e.g., every minute with an exposure time of 15 seconds, averaged over three scans).[1] The appearance and growth of the characteristic peak for Form I (e.g., at 870 cm⁻¹) and the decrease of the monohydrate peak indicate the progress of the transformation.[1]

Visualizations

experimental_workflow cluster_prep Preparation cluster_char Characterization cluster_expt Phase Transformation Experiment cluster_analysis Analysis & Outcome start Start with this compound prep_form1 Prepare Anhydrous Form I (Protocol 1) start->prep_form1 setup Set up Slurry (Monohydrate in Saturated Solution) start->setup pxrd PXRD prep_form1->pxrd Verify Crystal Form sem SEM prep_form1->sem Observe Morphology thermal DSC/TGA prep_form1->thermal Analyze Thermal Properties monitoring In-situ Monitoring (Raman Spectroscopy - Protocol 2) setup->monitoring sampling Periodic Solid Sampling monitoring->sampling kinetics Determine Transformation Kinetics monitoring->kinetics sampling->pxrd Confirm Phase factors Analyze Influencing Factors (Temp, Agitation, etc.) kinetics->factors end Understand Phase Transformation Behavior factors->end

Caption: Experimental workflow for studying the phase transformation of calcium gluconate.

phase_transformation_logic cluster_forms Solid Forms cluster_conditions Controlling Factors cluster_process Transformation Process monohydrate Calcium Gluconate Monohydrate (Metastable) dissolution Monohydrate Dissolution monohydrate->dissolution In Aqueous Solution form1 Anhydrous Form I (Stable) temp Temperature nucleation Form I Nucleation temp->nucleation Increases Rate agitation Agitation Rate agitation->nucleation Increases Rate loading Solid Loading loading->nucleation Increases Rate particle_size Particle Size particle_size->dissolution Affects Rate dissolution->nucleation Supersaturation of Form I growth Form I Growth nucleation->growth growth->form1

References

Validation & Comparative

A Researcher's Guide: Calcium Gluconate vs. Calcium Chloride for In Vitro Calcium Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate calcium salt is a critical decision in the design of in vitro studies. Both calcium gluconate and calcium chloride are commonly used to modulate calcium ion concentrations in cell culture, yet their distinct physicochemical properties can significantly influence experimental outcomes. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to facilitate an informed choice for your research needs.

Chemical and Physical Properties: A Fundamental Comparison

At a basic level, the two salts differ in their chemical nature. Calcium chloride (CaCl₂) is an inorganic salt, while calcium gluconate (Ca(C₆H₁₁O₇)₂) is an organic salt. This difference underlies their varying elemental calcium content. A 10% solution of calcium chloride provides approximately 27 mg/mL of elemental calcium, whereas a 10% solution of calcium gluconate contains about 9 mg/mL.[1] This threefold difference is a crucial consideration for accurate dose-response analyses.

A prevalent misconception has been that calcium gluconate requires hepatic metabolism to release bioavailable calcium, suggesting a slower onset of action. However, multiple in vitro and in vivo studies have refuted this, demonstrating that calcium gluconate rapidly dissociates in biological fluids.[1][2] When equimolar concentrations of elemental calcium are compared, both salts show comparable speed and efficacy in increasing ionized calcium levels in human blood in vitro.[2][3]

In Vitro Performance Data

The choice between calcium gluconate and calcium chloride can also impact cellular health and viability. The larger gluconate anion may exert a less disruptive osmotic effect compared to the smaller chloride ion, a factor that can be significant in sensitive cell lines or at high concentrations. The following table summarizes key quantitative parameters for the two salts based on experimental findings and established properties.

ParameterCalcium GluconateCalcium ChlorideRationale
Elemental Calcium (in 10% w/v solution) ~9 mg/mL[1]~27 mg/mL[1]Calcium chloride has a higher molecular proportion of elemental calcium.
Ionization in Biological Fluids Rapid[1]Rapid[1]Studies in human blood in vitro show comparable increases in ionized calcium with equimolar amounts.[3]
Cell Viability (Hypothetical Data) 95% at 1 mM[1]85% at 1 mM[1]The larger gluconate anion may have a less disruptive osmotic effect at the cellular level.[1]
Cytotoxicity (LD50 - Hypothetical) > 10 mM[1]~5 mM[1]Higher concentrations of chloride ions can be more disruptive to cellular homeostasis.[1]
Effect on Intracellular Ca²⁺ Concentration Dose-dependent increase[1]Dose-dependent increase[1]Both salts are effective at increasing intracellular calcium concentrations.[1]

Experimental Protocols

Reproducibility is the cornerstone of scientific research. The following are detailed protocols for key experiments to assess the in vitro effects of calcium salts.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Plate cells (e.g., HEK293, HeLa) in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours.[1]

  • Treatment: Prepare stock solutions of calcium gluconate and calcium chloride in calcium-free cell culture medium. Add varying concentrations of each salt to the designated wells. Include a control group with calcium-free medium only.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.[1]

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.[1]

  • Solubilization: Add 100 µL of a solubilization solution, such as DMSO, to each well and mix thoroughly to dissolve the formazan crystals.[1]

  • Measurement: Read the absorbance at 570 nm using a microplate reader. Cell viability is typically expressed as a percentage relative to the untreated control group.[1]

Measurement of Intracellular Calcium Concentration ([Ca²⁺]i)

This protocol utilizes a fluorescent calcium indicator to measure dynamic changes in intracellular calcium levels upon stimulation.

Protocol:

  • Cell Seeding: Seed cells onto glass coverslips in a 24-well plate and allow them to adhere overnight.

  • Dye Loading: Wash the cells with a balanced salt solution (BSS). Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) in BSS for 30-60 minutes at room temperature in the dark.[1]

  • Washing: Gently wash the cells three times with BSS to remove any excess dye.[1]

  • Treatment and Imaging: Mount the coverslip in a perfusion chamber on a fluorescence microscope. Perfuse the cells with BSS containing either calcium gluconate or calcium chloride at the desired concentration. For ratiometric dyes like Fura-2, excite the cells at 340 nm and 380 nm and measure the emission at 510 nm. The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular calcium concentration.[1]

Assessment of Calcium-Dependent Signaling Pathways (Western Blot for CREB Phosphorylation)

An increase in intracellular calcium can activate various signaling cascades, leading to changes in protein phosphorylation and gene expression. The phosphorylation of the transcription factor CREB (cAMP response element-binding protein) at Serine 133 is a common downstream event of calcium signaling.

Protocol:

  • Cell Treatment and Lysis: Plate cells and treat with either calcium gluconate or calcium chloride for the desired time. After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phosphorylated CREB (p-CREB Ser133) overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • As a loading control, probe a separate membrane or strip and re-probe the same membrane with an antibody against total CREB.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using an imaging system. Quantify the band intensities to determine the relative change in CREB phosphorylation.

Visualizing a Calcium Signaling Pathway and Experimental Workflow

To better understand the biological context and experimental design, the following diagrams illustrate a typical calcium signaling pathway and a workflow for comparing the two calcium salts.

CalciumSignalingPathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum GPCR GPCR PLC PLC GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds to PKC PKC DAG->PKC Activates Ca_ER Ca²⁺ CaM Calmodulin (CaM) Ca_ER->CaM Binds to Downstream Downstream Cellular Responses Ca_ER->Downstream CaMK CaM Kinase CaM->CaMK Activates CaMK->Downstream PKC->Downstream IP3R->Ca_ER Releases ER_Lumen ER Lumen (High Ca²⁺) ExtracellularSignal Extracellular Signal ExtracellularSignal->GPCR

Caption: A simplified diagram of a common calcium signaling pathway initiated by an extracellular signal.

ExperimentalWorkflow cluster_assays In Vitro Assays start Start: Select Cell Line culture Cell Culture and Seeding start->culture treatment Treatment with Calcium Gluconate vs. Calcium Chloride (Equimolar Concentrations) culture->treatment viability Cell Viability Assay (MTT) treatment->viability calcium_imaging Intracellular Calcium Imaging (e.g., Fura-2) treatment->calcium_imaging signaling Signaling Pathway Analysis (Western Blot for p-CREB) treatment->signaling analysis Data Analysis and Comparison viability->analysis calcium_imaging->analysis signaling->analysis conclusion Conclusion: Determine Optimal Calcium Salt analysis->conclusion

Caption: Experimental workflow for comparing the in vitro effects of calcium gluconate and calcium chloride.

LogicalComparison cluster_gluconate Calcium Gluconate cluster_chloride Calcium Chloride gluconate_node Organic Salt Lower elemental Ca²⁺ content Larger anion (gluconate) Potentially lower osmotic stress Comparable Ca²⁺ ionization comparison_node Comparison for In Vitro Studies gluconate_node->comparison_node chloride_node Inorganic Salt Higher elemental Ca²⁺ content Smaller anion (chloride) Potentially higher osmotic stress Rapid Ca²⁺ ionization chloride_node->comparison_node

Caption: A logical comparison of the key characteristics of calcium gluconate and calcium chloride.

Conclusion: Making an Informed Decision

Both calcium gluconate and calcium chloride are effective for increasing calcium concentrations in in vitro studies. The choice between them hinges on the specific requirements of the experiment.

  • Calcium chloride offers a higher concentration of elemental calcium, which may be advantageous when a large and rapid increase in calcium is desired. However, researchers should be mindful of the potential for increased osmotic stress on cells due to the higher ionic load.

  • Calcium gluconate , with its larger organic anion, may be a gentler option for sensitive cell lines, potentially leading to better cell viability, especially in long-term experiments or at higher concentrations. Despite its lower elemental calcium content per gram, its ionization is rapid and efficient.

Ultimately, the optimal choice depends on the experimental context. It is recommended to perform pilot studies to determine the ideal calcium salt and concentration for your specific cell line and research question. By carefully considering the properties and potential cellular impacts of each salt, researchers can ensure the validity and reproducibility of their in vitro calcium studies.

References

A Comparative Analysis of the In Vivo Bioavailability of Calcium Gluconate and Calcium Lactate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo bioavailability of two common organic calcium salts, calcium gluconate and calcium lactate. The information presented is based on experimental data from human and animal studies to assist researchers and drug development professionals in making informed decisions for formulation and clinical research.

Quantitative Bioavailability Data

The following table summarizes key quantitative data from in vivo studies comparing the bioavailability of calcium gluconate and calcium lactate.

ParameterCalcium GluconateCalcium LactateStudy PopulationKey FindingsReference
Net Calcium Absorption (%) 27 ± 3 (SEM)32 ± 4 (SEM)8 healthy, fasting adultsNo statistically significant difference in absorption between the two salts.[1]
Maximum Serum Calcium Increase (%) 5.8Not Reported in this studyHealthy volunteersSlightly, but not significantly, inferior bioavailability compared to calcium lactate citrate and calcium lactate malate.[2]
Absolute Bioavailability (%) Not Reported in this study8.9Male ddY miceThe study also compared other calcium salts, with calcium ascorbate showing the highest bioavailability.[3]
Qualitative Absorption Rate Well-absorbed, but may be slightly less bioavailable than calcium lactate.Generally considered to have a higher solubility and more ready absorption.General StatementCalcium lactate is often preferred in cases of digestive problems due to its higher solubility.[4]
Qualitative Absorption Rate Stated as being less well absorbed than calcium lactate.Not specifiedGeneral StatementIntravenous calcium gluconate is widely used for treating low blood calcium.[5]
Calcium Absorption Rate Hierarchy Lower than calcium lactateHigher than calcium gluconateGeneral StatementThe stated order of absorption is: calcium lactate gluconate > calcium lactate > calcium gluconate.[6]

Experimental Protocols

Detailed methodologies are crucial for interpreting bioavailability data. Below are summaries of experimental protocols from key studies.

Human Study: Net Calcium Absorption (Sheikh et al., 1987)
  • Study Design: A randomized, single-dose, crossover study was conducted.[1]

  • Subjects: Eight healthy, fasting adult subjects participated in the research.[1]

  • Intervention: Each subject received a single oral dose of 500 mg of elemental calcium from five different calcium salts, including calcium gluconate and calcium lactate, on separate occasions.[1]

  • Methodology: The net absorption of calcium was accurately measured after the single dose. The specific analytical method for determining net absorption was not detailed in the abstract.[1]

Human Study: Serum Calcium and PTH Levels (Kressel et al.)
  • Study Design: The study was a randomized, single-blind, four-way crossover study.[2]

  • Subjects: Healthy volunteers were recruited for the study.[2]

  • Intervention: Participants received single doses of 500 mg of calcium from four different calcium salts. Subjects were also advised to consume 25 µg of vitamin D3 daily for two weeks prior to and throughout the study.[2]

  • Methodology: Total serum calcium and intact parathyroid hormone (iPTH) levels were measured at baseline and at 2, 4, 6, and 8 hours post-ingestion. Urine was collected at baseline and at intervals up to 24 hours to assess calcium excretion.[2]

Animal Study: Absolute Bioavailability in Mice
  • Study Design: A pharmacokinetic study was conducted in male ddY mice.[3]

  • Intervention: Calcium from calcium L-lactate was administered either intravenously (IV) or orally.[3]

  • Methodology: Plasma calcium concentrations were determined over time. Pharmacokinetic parameters, including the area under the concentration-time curve (AUC), were calculated to determine the absolute bioavailability of oral calcium L-lactate.[3]

Experimental Workflow and Signaling Pathways

To visualize the typical process of a bioavailability study, the following diagrams are provided.

G cluster_0 Phase 1: Subject Screening & Baseline cluster_1 Phase 2: Intervention cluster_2 Phase 3: Sample Collection & Analysis cluster_3 Phase 4: Data Analysis & Crossover A Subject Recruitment (Healthy Volunteers) B Informed Consent & Screening A->B C Baseline Measurements (Blood & Urine Collection) B->C D Randomized Assignment to Calcium Salt Group C->D E Oral Administration of Calcium Gluconate or Calcium Lactate D->E F Timed Blood Sampling (e.g., 0, 1, 2, 4, 6, 8 hours) E->F G Timed Urine Collection (e.g., 0-24 hours) E->G H Analysis of Samples (Serum Calcium, PTH, Urine Calcium) F->H G->H I Pharmacokinetic Analysis (AUC, Cmax, Tmax) H->I J Statistical Comparison of Bioavailability I->J K Washout Period J->K L Crossover to Alternative Calcium Salt K->L L->E

A typical crossover experimental workflow for a human bioavailability study.

Conclusion

Based on the available in vivo data, there is no statistically significant difference in the net absorption of calcium from calcium gluconate and calcium lactate in healthy, fasting individuals when administered at a 500 mg elemental calcium dose.[1] However, some evidence and general consensus suggest that calcium lactate may be more readily soluble and potentially offer a faster absorption rate.[4][6][7] It is important to note that the bioavailability of calcium can be influenced by various factors, including the study population, dosage, and the presence of food or other nutrients like vitamin D.[2] For drug development professionals, while both salts are effective sources of calcium, calcium lactate's solubility characteristics might be advantageous in certain formulations. Further head-to-head clinical trials measuring a broader range of pharmacokinetic parameters are warranted to definitively establish the relative bioavailability of these two calcium salts under various conditions.

References

Calcium Gluconate vs. Calcium Carbonate: A Comparative Analysis of Their Impact on Magnesium Absorption

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of nutrition science and drug development, understanding the intricate interactions between minerals is paramount for optimizing therapeutic and supplemental formulations. This guide provides a detailed comparison of the effects of two common calcium salts, calcium gluconate and calcium carbonate, on the absorption of magnesium, supported by experimental data.

Quantitative Data Summary

A study conducted on rats investigated the differential effects of dietary calcium gluconate and calcium carbonate on magnesium utilization. The results, summarized below, indicate a notable advantage for calcium gluconate in facilitating magnesium absorption.

ParameterCalcium Carbonate Diet GroupCalcium Gluconate Diet GroupPercentage Change
Apparent Magnesium Absorption Ratio (%) 45.2 ± 1.551.6 ± 1.4+14.2%
Femur Magnesium Concentration (mg/g) 1.18 ± 0.031.25 ± 0.02+5.9%
Serum Magnesium Concentration (mg/dL) 1.98 ± 0.052.15 ± 0.04+8.6%

Data adapted from a study on rats fed diets containing either calcium carbonate or an equimolar mixture of calcium gluconate and calcium carbonate.[1]

Another study comparing various calcium supplements in rats also demonstrated a higher apparent absorption ratio of magnesium in the group fed a calcium gluconate diet compared to those fed diets with calcium carbonate, oyster shell, or bovine bone preparations.[2] The study reported that the apparent magnesium absorption ratio was significantly higher in the calcium gluconate group.[2]

Experimental Protocols

The primary study cited utilized an in vivo model with male Wistar rats to compare the two calcium salts.[1]

Experimental Design:

  • Animal Model: Male Wistar rats.

  • Dietary Groups:

    • Control Group: Fed a diet with only calcium carbonate as the calcium source.

    • Experimental Group: Fed a diet with an equimolar mixture of calcium gluconate and calcium carbonate as the calcium source.

  • Diet Composition: Both diets were designed to be magnesium-deficient by including excess dietary phosphorus (1.195 g/100g ) and calcium (1.04 g/100g ) to induce a state where differences in magnesium absorption would be more pronounced.[1] The study was conducted over a period of 30 days.[2]

  • Parameters Measured:

    • Apparent magnesium absorption ratio was calculated based on dietary intake and fecal excretion of magnesium.

    • Magnesium concentration in serum and femur was determined at the end of the study period.

    • Calcium deposition in the kidneys was also assessed to evaluate nephrocalcinosis.[1]

Experimental_Workflow start Start: Male Wistar Rats diet_groups Dietary Groups (30 days) start->diet_groups cc_group Calcium Carbonate Diet (Control) diet_groups->cc_group cg_group Calcium Gluconate + Carbonate Diet (Experimental) diet_groups->cg_group data_collection Data Collection cc_group->data_collection cg_group->data_collection fecal_analysis Fecal Mg Analysis data_collection->fecal_analysis serum_analysis Serum Mg & Ca Analysis data_collection->serum_analysis femur_analysis Femur Mg Analysis data_collection->femur_analysis kidney_analysis Kidney Ca Analysis data_collection->kidney_analysis analysis Data Analysis & Comparison fecal_analysis->analysis serum_analysis->analysis femur_analysis->analysis kidney_analysis->analysis conclusion Conclusion on Mg Absorption analysis->conclusion

Experimental workflow for comparing calcium salts.

Mechanism of Action and Signaling Pathways

The interaction between calcium and magnesium absorption is complex. High dietary calcium is known to inhibit magnesium absorption.[3] This can occur through several mechanisms. One proposed mechanism is the formation of insoluble calcium-magnesium-phosphate complexes in the intestine, which reduces the bioavailability of magnesium.[3]

Calcium and magnesium also compete for intestinal absorption pathways.[4] Magnesium is absorbed through both a paracellular pathway (between cells) and a transcellular pathway (through cells), the latter being mediated by channels like TRPM6 (Transient Receptor Potential Melastatin 6). High concentrations of calcium in the intestinal lumen can interfere with both of these routes.

The gluconate component of calcium gluconate is thought to play a key role in its superior performance regarding magnesium absorption.[2] It is speculated that gluconic acid enhances magnesium solubility in the large intestine.[2] Furthermore, the fermentation of gluconic acid by gut microbiota can lead to the production of volatile fatty acids, which may, in turn, stimulate magnesium absorption.[2]

Magnesium_Absorption_Pathway cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte CaCO3 Calcium Carbonate Insoluble Complexes Insoluble Ca-Mg-Phosphate Complexes CaCO3->Insoluble Complexes Promotes formation TRPM6 TRPM6 Channel CaCO3->TRPM6 Competes/Inhibits Paracellular Paracellular Pathway CaCO3->Paracellular Competes/Inhibits Ca(C6H11O7)2 Calcium Gluconate Mg2+ Magnesium Ions Ca(C6H11O7)2->Mg2+ Enhances solubility (Gluconate effect) Mg2+->Insoluble Complexes Mg2+->TRPM6 Mg2+->Paracellular Absorbed Mg2+ Absorbed Magnesium TRPM6->Absorbed Mg2+ Paracellular->Absorbed Mg2+

Influence of calcium salts on magnesium absorption pathways.

Conclusion

The available experimental data suggests that calcium gluconate is more favorable than calcium carbonate for promoting magnesium absorption, particularly in a state of magnesium deficiency exacerbated by high calcium and phosphorus intake.[1] The apparent magnesium absorption ratio, as well as serum and femur magnesium concentrations, were all significantly higher in rats fed a diet containing calcium gluconate compared to calcium carbonate.[1] The mechanism for this advantage is likely attributable to the gluconate component, which may enhance magnesium solubility and promote its absorption through effects in the large intestine.[2]

For drug development and nutritional supplement formulation, these findings are critical. When co-supplementation of calcium and magnesium is required, or when formulating products for populations at risk of magnesium deficiency, calcium gluconate may be a more efficacious choice than calcium carbonate to ensure optimal magnesium status. Further research in human subjects is warranted to confirm these findings.

References

In vitro comparison of cellular toxicity of different calcium salts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Analysis of Cellular Toxicity

The cellular toxicity of calcium salts is influenced by several factors, including the salt's dissociation constant, the nature of the corresponding anion, and the specific cell type being investigated. The following table summarizes findings from various in vitro studies on the cytotoxicity of different calcium salts.

Calcium SaltCell LineConcentrationIncubation TimeObserved EffectSource(s)
Calcium Chloride (CaCl2) C2C12, A204, RD0.1 mM - 10 mM24 and 72 hoursNo significant cytotoxic effects observed.[1]
Osteoblasts (Rabbit)> 0.8 M> 15 minutesSignificant cytotoxicity and morphological changes.[2]
Human Gingival FibroblastsUndiluted extract24 hoursHigh cytotoxicity when freshly mixed, which decreased after 24 hours.[3]
AY-27 (Rat Bladder Epithelial)Not specified24 hoursNo effect on cell viability or attachment.[4]
Calcium Gluconate Human Dermal Fibroblasts50, 100, 200 µmol/l6, 12, 24 hoursIncreased cell viability in a dose- and time-dependent manner (counteracting HF acid toxicity).[5]
-1 mM-Hypothetical Cell Viability: 95%[6]
Calcium Carbonate (CaCO3) A549 (Human Lung Carcinoma)0.05 - 0.2 mg/ml72 hoursSlight, but statistically significant drop in viability.[7]
THP-1 (Human Monocytic)0.05 - 0.2 mg/ml24 hoursSignificant decrease in viability with treated marble (TM) samples.[7]
INT-407 (Human Intestinal)up to 1000 µg/mL24 hoursLow cytotoxicity; no effect on cell proliferation.[8]
Calcium Phosphate (CaP) HeLa, MG-63, MC3T3Not specified24 hoursNanoparticles showed low cytotoxicity.[9]
RAW264 (Mouse Macrophage)200 and 400 µg/ml24 hoursNano amorphous calcium phosphate (NACP) showed no cytotoxicity.[10]
Calcium Lactate HCT116 (Colorectal Carcinoma)5 mMNot specifiedDecreased cell viability to ~67%.[5]
Calcium Propionate DMS114 (Small Cell Lung Cancer)4, 8, 16 mg/mLNot specifiedDose-dependent decrease in cell viability.[5]
Calcium Saccharin AY-27 (Rat Bladder Epithelial)≥50 mM24 hoursDecreased cell viability.[4]

Experimental Protocols

Accurate and reproducible assessment of cellular toxicity is paramount. The following are detailed methodologies for two common in vitro cytotoxicity assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[5]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Remove the culture medium and add fresh medium containing various concentrations of the calcium salt to be tested. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

The LDH assay quantifies the release of the cytosolic enzyme lactate dehydrogenase from damaged cells into the culture medium, which serves as an indicator of cytotoxicity.

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1-3).

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells.

  • Sample Preparation: Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Typically, this involves mixing an LDH assay substrate, cofactor, and dye solution. Add the reaction mixture (e.g., 50 µL) to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader. The amount of color change is proportional to the amount of LDH released from damaged cells.

  • Controls: It is essential to include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

Visualizing Experimental and Biological Pathways

To better understand the experimental process and the underlying biological mechanisms, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Cytotoxicity Assays cluster_analysis Data Analysis Cell_Culture Cell Culture (Select appropriate cell line) Seeding Seed Cells in 96-well Plates Cell_Culture->Seeding Calcium_Salts Prepare Calcium Salt Solutions (Chloride, Gluconate, Carbonate, etc.) Treatment Treat Cells with Different Concentrations of Calcium Salts Calcium_Salts->Treatment Seeding->Treatment Incubation Incubate for 24, 48, 72 hours Treatment->Incubation MTT_Assay MTT Assay (Metabolic Activity) Incubation->MTT_Assay LDH_Assay LDH Assay (Membrane Integrity) Incubation->LDH_Assay Readout Measure Absorbance (Plate Reader) MTT_Assay->Readout LDH_Assay->Readout Calculation Calculate % Cell Viability and IC50 Values Readout->Calculation Comparison Compare Toxicity Profiles Calculation->Comparison

Experimental workflow for comparing calcium salt cytotoxicity.

Elevated intracellular calcium levels can trigger apoptosis through various signaling cascades.

Calcium_Induced_Apoptosis Extracellular_Ca High Extracellular Calcium Salt Concentration Ca_Influx Increased Intracellular Ca2+ Concentration Extracellular_Ca->Ca_Influx Mitochondria Mitochondrial Ca2+ Overload Ca_Influx->Mitochondria ROS Increased ROS Production Mitochondria->ROS MPTP Mitochondrial Permeability Transition Pore (mPTP) Opening Mitochondria->MPTP ROS->MPTP Cytochrome_c Cytochrome c Release MPTP->Cytochrome_c Caspase_Activation Caspase Cascade Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Simplified pathway of calcium-induced apoptosis.

References

A Comparative Guide to Validated RP-HPLC Methods for the Simultaneous Estimation of Calcium Gluconate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) is paramount. This guide provides a detailed comparison of a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the simultaneous estimation of calcium gluconate and calcium phospholactate with an RP-HPLC method for the determination of Vitamin C in a formulation containing calcium gluconate. Additionally, it offers insights into alternative analytical techniques such as Complexometric Titration and Atomic Absorption Spectrometry (AAS) for the determination of calcium content.

RP-HPLC Method Comparison

This section details two distinct RP-HPLC methods, providing a direct comparison of their chromatographic conditions and validation parameters.

Table 1: Comparison of RP-HPLC Methods

ParameterMethod 1: Simultaneous Estimation of Calcium Gluconate and Calcium Phospholactate[1][2]Method 2: Determination of Vitamin C in a Calcium Gluconate Formulation[3]
Instrumentation Shimadzu Nexera LC-30AD system[1]Not Specified
Column Inertsil C18-3 (4.6 mm x 150 mm, 5µm)[1]Not Specified
Mobile Phase Isocratic elution with 1% (v/v) aqueous phosphoric acid and methanol (90:10, v/v)[1]Isocratic elution with aqueous phase (0.005 mol/L tetrabutylammonium hydroxide, pH 6.0) and methanol (80:20, v/v)[3]
Flow Rate 1.0 mL/min[1]Not Specified
Detection Wavelength 210 nm[1]Not Specified
Run Time 5 minutes[1]Not Specified
Linearity Range Calcium Gluconate: 1.92-2.88 mg/mLCalcium Phospholactate: 2-3 mg/mL[2]Vitamin C: 10.0–100.0 µg/mL[3]
Correlation Coefficient (r²) Calcium Gluconate: 0.9982Calcium Phospholactate: 0.9981Not Specified
Limit of Detection (LOD) Calcium Gluconate: 32.7 µg/mLNot Specified
Limit of Quantitation (LOQ) Calcium Gluconate: 96.6 µg/mLNot Specified

Experimental Protocols

Method 1: Simultaneous Estimation of Calcium Gluconate and Calcium Phospholactate[1][2]

Chromatographic Conditions:

  • Column: Inertsil C18-3 (4.6 mm x 150 mm, 5µm)

  • Mobile Phase: A filtered and degassed isocratic mixture of 1% (v/v) aqueous phosphoric acid and methanol in a 90:10 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 210 nm.

  • Run Time: 5 minutes.

Preparation of Standard Solution:

A standard solution was prepared by dissolving standard substances in water with gentle warming, followed by sonication for 5 minutes. The final solution contained 2.4 mg/mL of calcium gluconate and 2.5 mg/mL of calcium phospholactate.[1]

Preparation of Sample Solution (for tablet dosage form):

Twenty tablets were weighed and ground to a fine powder. A portion of the powder equivalent to the weight of one tablet was accurately weighed and transferred to a 10 mL volumetric flask. Approximately 5 mL of water was added, and the flask was gently warmed and sonicated. The solution was then diluted to the mark with water and filtered through a 0.22 µm syringe filter.

Validation Parameters:

  • Linearity: Assessed by preparing standard solutions at five concentration levels ranging from 80% to 120% of the test concentration (1.92-2.88 mg/mL for calcium gluconate and 2-3 mg/mL for calcium phospholactate) and analyzing them in triplicate.[2]

  • LOD and LOQ: Determined by injecting a series of dilute solutions with known concentrations and using the signal-to-noise ratio approach. A signal-to-noise ratio of 3 was used for LOD and 10 for LOQ.

Method 2: Determination of Vitamin C in a Calcium Gluconate Formulation[3]

Chromatographic Conditions:

  • Mobile Phase: An isocratic mixture of an aqueous phase containing 0.005 mol/L tetrabutylammonium hydroxide (pH adjusted to 6.0 with phosphoric acid) and methanol in an 80:20 (v/v) ratio.

Validation Parameters:

  • Linearity: The calibration curves for vitamin C were found to be linear in the range of 10.0–100.0 µg/mL.[3]

Alternative Analytical Methods

While RP-HPLC offers high specificity and the ability for simultaneous estimation, other methods are available for the analysis of calcium gluconate, primarily focusing on the quantification of calcium.

Table 2: Comparison of Alternative Analytical Methods

MethodPrincipleAdvantagesDisadvantages
Complexometric Titration Titration of calcium ions with a chelating agent, typically EDTA, to form a stable complex.[4][5][6] The endpoint is detected using a metal ion indicator.[5]Cost-effective, reliable, and widely used for assaying calcium content.[5][6]Lacks the specificity of chromatographic methods and may be subject to interference from other metal ions.
Atomic Absorption Spectrometry (AAS) Measures the absorption of light by free calcium atoms in a flame or graphite furnace.[7][8]Highly sensitive and specific for the determination of elemental calcium.[7]Destructive to the sample and quantifies total calcium content, not the intact calcium gluconate molecule. Cannot be used as a stability-indicating method.[2]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the development and validation of an RP-HPLC method for the simultaneous estimation of pharmaceutical compounds.

RP_HPLC_Method_Development cluster_0 Method Development cluster_1 Method Validation (ICH Guidelines) cluster_2 Application A Literature Review & Analyte Properties B Selection of Chromatographic Conditions (Column, Mobile Phase, Detector) A->B Initial Selection C Method Optimization B->C Fine-tuning J System Suitability C->J Verification D Specificity E Linearity & Range D->E F Accuracy E->F G Precision (Repeatability & Intermediate Precision) F->G H LOD & LOQ G->H I Robustness H->I K Routine Analysis of Samples I->K L Stability Studies I->L J->D

Caption: Workflow for RP-HPLC Method Development and Validation.

References

A Comparative Guide to Titration and HPLC Methods for Calcium Gluconate Assay

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of calcium gluconate in pharmaceutical formulations is crucial for ensuring product quality, safety, and efficacy. Both complexometric titration and High-Performance Liquid Chromatography (HPLC) are widely employed for this purpose. This guide provides a detailed comparison of these two analytical techniques, supported by experimental data, to aid in the selection of the most suitable method for specific analytical needs.

Methodology Comparison

The fundamental principles behind titration and HPLC methods for calcium gluconate assay differ significantly. Titration offers a classic, cost-effective approach, while HPLC provides higher specificity and the ability to simultaneously quantify related substances.

Complexometric Titration is a volumetric analysis technique that relies on the formation of a stable complex between the calcium ions (Ca²⁺) from calcium gluconate and a chelating agent, most commonly ethylenediaminetetraacetic acid (EDTA). The endpoint of the titration, indicating the complete complexation of all calcium ions, is detected using a metal ion indicator that changes color. A common approach is a replacement titration where a known excess of a magnesium-EDTA complex is added. Calcium, forming a more stable complex with EDTA, displaces magnesium ions, which are then titrated with a standard EDTA solution.[1] This indirect method often provides a sharper endpoint.[1]

High-Performance Liquid Chromatography (HPLC) , specifically reversed-phase HPLC (RP-HPLC), separates calcium gluconate from other components in a sample based on its polarity. The separation occurs on a C18 stationary phase with a mobile phase typically consisting of a buffered aqueous solution and an organic modifier like methanol.[2] Detection is commonly performed using a UV detector at a low wavelength (around 210 nm) where the gluconate molecule exhibits absorbance.[2][3] Quantification is achieved by comparing the peak area of calcium gluconate in the sample to that of a known standard.[2]

Experimental Protocols

Detailed methodologies for both titration and HPLC assays are presented below.

Complexometric Titration Protocol (Replacement Titration)

This protocol is based on the principle of a replacement complexometric titration.

1. Reagent Preparation:

  • 0.05 M Disodium Edetate (EDTA) Solution: Dissolve approximately 18.61 g of disodium edetate in 1000 mL of distilled water. Standardize this solution against a primary standard like calcium carbonate.[1]

  • Ammonia Buffer Solution (pH 10): Prepare a solution with a pH of 10 using strong ammonia and ammonium chloride.[4]

  • 0.05 M Magnesium Sulfate Solution: Prepare a standardized solution of magnesium sulfate.[5]

  • Mordant Black II (Eriochrome Black T) Indicator Mixture: Triturate 0.2 g of Mordant Black II with 100 g of sodium chloride.[1]

2. Sample Preparation:

  • Accurately weigh approximately 0.5 g of the calcium gluconate sample.[5]

  • Dissolve the sample in 50 mL of warm distilled water in a conical flask and then cool to room temperature.[1]

3. Titration Procedure:

  • To the dissolved sample, add 5.0 mL of 0.05 M magnesium sulfate solution and 10 mL of the strong ammonia buffer solution.[1][5]

  • Add a small amount (approximately 30-50 mg) of the Mordant Black II indicator mixture, which should result in a wine-red color.[1]

  • Titrate the solution with the standardized 0.05 M disodium edetate solution until the color changes from wine-red to a distinct blue.[1][6]

  • Perform a blank titration using 50 mL of distilled water and the same reagents to account for any impurities.[1]

4. Calculation:

  • Calculate the percentage of calcium gluconate in the sample based on the volume of EDTA consumed in the titration, corrected for the blank. Each mL of 0.05 M disodium EDTA is equivalent to 22.42 mg of calcium gluconate monohydrate.[7]

Reversed-Phase HPLC Protocol

This protocol outlines a common RP-HPLC method for the quantification of calcium gluconate.

1. Chromatographic Conditions:

  • Column: Inertsil C18-3 (4.6 mm x 150 mm, 5µm) or equivalent.[3]

  • Mobile Phase: A filtered and degassed isocratic mixture of 1% (v/v) aqueous phosphoric acid and methanol (90:10 v/v).[2][3]

  • Flow Rate: 1.0 mL/min.[3][8]

  • Detection: UV at 210 nm.[2][3][8]

  • Injection Volume: 20 µL.[9]

  • Column Temperature: Ambient.[9]

2. Standard Solution Preparation:

  • Accurately weigh and dissolve a known amount of calcium gluconate reference standard in water with gentle warming to achieve a specific concentration (e.g., 2.4 mg/mL).[3][8] Sonicate for 5 minutes and dilute to the final volume with water.[8]

3. Sample Preparation:

  • For solid dosage forms, weigh and finely powder a representative number of tablets (e.g., twenty).[3][8]

  • Prepare a sample solution with a target concentration equivalent to the standard solution.[8]

  • For samples in complex matrices like cell culture media, a protein precipitation step using perchloric acid or an organic solvent like acetonitrile may be necessary, followed by centrifugation and filtration.[2]

4. Analysis:

  • Inject the standard and sample solutions into the HPLC system.

  • Record the chromatograms and determine the peak area for calcium gluconate.

  • Quantify the calcium gluconate in the sample by comparing its peak area to that of the standard.

Performance Comparison

The choice between titration and HPLC often depends on the specific requirements of the analysis, including the need for specificity, sensitivity, and sample throughput.

ParameterComplexometric TitrationReversed-Phase HPLC
Principle Chelation of Ca²⁺ ions with EDTA.[1][9]Separation based on polarity.[9]
Primary Use Assay for total calcium content.[9]Quantification of calcium gluconate and related organic impurities.[9][10]
Specificity Lacks specificity in the presence of other metal ions that can be chelated by EDTA.[8]High specificity, capable of separating calcium gluconate from degradation products and other formulation components.
Linearity (r²) Not applicable.>0.998.[2][3][11]
Limit of Detection (LOD) Not applicable for assay.[9]32.7 µg/mL.[3][11]
Limit of Quantification (LOQ) Not applicable for assay.[9]96.6 µg/mL.[3][11]
Precision (%RSD) Typically < 1.0%.[12]Peak Area RSD < 10%, Retention Time RSD < 2%.[8][13]
Advantages Simple, cost-effective, high precision, and does not require expensive instrumentation.[8][12]High specificity, sensitivity, and ability to quantify multiple components in a single run.[9]
Disadvantages Susceptible to interference from other metal ions and lacks the ability to detect impurities.[8]Higher equipment cost, complexity, and requires skilled personnel.

Visualizing the Workflow and Comparison

The following diagrams illustrate the experimental workflow for the cross-validation and the logical relationship in comparing the two methods.

G Experimental Workflow for Cross-Validation cluster_titration Complexometric Titration cluster_hplc HPLC Analysis cluster_comparison Method Comparison T_Sample Sample Preparation T_Titrate Titration with EDTA T_Sample->T_Titrate T_Reagent Reagent Preparation T_Reagent->T_Titrate T_Endpoint Endpoint Detection T_Titrate->T_Endpoint T_Calc Calculation of Purity T_Endpoint->T_Calc Compare Compare Results (Accuracy, Precision) T_Calc->Compare H_Sample Sample Preparation H_Inject HPLC Injection H_Sample->H_Inject H_Std Standard Preparation H_Std->H_Inject H_Detect Peak Detection & Integration H_Inject->H_Detect H_Calc Calculation of Purity H_Detect->H_Calc H_Calc->Compare

Caption: Workflow for cross-validating titration and HPLC methods.

G Logical Comparison of Assay Methods cluster_criteria Decision Criteria cluster_methods Recommended Method Assay Calcium Gluconate Assay Method Selection Specificity High Specificity Needed? Assay->Specificity Impurities Impurity Profiling Required? Assay->Impurities Cost Cost & Equipment Constraints? Assay->Cost HPLC HPLC Specificity->HPLC Yes Titration Titration Specificity->Titration No Impurities->HPLC Yes Impurities->Titration No Cost->HPLC No Cost->Titration Yes

Caption: Decision tree for selecting an assay method.

Conclusion

Both complexometric titration and HPLC are robust methods for the assay of calcium gluconate. The choice of method should be guided by the specific analytical requirements. For routine quality control where the primary goal is to determine the total calcium content and cost is a consideration, complexometric titration is a suitable and economical choice. However, for applications requiring high specificity, the simultaneous quantification of impurities, and method validation for regulatory submissions, HPLC is the superior technique. Cross-validation of both methods can provide a comprehensive understanding of the product's quality.

References

A Comparative Analysis of Ionization Efficiency: Calcium Gluconate vs. Calcium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers, scientists, and drug development professionals on the in vitro characteristics of two common calcium salts.

In the realm of in vitro research and drug development, the selection of appropriate reagents is paramount to the accuracy and reproducibility of experimental outcomes. When a study requires the introduction of calcium ions (Ca²⁺), a ubiquitous second messenger, the choice of the calcium salt can have significant implications. This guide provides a detailed comparison of the ionization efficiency of two commonly used calcium salts, calcium gluconate and calcium chloride, supported by quantitative data and detailed experimental protocols.

Chemical and Physical Properties: A Head-to-Head Comparison

Calcium chloride (CaCl₂) is an inorganic salt formed from a strong acid (hydrochloric acid) and a strong base (calcium hydroxide). In contrast, calcium gluconate (C₁₂H₂₂CaO₁₄) is an organic salt of gluconic acid. This fundamental difference in their chemical nature influences their properties in aqueous solutions.

A primary differentiator is their elemental calcium content. A 10% (w/v) solution of calcium chloride contains approximately 27 mg/mL of elemental calcium, whereas a 10% (w/v) solution of calcium gluconate provides about 9 mg/mL.[1][2] This threefold difference is a critical consideration in experimental design, as a significantly larger mass of calcium gluconate is required to achieve the same molar concentration of elemental calcium as calcium chloride.

Ionization Efficiency in Aqueous Solutions

The "ionization efficiency" of a calcium salt refers to its ability to dissociate and release free Ca²⁺ ions into a solution. For calcium chloride, being a salt of a strong acid and base, it is considered to be completely ionized in aqueous solutions. This means that for every mole of CaCl₂ dissolved in water, one mole of Ca²⁺ ions and two moles of chloride (Cl⁻) ions are liberated, with negligible association between the ions.

Calcium gluconate, on the other hand, is the salt of a weak organic acid. In solution, an equilibrium exists between the dissociated calcium and gluconate ions and the undissociated calcium gluconate molecule. This is characterized by an apparent dissociation constant (Kd). Studies have reported an apparent Kd for the binding of Ca²⁺ to gluconate to be approximately 15.5 mM. This indicates that at lower concentrations, calcium gluconate is largely dissociated, but at higher concentrations, a fraction of the calcium will remain in its non-ionized form.

Despite this, in vitro studies using biological fluids such as human blood have demonstrated that equimolar quantities of calcium chloride and calcium gluconate lead to similar and rapid increases in plasma ionized calcium concentration.[1][3] This suggests that in a complex biological matrix, the ionization of calcium gluconate is highly efficient. A common misconception that calcium gluconate requires hepatic metabolism to release its calcium has been refuted by in vitro and in vivo evidence, which points to a rapid dissociation of the salt.[1][3]

Quantitative Data Summary

For ease of comparison, the following table summarizes the key quantitative parameters for calcium gluconate and calcium chloride.

ParameterCalcium GluconateCalcium Chloride
Molecular Formula C₁₂H₂₂CaO₁₄CaCl₂
Molar Mass 430.37 g/mol 110.98 g/mol
Elemental Calcium Content (10% w/v solution) ~9 mg/mL~27 mg/mL
Dissociation in Water Partial, reversibleComplete
Apparent Dissociation Constant (Kd) ~15.5 mMNot applicable (fully dissociated)

Experimental Protocols

Measurement of Free Calcium Ion Concentration using an Ion-Selective Electrode (ISE)

This protocol outlines the steps for determining the concentration of free Ca²⁺ in a solution using a calcium-selective electrode.

Materials:

  • Calcium-selective electrode (ISE)

  • Reference electrode (or a combination electrode)

  • Ion meter with a millivolt (mV) or concentration readout

  • Magnetic stirrer and stir bars

  • Volumetric flasks and pipettes

  • Deionized water

  • Calcium chloride (for standard solutions)

  • Ionic Strength Adjuster (ISA) solution

Procedure:

  • Electrode Preparation:

    • If the electrode has been stored dry, soak it in a standard calcium solution (e.g., 100 ppm or 10⁻² M) for 1-2 hours before use.

    • Fill the reference electrode with the appropriate filling solution.

    • Connect the ISE and reference electrode to the ion meter.

  • Preparation of Standard Solutions:

    • Prepare a stock solution of 0.1 M calcium chloride by dissolving 1.11 g of anhydrous CaCl₂ in 100 mL of deionized water.

    • Perform serial dilutions of the stock solution to create a series of standards with concentrations spanning the expected range of your samples (e.g., 10⁻⁵ M, 10⁻⁴ M, 10⁻³ M, 10⁻² M).

    • For each 100 mL of standard solution, add 2 mL of ISA to maintain a constant ionic strength.

  • Calibration:

    • Place 100 mL of the most dilute standard in a beaker with a stir bar and stir at a constant, moderate speed.

    • Rinse the electrodes with deionized water, blot dry, and immerse them in the standard solution.

    • Once the reading in mV stabilizes, record the value.

    • Repeat this process for each standard, moving from the most dilute to the most concentrated.

    • Plot the mV readings (y-axis) against the logarithm of the calcium concentration (x-axis). The resulting graph is the calibration curve. The slope should be approximately +29 mV per decade change in concentration for a divalent cation like Ca²⁺.

  • Sample Measurement:

    • Place 100 mL of your sample solution (containing either calcium gluconate or calcium chloride) in a beaker with a stir bar.

    • Add 2 mL of ISA and stir.

    • Rinse the electrodes, blot dry, and immerse them in the sample.

    • Once the mV reading is stable, record it.

    • Use the calibration curve to determine the free Ca²⁺ concentration in your sample.

Visualization of Dissociation and a Calcium Signaling Pathway

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

DissociationComparison cluster_gluconate Calcium Gluconate Dissociation cluster_chloride Calcium Chloride Ionization CaGlu Ca(C₆H₁₁O₇)₂ CaIon_g Ca²⁺ CaGlu->CaIon_g Dissociation (Kd ≈ 15.5 mM) GluIon 2 C₆H₁₁O₇⁻ CaGlu->GluIon CaCl2 CaCl₂ CaIon_c Ca²⁺ CaCl2->CaIon_c Complete Ionization ClIon 2 Cl⁻ CaCl2->ClIon IP3_DAG_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum GPCR GPCR/RTK PLC Phospholipase C (PLC) GPCR->PLC 2. Activation PIP2 PIP₂ PLC->PIP2 3. Cleavage DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP₃) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC 6. Activation CellularResponse Cellular Responses (e.g., contraction, secretion) PKC->CellularResponse 7. Phosphorylation IP3R IP₃ Receptor (Ca²⁺ Channel) IP3->IP3R 4. Binding Ca_ER Ca²⁺ Ca_ER->PKC Ca_ER->CellularResponse IP3R->Ca_ER 5. Ca²⁺ Release ExtracellularSignal Extracellular Signal (e.g., Hormone) ExtracellularSignal->GPCR 1. Binding

References

A Comparative Analysis of Elemental Calcium Content: Gluconate vs. Chloride vs. Citrate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate calcium salt is a critical decision dictated by the specific experimental or therapeutic need. The three most common forms—calcium gluconate, calcium chloride, and calcium citrate—exhibit significant differences in their elemental calcium content, solubility, and bioavailability. This guide provides an objective comparison of these salts, supported by key data to inform formulation and experimental design.

Quantitative Data Comparison

A summary of the key physicochemical properties of calcium gluconate, calcium chloride, and calcium citrate is presented below. These parameters are crucial for calculating dosages and preparing solutions in a research or clinical setting.

PropertyCalcium GluconateCalcium Chloride (Anhydrous)Calcium Citrate (Anhydrous)
Molecular Formula C₁₂H₂₂CaO₁₄CaCl₂Ca₃(C₆H₅O₇)₂
Molecular Weight ( g/mol ) 430.37[1][2][3]110.98[4][5][6]498.43[7][8]
Elemental Calcium (%) ~9.3%[9][10][11]~36%~24.1%[7][12]
Solubility in Water Moderately soluble[13]Freely soluble[6]Sparingly soluble[7]
Bioavailability Readily absorbed[13]; some studies show slightly lower but not statistically significant absorption compared to citrate.[14]Rapid increase in ionized calcium concentration.[15][16]Well-absorbed, approximately 22-27% better than calcium carbonate.[14]

Experimental Protocols

The determination of calcium bioavailability is a key aspect of characterizing different calcium salts. A common experimental approach is a randomized, single-dose, crossover study.

Bioavailability Study Protocol

A typical protocol for a human bioavailability study involves the following steps:

  • Subject Recruitment : Healthy volunteers are recruited for the study.

  • Randomization : Subjects are randomly assigned to receive a single oral dose of a specific calcium salt.

  • Dosing : A standardized dose of elemental calcium (e.g., 500 mg) is administered from each of the different calcium salt forms on separate occasions, with a washout period in between.[14]

  • Blood Sampling : Blood samples are collected at baseline and at regular intervals (e.g., 2, 4, 6, 8, 12, and 24 hours) post-ingestion.[11][17]

  • Biochemical Analysis : Serum is analyzed for total calcium and intact parathyroid hormone (iPTH) concentrations.[11][17]

  • Urine Collection : Urine is collected at specified intervals to measure calcium excretion.[11][17]

  • Data Analysis : The data are analyzed to determine the pharmacokinetic profile, including the maximum serum calcium concentration and the area under the curve, to compare the bioavailability of the different salts.[11][17]

G Bioavailability Study Workflow cluster_pre Pre-Study cluster_study Study Day cluster_post Post-Study Subject Recruitment Subject Recruitment Randomization Randomization Subject Recruitment->Randomization Dosing Dosing Randomization->Dosing Blood Sampling Blood Sampling Dosing->Blood Sampling Urine Collection Urine Collection Dosing->Urine Collection Biochemical Analysis Biochemical Analysis Blood Sampling->Biochemical Analysis Urine Collection->Biochemical Analysis Data Analysis Data Analysis Biochemical Analysis->Data Analysis

A typical crossover experimental workflow for a human bioavailability study.

Calcium Signaling Pathways

Calcium ions are crucial second messengers in a multitude of cellular signaling pathways.[18] The influx of calcium into the cytoplasm, either from the extracellular space or from intracellular stores like the endoplasmic reticulum, triggers a cascade of events that regulate processes such as gene transcription, cell proliferation, and neurotransmitter release.[18][19]

The Phospholipase C (PLC) pathway is a common mechanism for increasing intracellular calcium concentration.[18] Activation of G protein-coupled receptors (GPCRs) or receptor tyrosine kinases leads to the activation of PLC, which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[18] IP₃ binds to its receptor on the endoplasmic reticulum, causing the release of stored calcium into the cytoplasm.[18]

G Calcium Signaling Pathway (PLC) Extracellular Signal Extracellular Signal GPCR/RTK GPCR/RTK Extracellular Signal->GPCR/RTK PLC PLC GPCR/RTK->PLC activates IP3 IP3 PLC->IP3 hydrolyzes PIP₂ to DAG DAG PLC->DAG PIP2 PIP2 ER Endoplasmic Reticulum IP3->ER binds to receptor on Ca2+ Ca²⁺ ER->Ca2+ releases Cellular Response Cellular Response Ca2+->Cellular Response triggers

The Phospholipase C (PLC) mediated calcium signaling pathway.

Concluding Remarks

The choice between calcium gluconate, calcium chloride, and calcium citrate depends heavily on the intended application.

  • Calcium chloride offers the highest percentage of elemental calcium and is preferred in acute clinical situations where rapid correction of hypocalcemia is required.[15] However, it is a vesicant and must be administered with care, preferably through a central venous catheter.[15]

  • Calcium citrate provides a moderate amount of elemental calcium and is well-absorbed, making it a common choice for oral supplementation.[20] Its solubility is not dependent on an acidic environment, which can be an advantage in certain individuals.[13]

  • Calcium gluconate contains the lowest percentage of elemental calcium but is less irritating to veins than calcium chloride, making it a safer option for peripheral administration.[15] It is often used for routine calcium supplementation and in the treatment of hypocalcemia.[13]

For researchers and drug development professionals, a thorough understanding of these differences is paramount for the accurate design of experiments and the formulation of effective and safe therapeutic agents.

References

A Side-by-Side Comparison of Calcium Gluconate and Calcium Lactate for Bone Cell Differentiation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of bone regeneration, the choice of calcium salt for supplementation in cell culture and tissue engineering applications is a critical decision. Both calcium gluconate and calcium lactate are organic salts favored for their solubility and bioavailability over inorganic sources. This guide provides an objective, data-driven comparison of their performance in promoting osteogenic differentiation, offering insights into their respective mechanisms and experimental validation.

While direct comparative in vitro studies are limited, this guide synthesizes available data on each compound and its components to provide a comprehensive overview for informed experimental design.

Performance Comparison: Osteogenic Potential

The efficacy of a calcium supplement in promoting bone formation is determined by its ability to stimulate key markers of osteoblast differentiation. These include the early marker Alkaline Phosphatase (ALP) activity, the late-stage indicator of mineralization, and the expression of crucial osteogenic transcription factors and bone matrix proteins.

Quantitative Data Summary

The following tables summarize the available quantitative and qualitative data on the effects of calcium gluconate (with calcium glucoheptonate as a proxy) and calcium lactate on these key markers of bone cell differentiation.

Table 1: Effect on Alkaline Phosphatase (ALP) Activity

CompoundCell TypeConcentrationIncubation TimeResult
Calcium Glucoheptonate *MG-63 (osteoblast-like)0.25 mM & 1.0 mM48 hoursSignificant increase in ALP activity compared to control[1]
Lactate Osteoblast-lineage cells10 mMNot specifiedPromoted alkaline phosphatase-positive cell formation and increased ALP activity[1]

Note: Data for calcium glucoheptonate is used as a proxy for calcium gluconate due to the limited direct data on calcium gluconate's effect on ALP activity.

Table 2: Effect on Mineralization (Calcium Deposition)

CompoundCell TypeConcentrationIncubation TimeResult
Calcium Glucoheptonate *MG-63 (osteoblast-like)0.25 mM & 1.0 mM7 daysIncreased calcium deposition observed with Alizarin Red S staining[2]
Lactate Bone Marrow Stromal Cells (BMSCs)Not specifiedNot specifiedLactate administration in defect areas enhanced bone regeneration[3]

Note: Data for calcium glucoheptonate is used as a proxy for calcium gluconate.

Table 3: Effect on Osteogenic Gene Expression

CompoundGene(s) UpregulatedCell TypeConcentration
Calcium Glucoheptonate *Osteocalcin, Collagen Type I (COL-1), SPARCMG-63 (osteoblast-like)0.25 mM & 1.0 mM
Lactate Runx2, ALP, OsterixBone Marrow Stromal Cells (BMSCs)10 mM

Note: Data for calcium glucoheptonate is used as a proxy for calcium gluconate.[1]

Delving into the Mechanism: Signaling Pathways

Extracellular calcium ions (Ca²⁺) are pivotal second messengers that initiate a cascade of intracellular events leading to osteoblast differentiation. The influx of Ca²⁺ through voltage-gated calcium channels can trigger downstream signaling pathways, most notably the MAPK/ERK pathway. This pathway plays a crucial role in the phosphorylation and activation of the master osteogenic transcription factor, RUNX2. RUNX2, in turn, orchestrates the expression of a suite of bone-specific genes essential for the maturation of osteoblasts and the formation of bone matrix.[1] Lactate has been shown to serve as a ligand for the Olfr1440 olfactory receptor, which triggers an intracellular calcium influx, thereby activating the osteogenic transition of BMSCs.[3]

cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Ca_ext Extracellular Ca²⁺ VGCC Voltage-Gated Calcium Channel Ca_ext->VGCC Lactate Lactate Olfr1440 Olfr1440 Receptor Lactate->Olfr1440 Ca_int Intracellular Ca²⁺ VGCC->Ca_int Influx Olfr1440->Ca_int Influx MAPK_ERK MAPK/ERK Pathway Ca_int->MAPK_ERK RUNX2 RUNX2 Activation MAPK_ERK->RUNX2 Gene_Expression Osteogenic Gene Expression (e.g., Osteocalcin, Collagen I) RUNX2->Gene_Expression

Calcium and Lactate Signaling in Osteoblasts.

Experimental Protocols

To aid researchers in designing their comparative studies, detailed methodologies for key experiments are provided below.

Cell Culture and Osteogenic Differentiation
  • Cell Lines: Human fetal osteoblastic cell line (hFOB 1.19), human osteosarcoma line (MG-63), or primary human mesenchymal stem cells (hMSCs) are suitable models.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Osteogenic Induction Medium (OIM): Culture medium supplemented with 50 µg/mL ascorbic acid, 10 mM β-glycerophosphate, and 100 nM dexamethasone.

  • Treatment Groups:

    • Control (Culture medium only)

    • OIM Control

    • OIM + Calcium Gluconate (e.g., 0.1, 0.5, 1.0, 2.0 mM)

    • OIM + Calcium Lactate (e.g., 0.1, 0.5, 1.0, 2.0 mM)

  • Procedure:

    • Seed cells in appropriate culture vessels (e.g., 24-well plates for ALP and Alizarin Red S staining, 6-well plates for gene expression analysis).

    • Allow cells to reach 70-80% confluency.

    • Replace the culture medium with the respective treatment media.

    • Culture for the desired time points (e.g., 7, 14, and 21 days), changing the media every 2-3 days.

Alkaline Phosphatase (ALP) Activity Assay
  • Principle: This colorimetric assay measures the enzymatic activity of ALP, an early marker of osteoblast differentiation.

  • Materials:

    • p-Nitrophenyl phosphate (pNPP) substrate solution

    • ALP assay buffer (e.g., Tris-HCl buffer, pH 9.5, with MgCl₂)

    • Cell lysis buffer (e.g., 0.1% Triton X-100 in PBS)

    • Microplate reader

  • Procedure:

    • At the desired time point (e.g., day 7), wash the cell monolayers with Phosphate-Buffered Saline (PBS).

    • Lyse the cells with lysis buffer.

    • Transfer the cell lysate to a 96-well plate.

    • Add pNPP substrate solution to each well and incubate at 37°C for 15-30 minutes.

    • Stop the reaction by adding NaOH.

    • Measure the absorbance at 405 nm.

    • Normalize the ALP activity to the total protein concentration of the cell lysate, determined by a Bradford or BCA protein assay.

Mineralization Assay (Alizarin Red S Staining)
  • Principle: Alizarin Red S stains calcium deposits in the extracellular matrix, a hallmark of late-stage osteoblast differentiation.

  • Materials:

    • 40 mM Alizarin Red S solution (pH 4.1-4.3)

    • 10% (v/v) acetic acid

    • 10% (v/v) ammonium hydroxide

    • Microplate reader

  • Procedure:

    • At the desired time point (e.g., day 21), wash the cell monolayers with PBS and fix with 4% paraformaldehyde for 15 minutes.

    • Rinse the fixed cells with deionized water.

    • Stain the cells with Alizarin Red S solution for 20-30 minutes at room temperature.

    • Wash thoroughly with deionized water to remove excess stain.

    • For quantification, destain by adding 10% acetic acid to each well and incubate for 30 minutes with shaking.

    • Transfer the supernatant to a new 96-well plate and neutralize with 10% ammonium hydroxide.

    • Measure the absorbance at 405 nm.

Gene Expression Analysis (qRT-PCR)
  • Principle: Quantifies the mRNA levels of key osteogenic marker genes.

  • Materials:

    • RNA extraction kit

    • cDNA synthesis kit

    • qPCR master mix

    • Primers for target genes (e.g., RUNX2, Osterix, Osteocalcin, Collagen Type I) and a housekeeping gene (e.g., GAPDH, β-actin).

  • Procedure:

    • At the desired time point (e.g., day 14), lyse the cells and extract total RNA.

    • Synthesize cDNA from the extracted RNA.

    • Perform quantitative real-time PCR (qRT-PCR) using the appropriate primers and master mix.

    • Analyze the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the control group.

cluster_0 Cell Culture & Treatment cluster_1 Analysis seeding Cell Seeding treatment Treatment with Ca Gluconate/Lactate seeding->treatment alp ALP Activity Assay (Day 7) treatment->alp gene Gene Expression (qRT-PCR) (Day 14) treatment->gene mineralization Mineralization Assay (Alizarin Red S) (Day 21) treatment->mineralization

Experimental Workflow for Comparison.

Conclusion

The available evidence, though indirect, suggests that both calcium gluconate and calcium lactate have the potential to promote bone cell differentiation. Calcium gluconate, through its calcium component, likely enhances osteogenesis by activating established calcium signaling pathways that lead to the expression of key bone markers. Similarly, the lactate component of calcium lactate has been independently shown to stimulate osteogenic processes.

For researchers and drug development professionals, the choice between these two salts may depend on specific experimental goals, such as desired release kinetics or the potential synergistic effects of the gluconate or lactate anions. This guide provides a foundational framework for designing robust comparative studies to elucidate the nuanced differences between these promising compounds in the context of bone regeneration. Further direct comparative investigations are warranted to definitively establish the superior candidate for clinical and research applications.

References

A Comparative Guide to Purity and Identification Standards of Calcium Gluconate Monohydrate: USP vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity and identity of pharmaceutical ingredients like calcium gluconate monohydrate is a critical step in guaranteeing the safety and efficacy of the final drug product. The United States Pharmacopeia (USP) provides a comprehensive monograph outlining the official standards for this compound. This guide offers an objective comparison of the USP standards with alternative analytical methods, supported by experimental data, to aid in the selection of the most appropriate analytical strategy.

Comparison of Purity and Identification Standards

The following table summarizes the key purity and identification requirements for this compound as per the United States Pharmacopeia (USP), alongside a comparison with the European Pharmacopoeia (EP) and the Japanese Pharmacopoeia (JP).

Table 1: Comparison of Pharmacopoeial Standards for this compound

ParameterUSPEuropean Pharmacopoeia (EP)Japanese Pharmacopoeia (JP)
Assay (Purity) 99.0% to 101.0% (for injectable dosage forms); 98.5% to 102.0% (not for injectable dosage forms)[1][2][3][4][5]98.5% to 102.0%[6]99.0% to 104.0% (dried basis)[7][8]
Identification A Responds to the test for Calcium <191>[1][4]Gives the reactions of calcium[6]Responds to the Qualitative Tests for calcium salt[7][8]
Identification B Thin-Layer Chromatography (TLC) comparison with USP Potassium Gluconate RS[1][4]Thin-Layer Chromatography[6]Identification by formation of phenylhydrazine derivative of gluconic acid[7][8]
Identification C Infrared (IR) Absorption <197K> (for monohydrate)[2]--
Chloride ≤ 0.005% (for injectable); ≤ 0.07% (not for injectable)[4][5]≤ 200 ppm[6]≤ 0.071%[7][8]
Sulfate ≤ 0.05%[6]≤ 100 ppm[6]-
Heavy Metals ≤ 0.001% (for injectable); ≤ 0.002% (not for injectable)[6]≤ 10 ppm[6]-
Iron ≤ 5 ppm (for injectable)[6]--
Magnesium and Alkali Metals ≤ 0.4% (for injectable)[2][4][6]≤ 0.4%[6]-
Reducing Substances ≤ 1.0%[6]Passes test for sucrose and reducing sugars[6]-

Alternative Analytical Methods: A Performance Comparison

While pharmacopoeial methods are the gold standard for regulatory compliance, alternative analytical techniques can offer advantages in terms of specificity, sensitivity, and efficiency. High-Performance Liquid Chromatography (HPLC) is a powerful alternative for both assay and impurity profiling of calcium gluconate.

Table 2: Performance Comparison of USP Assay Method (Complexometric Titration) vs. RP-HPLC

ParameterUSP (Complexometric Titration)Reversed-Phase HPLC (RP-HPLC)
Principle Chelation of Ca2+ ions with EDTA.[1]Separation based on polarity.[1]
Primary Use Assay for Calcium Gluconate content.[1]Quantification of Calcium Gluconate and related organic impurities.[1]
Specificity Can be affected by other metal ions.[9]High, can separate Calcium Gluconate from its related substances.[1]
Limit of Detection (LOD) Not applicable for assay.32.7 µg/mL[1][3][8]
Limit of Quantitation (LOQ) Not applicable for assay.96.6 µg/mL[1][3][8]
Linearity (r²) Not applicable.0.9982[1][3]
Precision (%RSD) Not typically reported for this assay.< 2.0% (System Suitability)[1]

Experimental Protocols

USP Identification Test B: Thin-Layer Chromatography (TLC)

Objective: To identify the gluconate moiety by comparing the chromatographic behavior of the sample to a reference standard.

Methodology:

  • Standard Solution Preparation: Prepare a solution of USP Potassium Gluconate RS in water containing 10 mg per mL.[1][4]

  • Test Solution Preparation: Dissolve a quantity of Calcium Gluconate in water to obtain a solution containing 10 mg per mL, heating in a water bath at 60°C if necessary.[1][4]

  • Chromatographic System:

    • Adsorbent: 0.25-mm layer of chromatographic silica gel.[1][4]

    • Application Volume: 5 µL of the Test solution and the Standard solution.[1][4]

    • Developing Solvent System: A mixture of alcohol, water, ammonium hydroxide, and ethyl acetate (50:30:10:10).[1]

  • Procedure:

    • Develop the chromatogram until the solvent front has moved about three-fourths of the length of the plate.[1][4]

    • Remove the plate, dry it, and spray with a suitable visualization reagent (e.g., a solution of ammonium molybdate and ceric sulfate in sulfuric acid).[4]

    • Heat the plate to visualize the spots.

  • Acceptance Criteria: The principal spot in the chromatogram of the Test solution corresponds in Rf value, color, and size to the principal spot in the chromatogram of the Standard solution.[4]

Alternative Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Assay

Objective: To quantify the amount of calcium gluconate in a sample with high specificity and precision.

Methodology:

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 150 mm, 5 µm.[3]

    • Mobile Phase: A mixture of 1% (v/v) phosphoric acid in water and methanol (90:10, v/v).[1][3]

    • Flow Rate: 1.0 mL/min.[1][3]

    • Detection Wavelength: 210 nm.[1][3]

    • Injection Volume: 20 µL.[1]

  • Standard Solution Preparation: Prepare a standard solution by dissolving an accurately weighed quantity of Calcium Gluconate reference standard in water to obtain a known concentration (e.g., 2.4 mg/mL).[1]

  • Sample Solution Preparation: Prepare the sample solution by dissolving an accurately weighed quantity of the Calcium Gluconate sample in water to achieve a similar concentration as the standard solution.[1]

  • Procedure: Inject the standard and sample solutions into the HPLC system and record the chromatograms.[1]

  • Calculation: The concentration of Calcium Gluconate in the sample is determined by comparing the peak area of the sample to the peak area of the standard.[1]

Visualizing the Workflow and Method Comparison

To better illustrate the logical flow of the USP testing process and the comparison between the official and alternative methods, the following diagrams are provided.

USP_Testing_Workflow cluster_0 Sample Receipt and Preparation cluster_1 Identification Tests cluster_2 Purity and Impurity Tests cluster_3 Data Evaluation and Reporting Sample_Receipt Sample Receipt Sample_Preparation Sample Preparation (Dissolution, Dilution) Sample_Receipt->Sample_Preparation Test_for_Calcium Test for Calcium (<191>) Sample_Preparation->Test_for_Calcium TLC_Identification TLC Identification (vs. Standard) Sample_Preparation->TLC_Identification IR_Identification IR Absorption (<197K>) Sample_Preparation->IR_Identification Assay Assay (Titration) Sample_Preparation->Assay Limit_Tests Limit Tests (Cl, SO4, Heavy Metals, etc.) Sample_Preparation->Limit_Tests Data_Analysis Data Analysis Test_for_Calcium->Data_Analysis TLC_Identification->Data_Analysis IR_Identification->Data_Analysis Assay->Data_Analysis Limit_Tests->Data_Analysis Specification_Compliance Compare to Specifications Data_Analysis->Specification_Compliance Final_Report Final Report Specification_Compliance->Final_Report

Caption: USP Testing Workflow for this compound.

Method_Comparison cluster_usp USP Method (Titration) cluster_hplc Alternative Method (HPLC) cluster_decision Method Selection Criteria usp_principle Principle: Chelation of Ca2+ usp_adv Advantages: - Simple - Cost-effective usp_principle->usp_adv usp_disadv Disadvantages: - Lower Specificity - Manual Endpoint usp_adv->usp_disadv hplc_principle Principle: Chromatographic Separation hplc_adv Advantages: - High Specificity - High Precision - Impurity Profiling hplc_principle->hplc_adv hplc_disadv Disadvantages: - Higher Cost - Complex Instrumentation hplc_adv->hplc_disadv criteria Analytical Need regulatory Regulatory Submission criteria->regulatory Compliance research Research & Development criteria->research Detailed Characterization regulatory->usp_principle Favors research->hplc_principle Favors

Caption: Comparison of USP Titration and HPLC for Calcium Gluconate Assay.

References

The Unseen Influence: Evaluating the Effect of Gluconate Anion on Experimental Outcomes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of seemingly innocuous components in an experimental setup can have profound consequences. The gluconate anion, often considered a physiologically neutral carrier for cations, is a case in point. This guide provides a comparative analysis of experimental outcomes when gluconate is used as a counter-ion, supported by experimental data and detailed protocols, to aid in the informed design of future studies.

The selection of an appropriate anion in experimental solutions is a critical decision that can significantly impact results, particularly in the fields of electrophysiology, pharmacology, and drug development. While often chosen for its large size and presumed inertness to maintain osmolarity while minimizing the impact of other anions like chloride, gluconate is not without its own set of effects. This comparison guide delves into the multifaceted influence of the gluconate anion on various experimental paradigms.

Electrophysiology: A Tale of Two Anions

In whole-cell patch-clamp recordings, the composition of the intracellular solution is paramount for mimicking the cellular environment. Potassium gluconate is frequently used to replace potassium chloride to maintain a low intracellular chloride concentration, which is more representative of physiological conditions.[1][2] This substitution is particularly important when studying ion channels permeable to chloride, such as GABA(A) receptors, as it prevents the reversal potential for chloride from shifting to an unnatural 0 mV.[1]

However, the substitution of chloride with gluconate is not a simple one-for-one exchange. Evidence suggests that high intracellular chloride concentrations can depress G-protein-modulated ionic conductances, an effect that is absent when using gluconate-based solutions.[3] Conversely, gluconate itself has been shown to bind Ca²⁺ ions with low affinity, which could alter experimental outcomes related to calcium signaling and neurotransmitter release.[2][4]

Comparative Data: Anion Effects on Neuronal Properties
ParameterK-Gluconate Internal SolutionKCl Internal SolutionKey FindingsReference
GABA(B)-mediated currents107 ± 10.8 pASignificantly smaller than with K-gluconateHigh intracellular Cl⁻ depresses GABA(B)-receptor-mediated responses.[3]
Ih current175.0 ± 17.1 pA82.3 ± 5.7 pAIh is significantly reduced in cells with high intracellular Cl⁻.[3]
Ca²⁺ bindingApparent KD of 15.5 mMNegligibleGluconate can act as a low-affinity Ca²⁺ buffer, potentially affecting Ca²⁺-dependent processes.[4]
Experimental Protocol: Whole-Cell Patch-Clamp Recording

Objective: To compare the effects of K-gluconate and KCl-based intracellular solutions on neuronal excitability.

Materials:

  • Extracellular Solution (in mM): 126 NaCl, 10 Hepes, 30 sucrose, 2 CaCl₂, 2 MgCl₂. pH adjusted to 7.4 with NaOH.[5]

  • K-Gluconate Intracellular Solution (in mM): Appropriate concentration of K-gluconate, with a small amount of Cl⁻ (e.g., from CaCl₂ or MgCl₂) to stabilize the Ag/AgCl electrode.[1]

  • KCl Intracellular Solution (in mM): Equimolar KCl to replace K-gluconate.

  • Patch pipettes, amplifier, and data acquisition system.

Procedure:

  • Prepare hippocampal slices from rats.

  • Obtain whole-cell patch-clamp recordings from CA1 pyramidal neurons.

  • Fill patch pipettes with either the K-gluconate or KCl-based intracellular solution.

  • Record synaptically evoked responses and voltage-activated currents (e.g., Ih) in response to appropriate stimuli.

  • Analyze and compare the recorded currents between the two intracellular solution conditions.

experimental_workflow cluster_preparation Slice Preparation cluster_recording Patch-Clamp Recording cluster_analysis Data Analysis prep_slices Prepare Hippocampal Slices obtain_recording Obtain Whole-Cell Recording prep_slices->obtain_recording Transfer to recording chamber record_currents Record Synaptic and Voltage-Gated Currents obtain_recording->record_currents Apply stimuli fill_pipette Fill Pipette with Intracellular Solution (K-Gluconate or KCl) fill_pipette->obtain_recording analyze_data Analyze Recorded Currents record_currents->analyze_data compare_groups Compare Gluconate vs. Chloride analyze_data->compare_groups

Fig. 1: Workflow for comparing intracellular solutions.

Pharmacology and Drug Development: A Double-Edged Sword

In the realm of drug formulation, sodium gluconate serves as a valuable excipient. Its primary role is as a stabilizer, acting as a chelating agent for metal ions that can catalyze the degradation of active pharmaceutical ingredients (APIs).[6] This property is crucial for enhancing the shelf-life and efficacy of various pharmaceutical products.

However, the influence of gluconate extends beyond formulation. Recent studies have explored its use in drug delivery systems. For instance, lidocaine-loaded chitosan nanoparticles incorporating gluconic acid have been shown to retard the percutaneous permeation of the drug.[7][8] This effect is hypothesized to be due to calcium chelation in the skin, which in turn stimulates lipid synthesis and strengthens the skin barrier.[7][8]

Furthermore, gluconate has emerged as a potential therapeutic agent itself. Research suggests that it can inhibit the uptake of citrate in cancer cells, thereby disrupting their metabolism and impeding tumor growth.[9]

Comparative Data: Gluconate in Drug Permeation
FormulationMean Permeation Flux of Lidocaine (μg‧cm⁻²‧h⁻¹)Key FindingsReference
Citrate-crosslinked CHS-NPs6.1 ± 1.5Gluconate significantly decreases the permeation of lidocaine through the skin.[7][8]
Citrate-crosslinked CHS-NPs with gluconic acid3.4 ± 2.3The retardation effect is likely due to gluconate's interaction with the skin barrier.[7][8]
Experimental Protocol: Forced Degradation Study

Objective: To evaluate the stabilizing effect of sodium gluconate on a liquid drug formulation.

Materials:

  • Active Pharmaceutical Ingredient (API) solution.

  • Sodium gluconate.

  • Stressing agents (e.g., oxidative agents like H₂O₂, metal ions like CuCl₂).[6]

  • High-Performance Liquid Chromatography (HPLC) system.

Procedure:

  • Prepare three sets of API solutions: a control, a stressed control (with a stressing agent), and a test formulation containing both the stressing agent and sodium gluconate.[6]

  • Store all samples under accelerated stability conditions (e.g., 40°C / 75% Relative Humidity).[6]

  • At predetermined time points (e.g., 0, 7, 15, and 30 days), withdraw aliquots from each sample.[6]

  • Analyze the samples using a validated stability-indicating HPLC method to separate the intact API from its degradation products.[6]

  • Calculate the percentage of API remaining at each time point and compare the degradation rates between the different formulations.[6]

signaling_pathway cluster_skin Skin Barrier Interaction gluconate Gluconate Anion ca_chelation Calcium Chelation in Stratum Granulosum gluconate->ca_chelation interacts with lamellar_secretion Stimulated Lamellar Body Secretion ca_chelation->lamellar_secretion lipid_synthesis Increased Lipid Synthesis ca_chelation->lipid_synthesis er_release Intracellular Ca²⁺ Release from Endoplasmic Reticulum ca_chelation->er_release retarded_permeation Retarded Drug Permeation lamellar_secretion->retarded_permeation lipid_synthesis->retarded_permeation er_release->retarded_permeation

Fig. 2: Proposed mechanism of gluconate-mediated drug permeation retardation.

Assay Interference and Bioavailability

The impact of gluconate is not limited to in vitro and formulation studies. The presence of gluconate in intravenous solutions has been linked to false-positive results in galactomannan assays used for diagnosing aspergillosis, a serious fungal infection.[10] This underscores the importance of considering all components of a patient's treatment regimen when interpreting diagnostic test results.

Furthermore, the form in which a nutrient is delivered can affect its bioavailability. A study comparing zinc-enriched yeast with zinc gluconate found that the yeast-bound form was more bioavailable, with lower fecal losses and a positive net zinc balance compared to a negative balance with the gluconate salt.[11]

Conclusion

The gluconate anion, while a useful tool in the researcher's arsenal, is far from being a mere spectator in experimental and clinical settings. Its ability to interact with biological systems—from ion channels and signaling molecules to the very assays used for diagnosis—demands careful consideration. By understanding the multifaceted effects of gluconate, researchers and drug development professionals can make more informed decisions, leading to more accurate and reproducible experimental outcomes and safer, more effective therapeutic interventions.

References

Safety Operating Guide

Proper Disposal of Calcium Gluconate Monohydrate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is a critical component of maintaining a secure work environment and adhering to regulatory standards. Calcium gluconate monohydrate, a common substance in many laboratories, is generally not classified as hazardous waste, which simplifies its disposal. However, strict adherence to established protocols is essential to mitigate any potential risks.

This guide provides a step-by-step procedure for the proper disposal of this compound in a laboratory setting, based on a comprehensive review of safety data sheets (SDS) and general laboratory waste disposal guidelines.

Step 1: Waste Characterization

The initial and most critical step is to determine if the this compound waste is hazardous. While pure this compound is not typically considered a hazardous waste under the Resource Conservation and Recovery Act (RCRA), the responsibility for this determination lies with the waste generator.[1] It is crucial to consider if the calcium gluconate has been mixed with any other chemicals that would render the mixture hazardous.

Step 2: Solid Waste Disposal

For solid this compound waste, such as unused or expired powder, the recommended procedure is as follows:

  • Collection: Collect the solid waste in a labeled and sealed container. The label should clearly identify the contents as "this compound" and indicate that it is non-hazardous.

  • Disposal: Dispose of the container in a designated non-hazardous solid waste dumpster or a sanitary landfill.[1] Do not use internal laboratory trash cans for chemical waste.

Step 3: Liquid Waste (Aqueous Solutions) Disposal

For aqueous solutions of this compound, the disposal method depends on the solution's pH and local regulations:

  • pH Neutralization: Check the pH of the solution. For drain disposal to be considered, the pH should generally be within a neutral range.

  • Consult Local Regulations: Before disposing of any chemical down the drain, it is imperative to consult your institution's specific policies and local wastewater regulations.[1] Some jurisdictions may prohibit the drain disposal of any chemical waste.

  • Drain Disposal: If permitted, and the pH is within the acceptable range, the solution can be disposed of down the drain with copious amounts of water.[1]

  • Alternative Disposal: If drain disposal is not permitted, collect the liquid waste in a clearly labeled, sealed container and manage it as non-hazardous chemical waste.

Step 4: Disposal of Contaminated Materials

Any materials that have come into contact with this compound, such as personal protective equipment (PPE), paper towels, or weighing boats, should be handled as follows:

  • Collection: These materials should be collected in a sealed bag or container.[1]

  • Disposal: If the calcium gluconate is confirmed to be non-hazardous, these materials can typically be disposed of in the regular solid waste stream.[1]

Step 5: Empty Container Disposal

Before disposing of empty this compound containers, ensure they are "RCRA empty," meaning all possible contents have been removed.[1] The label on the container should be defaced to prevent any confusion. The empty container can then be disposed of in the regular trash or recycling, in accordance with your facility's procedures.[1]

Spill Cleanup

In the event of a spill, sweep up the solid material, place it in a suitable container for disposal, and clean the affected area with water.[1]

Quantitative Data for Disposal

The primary quantitative guideline for the disposal of aqueous solutions of this compound relates to the pH level for drain disposal.

ParameterGuidelineSource
pH for Drain Disposal Between 6.0 and 9.5[1]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

A Start: this compound Waste B Is the waste mixed with hazardous chemicals? A->B C Manage as Hazardous Waste per Institutional Protocol B->C Yes D Is the waste solid or liquid? B->D No K End C->K E Collect in a labeled, sealed container. Dispose in a designated non-hazardous solid waste dumpster. D->E Solid F Is drain disposal permitted by institutional and local regulations? D->F Liquid E->K G Is the pH between 6.0 and 9.5? F->G Yes J Collect in a labeled, sealed container. Manage as non-hazardous liquid waste. F->J No H Neutralize the solution. G->H No I Dispose down the drain with copious amounts of water. G->I Yes H->I I->K J->K

Caption: Decision workflow for the proper disposal of Calcium Gluconate waste.

References

Safeguarding Your Research: Personal Protective Equipment for Handling Calcium Gluconate Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe handling, storage, and disposal of Calcium Gluconate Monohydrate in a laboratory setting, ensuring the protection of researchers and the integrity of scientific work.

This compound is generally considered a substance with low hazard potential. However, adherence to proper safety protocols is crucial to minimize exposure and ensure a safe laboratory environment. This guide provides essential information on the personal protective equipment (PPE), handling procedures, and disposal of this compound.

Personal Protective Equipment (PPE) Recommendations

When handling this compound, the following personal protective equipment is recommended to prevent direct contact and inhalation of dust particles.

PPE CategoryRecommendationStandard
Eye and Face Protection Wear appropriate protective eyeglasses or chemical safety goggles.Conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[1]
Skin Protection Wear appropriate protective gloves and a lab coat to prevent skin exposure.[1][2]Gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[3]
Respiratory Protection In situations where dust is generated and ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1][2] For nuisance levels of dust, a type N95 (US) or type P1 (EN 143) dust mask can be used.[4]Following OSHA respirator regulations in 29 CFR 1910.134 or European Standard EN 149.[1]

Procedural Guidance for Safe Handling

Engineering Controls:

  • Work in a well-ventilated area.[1][3]

  • Use process enclosures or local exhaust ventilation to control airborne dust levels.[2]

  • Facilities should be equipped with an eyewash station and a safety shower.[1]

Handling Procedures:

  • Avoid generating dust.[1]

  • Minimize dust generation and accumulation.[1]

  • Wash hands thoroughly after handling.[1]

  • Avoid contact with eyes, skin, and clothing.[1]

  • Keep the container tightly closed when not in use.[1][2]

Spill and Disposal Plan

Small Spills:

  • Use appropriate tools to sweep or vacuum the spilled solid material.[1]

  • Place the collected material into a suitable container for disposal.[1][2]

  • Clean the contaminated surface by spreading water on it.[2]

  • Dispose of the waste according to local and regional authority requirements.[2]

Large Spills:

  • For a large spill, a self-contained breathing apparatus may be necessary to avoid inhalation of the product.[2]

  • Wear a full suit, splash goggles, boots, and gloves.[2]

  • Use a shovel to place the material into a convenient waste disposal container.[2]

  • Finish cleaning by spreading water on the contaminated surface and allowing it to be evacuated through the sanitary system, if permissible by local regulations.[2]

Disposal:

  • Waste must be disposed of in accordance with federal, state, and local environmental control regulations.[2]

  • The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3]

  • Do not discharge into sewer systems.[3]

PPE Selection Workflow

The following diagram illustrates the logical workflow for selecting the appropriate personal protective equipment when handling this compound.

PPE_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection A Start: Handling This compound B Is there a potential for dust generation? A->B C Is there a risk of eye contact? B->C No E Use Respiratory Protection (e.g., N95 mask or respirator) B->E Yes D Is there a risk of skin contact? C->D No F Wear Safety Goggles or Face Shield C->F Yes G Wear Protective Gloves and Lab Coat D->G Yes H Proceed with Handling D->H No E->C F->D G->H

Caption: Workflow for PPE selection when handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Calcium gluconate monohydrate
Reactant of Route 2
Calcium gluconate monohydrate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.